Product packaging for 2,4-Dichloro-1,7-naphthyridine(Cat. No.:CAS No. 54920-78-4)

2,4-Dichloro-1,7-naphthyridine

Cat. No.: B1430789
CAS No.: 54920-78-4
M. Wt: 199.03 g/mol
InChI Key: HLLIOROCTKEBRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,7-naphthyridine (CAS 54920-78-4) is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its core value lies in its reactivity, where the strategically placed chlorine atoms at the 2 and 4 positions of the 1,7-naphthyridine scaffold make it an excellent precursor for the construction of more complex molecules via cross-coupling and nucleophilic substitution reactions. The 1,7-naphthyridine core is a privileged structure in pharmaceutical development. Recent scientific studies have shown that novel 1,7-naphthyridine derivatives exhibit potent inhibitory activity against HIV-1 reverse transcriptase (RT), with some compounds demonstrating stronger activity than the first-line drug nevirapine . Molecular docking studies reveal that these inhibitors effectively align within the HIV-1 RT allosteric binding pocket, forming key interactions such as hydrogen bonds with residues like LYS101 and π–π stacking with TYR181 and TRP229 . Beyond antiviral applications, naphthyridine derivatives are also investigated for their potential in other therapeutic areas, including as antimicrobial agents and for their cytotoxic activity against various cancer cell lines, while showing no toxicity toward normal embryonic lung cells (MRC-5) in specific cases . Researchers utilize this compound as a foundational building block to develop new chemical entities, particularly for targeting infectious diseases and oncology. This product is intended For Research Use Only and is not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1430789 2,4-Dichloro-1,7-naphthyridine CAS No. 54920-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1,7-naphthyridine
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InChI

InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIOROCTKEBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50850557
Record name 2,4-Dichloro-1,7-naphthyridine
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Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-78-4
Record name 2,4-Dichloro-1,7-naphthyridine
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Record name 2,4-Dichloro-1,7-naphthyridine
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Record name 2,4-dichloro-1,7-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Naphthyridine Scaffold

The naphthyridine framework, a bicyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] The specific arrangement of the nitrogen atoms dictates the electronic and steric properties, giving rise to six possible isomers, each with a unique chemical personality.[2][3] Among these, the 1,7-naphthyridine core has been incorporated into a variety of pharmacologically active agents, demonstrating potential in areas such as oncology and virology.[4][5]

This guide focuses on a key synthetic intermediate: 2,4-Dichloro-1,7-naphthyridine . The presence of two reactive chlorine atoms on the heterocyclic core makes this molecule a versatile and highly valuable building block.[3] These chloro groups serve as excellent leaving groups for nucleophilic substitution reactions, providing a direct route to introduce diverse functionalities at the 2- and 4-positions. Understanding the fundamental physicochemical characteristics of this compound is therefore paramount for any researcher aiming to leverage its synthetic potential in drug discovery and development programs.

Core Molecular Identity and Structural Elucidation

The unique identity of this compound is defined by its specific atomic arrangement and molecular formula. This foundational data is critical for registration, analysis, and computational modeling.

Chemical Identifiers

A consistent and accurate identification is the first step in any scientific investigation.

IdentifierValueSource
CAS Number 54920-78-4[6][7]
Molecular Formula C₈H₄Cl₂N₂[8]
Molecular Weight 199.03 g/mol [9]
InChI Key HLLIOROCTKEBRV-UHFFFAOYSA-N[8]
Canonical SMILES C1=CN=CC2=C1C(=CC(=N2)Cl)Cl[8]
Molecular Structure

The spatial arrangement of atoms dictates the molecule's reactivity, polarity, and intermolecular interactions. The structure presented below illustrates the planar, aromatic system with chlorine atoms positioned for facile chemical modification.

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a molecule govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While experimental data for this compound is sparse in the literature, a combination of data from closely related isomers and computational predictions provides valuable insights.

PropertyValue / Predicted RangeComments and Significance
Appearance Light yellow to orange powder or crystalsTypical for chlorinated aromatic heterocycles. Color may indicate the presence of trace impurities.[10]
Melting Point 123 - 127 °C (for 2,4-Dichloro-1,8-naphthyridine)No experimental data is available for the 1,7-isomer. The value for the 1,8-isomer suggests the 1,7-isomer is a solid at room temperature with a relatively sharp melting point, indicative of a crystalline structure.[10] Purity affects melting point; impurities typically depress and broaden the melting range.
Boiling Point Not availableHigh boiling point expected due to aromaticity and molecular weight. Likely to decompose before boiling at atmospheric pressure.
Solubility Predicted to be soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water.The "like dissolves like" principle suggests its moderate polarity and aromatic nature favor organic solvents.[11] The lack of hydrogen bond donors and significant nonpolar surface area predicts poor aqueous solubility.
XlogP (Predicted) 2.7This positive value indicates a preference for a lipophilic (octanol) environment over a hydrophilic (water) one, reinforcing the prediction of low water solubility.[8]
pKa (Predicted) ~1.5 - 2.5 (for the protonated form)The pyridine-like nitrogen atoms are weakly basic due to the electron-withdrawing effects of the fused aromatic ring and the two chlorine atoms.

Anticipated Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), each integrating to one proton. The coupling patterns (doublets, singlets, etc.) and coupling constants (J-values) would be critical for confirming the substitution pattern on the naphthyridine core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct signals are expected. Two signals will be significantly downfield, corresponding to the carbons directly attached to the electronegative chlorine atoms (C2 and C4). The remaining six signals will appear in the typical aromatic carbon region.

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺. Due to the presence of two chlorine atoms, a cluster of peaks will be observed at m/z 198, 200, and 202, with a characteristic intensity ratio of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a dichlorinated compound.

Reactivity and Synthetic Workflow

The primary utility of this compound lies in its reactivity. The electron-deficient nature of the naphthyridine ring system, further enhanced by the inductive effect of the chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the sequential or simultaneous replacement of the chloro groups with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This provides a modular and efficient pathway to generate libraries of substituted 1,7-naphthyridine derivatives for biological screening.

G cluster_0 Synthetic Workflow start This compound (Starting Material) reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction product 2- or 4-Substituted 1,7-Naphthyridine Derivative reaction->product nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->reaction

Caption: General workflow for derivatization.

Experimental Protocols for Core Characterization

Trustworthy and reproducible data is the bedrock of scientific research. The following protocols describe standardized methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Mel-Temp Apparatus)

Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of its purity.

Rationale: Pure crystalline solids typically exhibit a sharp melting point range (0.5-2 °C).[12] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. This protocol uses a Mel-Temp apparatus, a common and reliable instrument for this purpose.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Place a small amount of the powder onto a clean, dry watch glass.

    • Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm in height) enters the tube.[12]

    • Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the bottom.

  • Rapid (Approximate) Determination:

    • Insert the prepared capillary tube into the heating block of the Mel-Temp apparatus.

    • Set the heating rate to a high level (e.g., 10-20 °C/min) to quickly find the approximate melting temperature.

    • Observe the sample through the magnifying lens and record the temperature at which melting begins and ends. This is the approximate range.

    • Allow the apparatus to cool significantly before the next step.

  • Accurate Determination:

    • Prepare a new capillary tube with a fresh sample.

    • Set the heating control so that the temperature rises rapidly to about 15-20 °C below the previously determined approximate melting point.

    • Reduce the heating rate to a slow, controlled level of 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.

    • Carefully observe the sample. Record the temperature (T₁) when the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) when the last crystal of solid just disappears.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in duplicate to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in a range of common laboratory solvents, providing insight into its polarity and potential for use in different reaction or purification systems.[13]

Rationale: Solubility is governed by the principle of "like dissolves like."[11] By testing solubility in a series of solvents with varying polarities and pH, one can infer the presence of polar or ionizable functional groups and predict the compound's behavior in extractions, chromatography, and crystallization.[14][15]

Methodology:

  • Preparation:

    • Label a series of small, clean, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Ethanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).

    • Add approximately 20-30 mg of this compound to each test tube.

  • Solvent Addition and Observation:

    • To the first test tube, add the chosen solvent (e.g., Water) dropwise, up to a total volume of ~1 mL.

    • After each addition of a few drops, vigorously agitate or vortex the test tube for 10-20 seconds to facilitate dissolution.[16]

    • Observe the sample against a contrasting background. Classify the solubility as:

      • Soluble: The solid completely disappears, forming a clear solution.

      • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

      • Insoluble: No noticeable decrease in the amount of solid is observed.[14]

  • Systematic Testing:

    • Repeat step 2 for each solvent in the series.

    • For Aqueous Acid/Base Tests:

      • If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH can indicate basic or acidic properties, respectively.[15]

      • Solubility in 5% HCl would suggest the presence of a basic site (like the naphthyridine nitrogens) that can be protonated to form a soluble salt.

      • Solubility in 5% NaOH would suggest an acidic proton, which is not expected for this molecule but is a standard part of a full solubility workup.

  • Data Recording:

    • Record all observations in a clear, tabular format for easy comparison.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

  • Exposure Routes and First Aid:

    • Inhalation: May cause respiratory tract irritation. Move to fresh air immediately.[18]

    • Skin Contact: May cause skin irritation. Immediately wash the affected area with soap and water.[18]

    • Eye Contact: May cause serious eye irritation. Flush eyes with copious amounts of water for at least 15 minutes.[18]

    • Ingestion: Harmful if swallowed. Do not induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational building block for the synthesis of novel chemical entities. Its key physicochemical characteristics—a crystalline solid nature, low aqueous solubility, and two highly reactive chloro-substituents—define its profile as a versatile synthetic intermediate. A thorough understanding of its properties, guided by the standardized protocols outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. As a structural isomer of other diazanaphthalenes like the more commonly studied 1,8-naphthyridine, the 1,7-isomer offers a unique spatial arrangement of nitrogen atoms, leading to distinct electronic and steric properties. This unique geometry allows for novel vectoral interactions with biological targets. Consequently, derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anti-inflammatory, and antitumor agents.

The 2,4-dichloro-1,7-naphthyridine derivative is a particularly valuable synthetic intermediate. The two chlorine atoms at the 2 and 4 positions serve as versatile leaving groups, enabling a wide array of subsequent nucleophilic substitution reactions. This allows for the systematic and modular construction of diverse libraries of 1,7-naphthyridine analogs for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a detailed, field-proven methodology for the synthesis of this compound, commencing from the readily available precursor, 2,4-dihydroxy-1,7-naphthyridine.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the 1,7-naphthyridine core to yield 2,4-dihydroxy-1,7-naphthyridine. The second, and focal, step is the subsequent chlorination of this intermediate. This guide will focus on the critical chlorination step, assuming the precursor, 2,4-dihydroxy-1,7-naphthyridine (which exists in tautomeric equilibrium with 1,7-naphthyridine-2,4(1H,3H)-dione), is available.

The overall transformation is depicted below:

Synthetic_Pathway Precursor 2,4-Dihydroxy-1,7-naphthyridine Reagent POCl3, Heat Precursor->Reagent Product This compound Reagent->Product caption Overall synthetic transformation.

Figure 1: Overall synthetic transformation.

Part 1: The Chlorination Reaction - Mechanism and Rationale

The conversion of the dihydroxy (or dione) precursor to the dichloro product is a classic example of nucleophilic substitution on a heteroaromatic system, facilitated by a powerful chlorinating agent.

Mechanism of Chlorination

The reaction proceeds via the Vilsmeier-Haack type reagent formation and subsequent nucleophilic attack. While often carried out with phosphorus oxychloride (POCl₃) alone, the presence of a tertiary amine like N,N-dimethylaniline or triethylamine can accelerate the reaction. The generally accepted mechanism involves the following key steps:

  • Tautomerization and Activation: The 2,4-dihydroxy-1,7-naphthyridine exists predominantly in its more stable 1,7-naphthyridine-2,4(1H,3H)-dione tautomeric form. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Chloroiminium-like Intermediate: This initial adduct undergoes rearrangement and elimination of a phosphate species to generate a highly electrophilic intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the activated positions (2 and 4) of the naphthyridine ring, leading to the substitution of the oxygen-containing group with a chlorine atom.

  • Repetition and Aromatization: This process occurs at both the 2 and 4 positions, and subsequent rearomatization of the ring system yields the final this compound product.

The use of a high boiling point solvent is often unnecessary as phosphorus oxychloride can serve as both the reagent and the solvent. The reaction is typically driven to completion by heating under reflux.

Chlorination_Mechanism cluster_0 Reaction Flow Start 2,4-Dihydroxy-1,7-naphthyridine (Dione Tautomer) Activation Reaction with POCl₃ Start->Activation Intermediate Formation of Electrophilic Intermediate Activation->Intermediate Attack1 Nucleophilic Attack by Cl⁻ at C4 Intermediate->Attack1 Attack2 Nucleophilic Attack by Cl⁻ at C2 Attack1->Attack2 Product This compound Attack2->Product caption Simplified workflow of the chlorination reaction.

Figure 2: Simplified workflow of the chlorination reaction.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2,4-dihydroxy-1,7-naphthyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dihydroxy-1,7-naphthyridine≥98%Commercially available or synthesizedEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Major suppliersHandle in a fume hood with care.
N,N-Dimethylaniline (optional)Reagent Grade, ≥99%Major suppliersCan catalyze the reaction.
Dichloromethane (DCM)ACS GradeMajor suppliersFor workup and extraction.
Saturated Sodium Bicarbonate (aq)N/APrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor suppliersFor drying the organic phase.
TolueneACS GradeMajor suppliersFor removal of residual POCl₃.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-1,7-naphthyridine (5.0 g, 30.8 mmol).

    • Caution: Perform the next step in a well-ventilated fume hood. Slowly add phosphorus oxychloride (30 mL, 322 mmol) to the flask.

    • (Optional) Add N,N-dimethylaniline (1.0 mL, 7.9 mmol) dropwise to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Caution: The following step is highly exothermic and should be performed slowly and with extreme care in a fume hood, preferably in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g).

    • Stir the mixture until all the ice has melted. A precipitate of the crude product should form.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to afford the pure this compound as a solid.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling, and in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the chlorination of 2,4-dihydroxy-1,7-naphthyridine is a robust and scalable method for accessing this valuable synthetic intermediate. The protocol described herein, when executed with the appropriate safety precautions, provides a reliable pathway for researchers in drug discovery and materials science to generate diverse libraries of novel 1,7-naphthyridine derivatives. The versatility of the dichloro- intermediate ensures its continued importance in the development of new chemical entities with tailored biological and physical properties.

Spectroscopic Profile of 2,4-Dichloro-1,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,4-dichloro-1,7-naphthyridine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for the identification and characterization of this compound.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of chloro-substituents at the 2- and 4-positions of this scaffold yields this compound, a versatile intermediate for the synthesis of more complex derivatives. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of various functional groups to modulate the physicochemical and biological properties of the parent molecule. A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Each section provides a theoretical interpretation of the expected spectral features, grounded in fundamental principles and comparison with related structures. Furthermore, standardized experimental protocols for the acquisition of each type of spectrum are outlined to facilitate future experimental work.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic region, arising from the four protons on the naphthyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-37.40 - 7.50Singlet-
H-58.60 - 8.70DoubletJ = 8.5
H-67.70 - 7.80DoubletJ = 8.5
H-89.10 - 9.20Singlet-

Interpretation:

  • H-8: This proton is adjacent to the N-7 atom and is expected to be the most deshielded proton in the molecule, appearing at the lowest field.

  • H-5 and H-6: These protons form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant. H-5 is likely to be at a lower field than H-6 due to its proximity to the pyridine ring.

  • H-3: This proton is situated between the two chlorine-bearing carbons and is expected to appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the influence of the nitrogen and chlorine substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2152 - 154
C-3125 - 127
C-4155 - 157
C-4a122 - 124
C-5137 - 139
C-6121 - 123
C-8150 - 152
C-8a148 - 150

Interpretation:

  • C-2 and C-4: These carbons are directly attached to chlorine atoms and are also alpha to a nitrogen atom, leading to a significant downfield shift.

  • C-8 and C-8a: These carbons are in the pyridine ring and are expected to be in the downfield region typical for aromatic carbons in a nitrogen-containing heterocycle.

  • C-3, C-4a, C-5, and C-6: These carbons will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the heteroatoms and substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.5 s

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted IR Spectroscopy

The IR spectrum will show the characteristic vibrational frequencies of the functional groups present in this compound.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
1600 - 1450C=C and C=N stretching in the aromatic ring
1200 - 1000C-Cl stretch
900 - 675Aromatic C-H out-of-plane bend

Interpretation:

  • The spectrum will be dominated by absorptions characteristic of the dichlorinated naphthyridine ring system.

  • The C-Cl stretching vibrations are expected in the fingerprint region and can be a key diagnostic feature.

  • The aromatic C=C and C=N stretching bands will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

  • Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
198, 200, 202Molecular ion [M]⁺ cluster
163, 165[M - Cl]⁺
128[M - 2Cl]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic cluster pattern for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This is a definitive feature for identifying the presence of two chlorine atoms.

  • Fragmentation: The primary fragmentation pathway is expected to be the sequential loss of the two chlorine atoms. The loss of a chlorine radical will result in a fragment ion at m/z 163 and 165. Subsequent loss of the second chlorine atom will lead to a fragment at m/z 128.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol) into the ion source.

  • Ionization Method: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-300.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations, offer a valuable resource for the identification and structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols aims to facilitate the acquisition of experimental data, which will be crucial for validating and refining the predictions presented herein.

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-1,7-naphthyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-1,7-naphthyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. Given the limited publicly available solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach ensures scientific integrity and equips researchers with the necessary tools to conduct their own validated solubility studies.

Introduction: The Significance of Solubility for this compound

This compound is a versatile heterocyclic compound. The naphthyridine core is a prominent scaffold in the development of various bioactive molecules, including those with antimicrobial and anticancer properties[1][2]. The reactivity of the chloro substituents makes it a valuable building block for creating diverse derivatives through nucleophilic substitution reactions.

A thorough understanding of a compound's solubility is critical in drug development and chemical synthesis. It influences reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability. Poorly characterized solubility can lead to failed experiments, impure products, and misleading biological data. This guide serves to bridge the knowledge gap for this compound.

Theoretical Solubility Profile of this compound

The molecular structure of this compound—a rigid, aromatic system containing two nitrogen atoms and two chlorine atoms—dictates its likely solubility behavior. The nitrogen atoms introduce polarity and potential for hydrogen bonding, while the dichlorinated phenyl ring contributes to its lipophilicity.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be effective at dissolving this compound. These solvents possess dipoles that can interact with the polar regions of the naphthyridine ring system.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be good solvents. The principle of "like dissolves like" suggests that the chlorine atoms on the solute will have a favorable interaction with the chlorinated solvent molecules.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to have moderate to good solubility for this compound. The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. However, the overall lipophilicity of the molecule may limit its solubility in highly polar protic solvents like water.

  • Non-Polar Solvents: Solvents such as hexanes and toluene are anticipated to be poor solvents for this compound due to the compound's inherent polarity.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. This method is based on the widely accepted shake-flask technique[3].

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 & 2 C Seal vials and place in shaker B->C Step 3 D Shake at a constant temperature (e.g., 25°C) for 24-48 hours C->D Step 4: Ensure equilibrium is reached E Allow solids to settle D->E Step 5 F Withdraw supernatant and filter E->F Step 6: Remove undissolved solids G Dilute the filtrate F->G Step 7 H Analyze by HPLC G->H Step 8 J Calculate concentration from the standard curve H->J Determine solubility I Prepare a standard curve I->J Calibration

Figure 1: A step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid should be present at the end of the experiment[3].

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to allow the system to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solution with the same solvent to bring its concentration within the range of the standard curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Expected Solubility Data Summary

The results from the experimental protocol should be tabulated for clear comparison. The following table provides a template for presenting the determined solubility data.

Solvent ClassificationSolvent NameDielectric Constant (approx.)Expected Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47High
N,N-Dimethylformamide (DMF)37High
Acetonitrile37.5Moderate to High
Chlorinated Dichloromethane (DCM)9.1High
Chloroform4.8High
Polar Protic Methanol33Moderate
Ethanol24.5Moderate
Isopropanol (IPA)19.9Moderate to Low
Water80.1Very Low
Ethers Tetrahydrofuran (THF)7.6Moderate to High
1,4-Dioxane2.2Moderate
Non-Polar Toluene2.4Low
Hexanes1.9Very Low

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound and a detailed, actionable protocol for its experimental determination. While theoretical predictions offer a starting point, empirical data is indispensable for the successful application of this compound in research and development. The methodologies described herein are designed to be self-validating and provide the trustworthiness required for scientific rigor.

Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures. Additionally, understanding the thermodynamics of dissolution through studies at various temperatures would provide deeper insights into the behavior of this important heterocyclic compound.

References

An In-depth Technical Guide on the Reactivity of Chlorine Atoms in 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. The strategic functionalization of this core is paramount, with 2,4-dichloro-1,7-naphthyridine serving as a key, versatile precursor. This technical guide provides an in-depth analysis of the differential reactivity of the chlorine atoms at the C2 and C4 positions. We will explore the underlying electronic principles governing selective nucleophilic aromatic substitution (SNAr), present a framework for predicting regioselectivity, and provide validated experimental protocols for the controlled synthesis of mono-substituted derivatives. This document is intended to empower researchers to leverage the unique chemical properties of this building block for accelerated drug discovery and materials science applications.

Introduction: The Strategic Importance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, represent a cornerstone in medicinal chemistry.[1] The specific arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to various isomers (e.g., 1,5-, 1,6-, 1,8-), each with distinct electronic and steric properties that influence their chemical reactivity and biological interactions.[1][2] The 1,7-naphthyridine isomer, in particular, has been identified in numerous compounds with significant therapeutic potential.

The utility of the 1,7-naphthyridine scaffold is fundamentally linked to the ability to precisely install various functional groups onto the core structure. This compound emerges as a critical starting material, offering two reactive sites for diversification through nucleophilic substitution. However, efficient and predictable synthesis requires a deep understanding of the relative reactivity of the C2 and C4 chlorine atoms. This guide addresses this crucial aspect, providing both theoretical grounding and practical, actionable protocols.

The Core Principle: Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity of aryl halides in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is formed upon attack by a nucleophile.[3] The presence of electron-withdrawing groups (or, in this case, heteroatoms like nitrogen) is essential to stabilize the negative charge that develops in the aromatic ring during this step.

In the 1,7-naphthyridine ring system, the two nitrogen atoms act as powerful electron-withdrawing features, activating both chlorine atoms toward nucleophilic attack. However, their influence is not uniform across the scaffold, leading to a predictable hierarchy of reactivity between the C2 and C4 positions.

Analysis of Regioselectivity: Why the C4-Position is Preferentially Targeted

Experimental evidence and principles derived from analogous heterocyclic systems, such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, consistently demonstrate that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position .[4][5]

This pronounced regioselectivity can be explained by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at each position.

  • Attack at C4 (Favored Pathway): When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the adjacent ring nitrogen (N1). This places the charge on a highly electronegative atom, leading to a well-stabilized intermediate. This stabilization is the primary driving force for the preferential reaction at this site.

  • Attack at C2 (Disfavored Pathway): Conversely, nucleophilic attack at the C2 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the adjacent N1 atom without disrupting the aromaticity of the second ring. While some stabilization is afforded by the N7 atom, it is less effective than the direct delocalization available in the C4-attack intermediate.

This principle is a cornerstone of heterocyclic chemistry; positions para (like C4 to N1) or ortho to a ring nitrogen are generally more activated towards SNAr than meta positions. The existence and commercial availability of compounds like 2-chloro-1,7-naphthyridin-4-amine, the product of selective amination at C4, serves as strong practical validation of this principle.[6]

Caption: Logical workflow for selective nucleophilic substitution.

Experimental Design and Protocols

A self-validating experimental design for selective substitution hinges on controlling reaction conditions to exploit the inherent reactivity difference between the C2 and C4 positions. Milder conditions will almost exclusively yield the C4-substituted product. Harsher conditions (e.g., higher temperatures, prolonged reaction times) may be required for a subsequent substitution at the less reactive C2 position.

Representative Protocol: Selective Amination at the C4-Position

This protocol details a robust method for the synthesis of 4-amino-2-chloro-1,7-naphthyridine derivatives, a common synthetic operation in drug discovery.

Materials:

  • This compound

  • Amine of choice (e.g., cyclopentylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Nucleophile Solution: In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: To the stirred solution of this compound, add the amine/base solution dropwise at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the starting material and the appearance of a single major product spot indicates successful selective substitution.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure 4-substituted-2-chloro-1,7-naphthyridine.[7]

Representative Protocol: Selective Alkoxylation at the C4-Position

This protocol is adapted for the introduction of alkoxy groups, which typically requires the in situ generation of a more potent alkoxide nucleophile.

Materials:

  • This compound

  • Alcohol of choice (e.g., Cyclohexylmethanol)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF. To this suspension, add the desired alcohol (1.1 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.

  • Reactant Solution: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reaction Execution: Cool the alkoxide solution to 0 °C and add the solution of this compound dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired 4-alkoxy-2-chloro-1,7-naphthyridine.[8][9]

Data Summary & Expected Outcomes

The regioselectivity of these reactions is typically very high, often exceeding a 95:5 ratio in favor of the C4-substituted isomer under the mild conditions described.

Nucleophile ClassPosition of SubstitutionTypical ConditionsExpected YieldSelectivity (C4:C2)
Primary/Secondary AminesC4Room Temperature, 1-4h75-95%>95:5
AlkoxidesC40°C to Room Temp, 2-6h60-85%>95:5
ThiolsC4Base (e.g., K₂CO₃), RT80-98%>95:5

Note: Yields and selectivity are representative and may vary based on the specific nucleophile and exact reaction conditions employed.

Caption: Standard experimental workflow for selective C4 functionalization.

Conclusion and Future Directions

The differential reactivity of the chlorine atoms in this compound provides a robust and predictable handle for its selective functionalization. The C4 position is the primary site of reaction for a wide range of nucleophiles under mild conditions, a fact that can be rationalized by the superior electronic stabilization of the corresponding Meisenheimer intermediate. The protocols provided herein offer a validated starting point for researchers seeking to synthesize libraries of 4-substituted-1,7-naphthyridine derivatives.

Further exploration in this area could involve computational studies, such as Density Functional Theory (DFT), to precisely quantify the energy differences between the C2 and C4 substitution transition states and to model the impact of various substituents on the naphthyridine ring.[10] Additionally, developing conditions for the selective functionalization of the less reactive C2 position remains a valuable synthetic goal, potentially requiring catalyst-mediated cross-coupling reactions or the use of highly forcing SNAr conditions after the C4 position has been functionalized. A thorough understanding of these principles is critical for unlocking the full potential of the 1,7-naphthyridine scaffold in modern drug discovery.

References

Review of 1,7-Naphthyridine: Strategic Synthesis and Versatile Functionalization of a Privileged Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, stands as a "privileged structure" in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] This guide provides a comprehensive technical overview of the principal synthetic routes to the 1,7-naphthyridine core and the strategic functionalization methodologies employed to generate molecular diversity. We will delve into the causality behind experimental choices, from classical condensation reactions to modern metal-catalyzed and C-H activation strategies. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers aiming to harness the therapeutic potential of this versatile scaffold.

The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines are bicyclic aromatic compounds composed of two fused pyridine rings, with six possible isomers based on the placement of the nitrogen atoms.[4] The 1,7-isomer has garnered significant attention due to its unique electronic properties and its ability to form specific, targeted interactions with biological macromolecules. This has led to its incorporation into a multitude of biologically active agents.

Key therapeutic applications include:

  • Anticancer Agents: Derivatives have demonstrated cytotoxicity against various cancer cell lines.[1] For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway, a critical process often dysregulated in cancer.[1][4] Furthermore, synthetic analogues have been developed as potent inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[1][2][5]

  • Anti-inflammatory Activity: Certain 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1][2]

  • Phosphodiesterase (PDE) Inhibitors: 6,8-disubstituted 1,7-naphthyridines have been characterized as highly potent and selective inhibitors of PDE4D, an enzyme subtype implicated in inflammatory conditions like asthma.[6][7]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for treating CNS disorders, with some derivatives acting as tachykinin NK1 receptor antagonists, relevant for pain and depression.[1]

The efficacy of these derivatives is intrinsically linked to the substituents decorating the core. Therefore, efficient and regioselective methods for both the initial synthesis of the scaffold and its subsequent functionalization are of paramount importance in drug discovery programs.

Core Synthesis Strategies: From Classical to Modern

The construction of the 1,7-naphthyridine ring system can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern, substrate availability, and scalability requirements.

Classical Annulation Methods

Traditional methods often rely on condensation and cyclization reactions, which, while foundational, can be limited by harsh conditions and lack of regiocontrol.[8]

The Friedländer Annulation

This is a cornerstone reaction for quinoline and naphthyridine synthesis, involving the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9][10]

  • Mechanism Rationale: The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the new pyridine ring. The choice of catalyst (e.g., trifluoroacetic acid, iodine, Lewis acids) can significantly influence reaction rates and yields.[10][11] While effective, the classic Friedländer synthesis can require high temperatures and may yield mixtures of regioisomers when using unsymmetrical ketones.[12]

Caption: General workflow of the Friedländer Annulation.

Modern Synthetic Innovations

Recent advancements have focused on developing milder, more efficient, and environmentally benign protocols.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[3] A notable example is the synthesis of the parent 1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile, which proceeds through cyclization, hydrazinolysis, and subsequent oxidation.[3]

Table 1: Comparison of Yields for 1,7-Naphthyridine Synthesis Steps: Conventional vs. Microwave Method [3]

Compound/Step Conventional Method Yield (%) Green (Microwave) Method Yield (%)
I (1,7-Naphthyridine) 18.2% 67.2%
V (6-Amino-8-bromo-1,7-naphthyridine) 36.3% 72.7%
VI (6,8-Dihydrazino-1,7-naphthyridine) 39.6% 77.8%

| VII (6-Amino-1,7-naphthyridine) | 27.8% | 64.5% |

Metal-Catalyzed Cyclization Strategies

Modern organometallic chemistry has provided powerful tools for heterocycle synthesis. Silver-catalyzed one-pot cyclization strategies have emerged as a mild and efficient method for producing functionalized 1,7-naphthyridines from 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes.[8]

  • Causality: The silver catalyst activates the alkyne moiety, facilitating an intramolecular cyclization cascade. This approach is highly valued for its tolerance of diverse functional groups and its amenability to gram-scale synthesis, which is critical for drug development pipelines.[8]

Functionalization of the 1,7-Naphthyridine Core

Once the core is synthesized, its strategic functionalization is the key to modulating its physicochemical and biological properties. The electron-deficient nature of the pyridine rings makes the 1,7-naphthyridine scaffold particularly amenable to a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used tools for functionalizing the 1,7-naphthyridine core.[7][13] These reactions typically begin with a halogenated (chloro, bromo, or iodo) naphthyridine intermediate, which serves as an electrophilic partner.

  • Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the halo-naphthyridine with an organoboron reagent (e.g., a phenylboronic acid). This strategy was pivotal in developing 6,8-disubstituted 1,7-naphthyridines as selective PDE4D inhibitors.[6][13]

  • Stille Coupling: Involves the coupling of the halo-naphthyridine with an organotin compound, providing an alternative route for C-C bond formation.[13]

  • Regioselectivity: In di-halogenated substrates, such as 5,7-dichloro-1,6-naphthyridine, the reaction can be controlled to achieve site-selectivity. The first Suzuki coupling typically occurs at the more reactive position (e.g., position 5), allowing for the stepwise introduction of different aryl groups.[14]

Functionalization_Strategies cluster_cc C-C Bond Formation cluster_cn C-N / C-O Bond Formation cluster_ch Direct Functionalization Start Halogenated 1,7-Naphthyridine (e.g., 8-Bromo-) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Stille Stille Coupling (Ar-SnR3, Pd catalyst) Start->Stille Co_Coupling Co-Catalyzed Coupling (Ar-ZnX, Co catalyst) Start->Co_Coupling SNAr SNAr (Amines, Alkoxides) Start->SNAr Product_Aryl Aryl-Substituted 1,7-Naphthyridine Suzuki->Product_Aryl Stille->Product_Aryl Co_Coupling->Product_Aryl Product_Amine Amino-Substituted 1,7-Naphthyridine SNAr->Product_Amine CH_Activation C-H Arylation (Aryl Halide, Pd catalyst) CH_Activation->Product_Aryl Parent_Core Unsubstituted 1,7-Naphthyridine Parent_Core->CH_Activation

Caption: Key functionalization pathways for the 1,7-naphthyridine scaffold.

Cobalt-Catalyzed Cross-Coupling

As an alternative to palladium, cobalt catalysts have proven effective for coupling various halogenated naphthyridines with alkyl- and aryl-organometallics (Grignard and organozinc reagents).[15] This method expands the toolkit for functionalization, particularly for substrates that may be challenging for palladium-based systems.[15]

Direct C-H Functionalization

A paradigm shift in synthetic chemistry is the move towards direct C-H functionalization, which avoids the need for pre-installing a leaving group (like a halogen). This approach is highly atom-economical. While still an emerging area for naphthyridines, palladium-catalyzed ortho-arylation of anilides provides a template for how such transformations can be applied to N-heterocycles.[16] The development of ligands that accelerate non-directed C-H activation will further expand the scope of this powerful strategy.[17]

Experimental Protocols: A Practical Guide

To ensure this guide is of practical value, we provide representative, detailed experimental protocols derived from authoritative sources.

Protocol 1: Synthesis of 6,8-disubstituted 1,7-Naphthyridine via Suzuki Coupling[13]

This protocol describes the crucial C-C bond formation step used in the synthesis of potent PDE4D inhibitors.

  • Reactant Preparation: To a solution of 6-amino-8-bromo-1,7-naphthyridine (1.0 eq) in a suitable solvent mixture (e.g., 1,2-dimethoxyethane/water), add the desired arylboronic acid (1.5 eq) and a base such as sodium carbonate (3.0 eq).

  • Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-8-aryl-1,7-naphthyridine.

Protocol 2: Silver-Catalyzed One-Pot Synthesis of Functionalized 1,7-Naphthyridines[8]

This protocol outlines a modern, mild approach to constructing the core.

  • Reactant Mixture: In a sealed vial, combine the 2-aminobenzamide derivative (1.0 eq), the ortho-alkynylquinoline carbaldehyde (1.2 eq), and a silver catalyst such as silver triflate (AgOTf) (10 mol%) in a suitable solvent (e.g., dichloroethane).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up: After cooling, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the fused polycyclic 1,7-naphthyridine product.

Case Study: 1,7-Naphthyridines as Selective PDE4D Inhibitors

The development of 1,7-naphthyridines as PDE4D inhibitors serves as an excellent case study of how synthesis and functionalization drive drug discovery.[6][7] Starting from an appropriately functionalized 1,7-naphthyridine core, palladium-catalyzed cross-coupling reactions were used to explore the structure-activity relationship (SAR) at the 6- and 8-positions.[7][13]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of 1,7-Naphthyridine Analogues against PDE4 Subtypes [7]

Compound PDE4D (nM) PDE4A (nM) PDE4B (nM) PDE4C (nM)
Rolipram 100 200 2 200
Compound 7 2 100 100 100
Compound 8 2 100 100 100

| Compound 11 | 1 | 175 | 55 | 1000 |

  • Interpretation: The data clearly demonstrates the success of the synthetic strategy. Compound 11 , featuring a benzoic acid substitution introduced via cross-coupling, emerged as the most potent and selective inhibitor of PDE4D, with an IC₅₀ of 1 nM and over 50-fold selectivity against other PDE4 subtypes.[6][7] This compound subsequently showed potent anti-inflammatory activity in an in vivo model of allergic asthma.[6][7]

Conclusion and Future Directions

The 1,7-naphthyridine core remains a highly valuable scaffold for the development of novel therapeutics. While classical methods like the Friedländer synthesis laid the groundwork, the field is rapidly advancing through the adoption of modern synthetic techniques. Metal-catalyzed cross-coupling and cyclization reactions have become indispensable tools, enabling the precise and efficient construction and functionalization of these heterocycles.

The future of 1,7-naphthyridine chemistry will likely be dominated by principles of green and sustainable chemistry. The continued development of multicomponent reactions,[18][19] catalyst-free protocols,[20] and direct C-H functionalization strategies will be crucial. These innovations will not only streamline the synthesis of complex derivatives but also minimize environmental impact, accelerating the journey of 1,7-naphthyridine-based compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Discovery and History of Dichloronaphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dichloronaphthyridine compounds. Naphthyridines, bicyclic aromatic heterocycles, represent a "privileged scaffold" in medicinal chemistry, with dichlorinated derivatives serving as exceptionally versatile intermediates. This document traces the journey from the initial synthesis of the naphthyridine ring system to the development of robust chlorination protocols that unlocked the full synthetic potential of these molecules. We will delve into the key synthetic methodologies, provide detailed experimental protocols, and illustrate the strategic utility of dichloronaphthyridines in the synthesis of diverse, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who seek to leverage these powerful building blocks in their synthetic programs.

A Historical Overview: The Naphthyridine Scaffold

The story of dichloronaphthyridines is intrinsically linked to the broader history of their parent scaffold, naphthyridine. Naphthyridines are a class of nitrogen-containing heterocyclic compounds consisting of two fused pyridine rings. There are six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each with a unique arrangement of nitrogen atoms that imparts distinct electronic and steric properties.[1]

The first derivative of any naphthyridine ring system was prepared by Reissert in 1893.[1][2] However, the scaffold remained relatively obscure until the first synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[3] Even then, widespread interest was not immediate.

The turning point that catapulted naphthyridines into the pharmaceutical spotlight came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues.[3] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first 1,8-naphthyridine derivative to show potent antibacterial activity, particularly against Gram-negative bacteria.[3] This landmark discovery established the 1,8-naphthyridine core as a new class of chemotherapeutic agents and laid the foundation for the development of the vast quinolone family of antibiotics.[3][4] This success spurred intensive research into the synthesis and functionalization of the naphthyridine core, where dichlorinated intermediates would soon prove to be indispensable.

G A 1893 First Naphthyridine Derivative (Reissert) B 1927 First 1,8-Naphthyridine Core Synthesis (Koller's Group) A->B C 1962 Pivotal Discovery of Nalidixic Acid (Lesher et al.) B->C D Post-1962 Explosion in Naphthyridine Research Development of Dichloro Intermediates C->D

Caption: A timeline of major milestones in naphthyridine history.

Synthesis of Dichloronaphthyridine Cores

The strategic importance of dichloronaphthyridines lies in their role as versatile synthetic precursors. The two chlorine atoms serve as excellent leaving groups, enabling a wide range of subsequent functionalization reactions through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. The most common and direct route to these compounds involves the chlorination of the corresponding naphthyridinediones (or hydroxynaphthyridines).

Chlorination of Naphthyridinediones

The conversion of the carbonyl groups in a naphthyridinedione to chlorides is the most prevalent method for synthesizing dichloronaphthyridines. This transformation is typically achieved using strong chlorinating agents that can withstand high temperatures.

Causality of Reagent Choice:

  • Phosphorus Oxychloride (POCl₃): This is the most common reagent and often serves as both the chlorinating agent and the solvent. Its high boiling point (105.8 °C) allows for the necessary thermal energy to drive the reaction.

  • Phosphorus Pentachloride (PCl₅): Often used as an additive with POCl₃. PCl₅ is a more powerful chlorinating agent. In the reaction mechanism, POCl₃ chlorinates one hydroxyl group of the enol form, but the second can be resistant. PCl₅ facilitates the second chlorination, ensuring complete conversion and preventing the formation of mono-chloro, mono-hydroxy byproducts.

A representative reaction is the synthesis of 2,7-dichloro-1,8-naphthyridine from 1,8-naphthyridine-2,7(1H,8H)-dione.[5]

G cluster_0 General Synthetic Workflow Start Aminopyridine Precursor Dione Naphthyridinedione Start->Dione e.g., Friedländer Annulation Dichloro Dichloronaphthyridine Dione->Dichloro Chlorination (POCl₃, PCl₅) End Diverse Functionalized Derivatives Dichloro->End S_NAr / Cross-Coupling

Caption: General workflow for dichloronaphthyridine synthesis and use.

Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine[5]

This protocol is adapted from established literature procedures for the chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (approx. 2.1 eq)

  • Phosphorus oxychloride (POCl₃) (approx. 2.5 eq, serves as solvent)

  • Crushed Ice

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), combine 1,8-naphthyridine-2,7(1H,8H)-dione (e.g., 1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol).

  • Heating: Heat the mixture to reflux and maintain for 6 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) to ensure the consumption of the starting material.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it over a large excess of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Slowly add solid sodium carbonate to the acidic aqueous mixture until the pH reaches approximately 8. This neutralizes the excess acid and precipitates the product.

  • Isolation: Collect the resulting brown precipitate by vacuum filtration.

  • Purification: Recrystallize the crude solid from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder. The expected yield is around 74%.[5]

Self-Validation: The success of the protocol is validated by the isolation of a solid product and its subsequent characterization by ¹H-NMR and melting point analysis, which should match literature values. The complete disappearance of the starting material on a TLC plate is a key in-process check.

Alternative Activation Strategies: The Triflate Method

While chlorination is a robust and time-tested method, the harsh conditions (strong acid, high heat) can be incompatible with sensitive functional groups on more complex substrates.[6] This limitation led to the development of milder activation strategies.

A notable alternative is the conversion of naphthyridinediones to naphthyridine-ditriflates . This is achieved by reacting the dione with triflic anhydride (Tf₂O) under basic conditions (e.g., diisopropylethylamine).[6]

Field-Proven Insight: Triflate groups are excellent leaving groups, often more reactive than chlorides in cross-coupling reactions. This method provides a powerful alternative for activating the core under significantly milder conditions, thereby broadening the scope of accessible final compounds. This is particularly valuable in late-stage functionalization during complex molecule synthesis.[6]

Comparative Data on Synthesis

The choice of synthetic method depends on the specific dichloronaphthyridine isomer desired and the available starting materials. The Friedländer annulation is a cornerstone reaction for creating the initial naphthyridine ring system, which is then oxidized and chlorinated.[7][8][9]

Target CompoundStarting Material(s)Key ReactionReagents & ConditionsTypical YieldReference(s)
2,7-Dichloro-1,8-naphthyridine 1,8-Naphthyridine-2,7-dioneChlorinationPCl₅, POCl₃, Reflux, 6h74%[5]
Substituted 1,8-Naphthyridines 2-Aminonicotinaldehyde, Active Methylene CompoundFriedländer CondensationCeCl₃·7H₂O, Solvent-free grinding, RTHigh[8]
5,7-Dichloro-1,6-naphthyridines 1,6-Naphthyridine-5,7-dioneChlorinationPOCl₃Sluggish/Failed[6]
5,7-Ditriflyl-1,6-naphthyridines 1,6-Naphthyridine-5,7-dioneTriflationTriflic Anhydride, DIPEA, DCMGood[6]

Dichloronaphthyridines as Versatile Synthetic Intermediates

The true value of dichloronaphthyridines is realized in their subsequent reactions. The electron-deficient nature of the naphthyridine ring system makes the chloro-substituted positions highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common application. The chlorine atoms can be sequentially or simultaneously displaced by a wide variety of nucleophiles.

  • Amination: Reaction with primary or secondary amines yields amino-naphthyridines. This is a foundational step in the synthesis of many kinase inhibitors and other biologically active compounds. For example, 2,7-diamino-1,8-naphthyridine can be prepared from 2,7-dichloro-1,8-naphthyridine.[10][11]

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.g., NaH) produces ether linkages.

  • Thiolation: Reaction with thiols provides thioether derivatives.

The regioselectivity of a sequential substitution can often be controlled by reaction conditions (temperature, stoichiometry) and the inherent electronic properties of the specific naphthyridine isomer.

G cluster_0 Utility in Synthesis cluster_1 Nucleophiles Start Dichloronaphthyridine Core Nuc1 R₂NH (Amines) Start->Nuc1 S_NAr Nuc2 ROH (Alcohols) Start->Nuc2 S_NAr Nuc3 RSH (Thiols) Start->Nuc3 S_NAr End Library of Functionalized Derivatives Nuc1->End Nuc2->End Nuc3->End

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,7-Naphthyridine Scaffolds

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials.[1][2] The targeted functionalization of this core structure is paramount for modulating its biological activity and physicochemical properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 2,4-dichloro-1,7-naphthyridine. We will delve into the mechanistic nuances, strategic considerations for achieving regioselectivity, and detailed, field-proven protocols.

The Challenge of Regioselectivity in Dihaloheterocycles

A primary challenge in the cross-coupling of dihalogenated N-heteroarenes like this compound is controlling the site of the reaction. Typically, halides positioned adjacent to a nitrogen atom (α-position) are more reactive in palladium-catalyzed cross-couplings.[6] In the case of this compound, the C2 position is α to one of the nitrogen atoms, suggesting a potential for inherent selectivity. However, recent advancements have demonstrated that this innate selectivity can be overturned through judicious ligand choice, enabling access to the less reactive C4 position.[6][7]

Understanding and controlling this regioselectivity is crucial for the modular synthesis of diverse 1,7-naphthyridine derivatives. This guide will present strategies for both C2- and C4-selective couplings.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent significantly influences the efficiency of each step and the overall outcome of the reaction.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Mono-Arylation of this compound

This protocol provides a starting point for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Reagents and Equipment
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G2)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow

experimental_workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Addition Add Reagents: 1. This compound 2. Boronic Acid Derivative 3. Base 4. Solvent 5. Catalyst/Ligand Setup->Addition Degas Degas the Reaction Mixture Addition->Degas Heating Heat to Reaction Temperature Degas->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (1-5 mol%) and ligand (if required). For air-sensitive catalysts, this should be done in a glovebox.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategies for Regiocontrolled Suzuki-Miyaura Coupling

The ability to selectively functionalize either the C2 or C4 position of this compound significantly expands its synthetic utility.

C2-Selective Coupling (Conventional Selectivity)

For many dihalo-N-heterocycles, traditional palladium catalysts with phosphine ligands often favor coupling at the position alpha to the nitrogen due to electronic effects.

Recommended Conditions:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Standard, reliable catalysts for Suzuki couplings.
Base K₂CO₃ or Na₂CO₃ (in aqueous solution)Mild bases that are effective in many Suzuki reactions.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic systems often enhance the rate of transmetalation.
Temperature 80-100 °CSufficient to drive the reaction without significant side product formation.
C4-Selective Coupling (Ligand-Controlled Selectivity)

Recent studies on dichloropyridines have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can reverse the conventional selectivity, favoring coupling at the less reactive position.[6] This is attributed to the steric bulk of the ligand disfavoring oxidative addition at the more sterically encumbered C2 position.

Recommended Conditions for C4-Selectivity:

ComponentRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ with a bulky NHC ligand (e.g., IPr, SIPr) or a pre-catalyst like Pd(PEPPSI)(IPr)The sterically demanding ligand promotes reaction at the less hindered C4 position.[6]
Base K₃PO₄ or CsFStronger, non-aqueous bases are often required with NHC ligands.
Solvent Anhydrous THF or TolueneAnhydrous conditions are often preferred for these catalyst systems.[8]
Temperature Room temperature to 60 °CNHC-ligated palladium catalysts are often highly active at lower temperatures.[6][8]

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling reactions. Here are some troubleshooting tips:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

    • Increase the catalyst loading or try a different palladium source/ligand combination.

    • Vary the base and solvent.

  • Incomplete Reaction:

    • Increase the reaction temperature or time.

    • Add a fresh portion of the catalyst.

  • Poor Regioselectivity:

    • For C4-selectivity, ensure a sufficiently bulky ligand is used.

    • Screen different solvents and bases, as these can influence selectivity.[8]

Machine learning and high-throughput screening are emerging as powerful tools for the rapid optimization of reaction conditions.[9][10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized 1,7-naphthyridine derivatives from this compound. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and, critically, control the regioselectivity of the coupling. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2,4-Dichloro-1,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Kinase Inhibitor Core

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and important class of therapeutic targets. The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential for the development of novel kinase inhibitors.[1][2] This heterocyclic system is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.

This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors based on the versatile 2,4-dichloro-1,7-naphthyridine scaffold. We will delve into the strategic functionalization of this starting material, provide detailed experimental protocols, and discuss the biological context of the resulting compounds, with a focus on p38 MAP kinase inhibitors.

General Synthetic Strategies: Harnessing the Differential Reactivity of the this compound Core

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is attributed to the electronic properties of the 1,7-naphthyridine ring system, where the nitrogen atom at position 7 exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic.[3] This differential reactivity allows for a sequential and controlled introduction of various substituents, a key strategy in building a library of kinase inhibitors for structure-activity relationship (SAR) studies.

A typical synthetic approach involves an initial regioselective SNAr reaction at the C4 position with a primary or secondary amine. The resulting 2-chloro-4-amino-1,7-naphthyridine intermediate can then be further functionalized at the C2 position using a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Synthetic Workflow start This compound intermediate 2-Chloro-4-amino-1,7-naphthyridine start->intermediate Regioselective SNAr at C4 (e.g., R-NH2) final 2,4-Disubstituted-1,7-naphthyridine Kinase Inhibitor intermediate->final Functionalization at C2 (e.g., Suzuki Coupling with Ar-B(OH)2)

Caption: General synthetic workflow for 2,4-disubstituted-1,7-naphthyridine inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2,4-disubstituted-1,7-naphthyridine kinase inhibitor.

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-1,7-naphthyridine Intermediate

This protocol describes the regioselective nucleophilic aromatic substitution of an amine at the C4 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Water (deionized)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material.

  • Add the desired amine (1.1 eq) and triethylamine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with water.

  • Dry the product under vacuum to yield the 4-amino-2-chloro-1,7-naphthyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the 2-chloro-4-amino-1,7-naphthyridine intermediate with an arylboronic acid.

Materials:

  • 4-Amino-2-chloro-1,7-naphthyridine derivative (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 4-amino-2-chloro-1,7-naphthyridine derivative (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-amino-1,7-naphthyridine.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Representative Characterization Data

CompoundMethodExpected Data
4-Anilino-2-chloro-1,7-naphthyridine ¹H NMR (400 MHz, DMSO-d₆)δ (ppm): Signals corresponding to the aromatic protons of the naphthyridine and aniline moieties.[4][5]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Resonances for the carbon atoms of the heterocyclic core and the phenyl ring.[4][5]
MS (ESI) m/z: [M+H]⁺ corresponding to the calculated molecular weight.
2-Phenyl-4-anilino-1,7-naphthyridine ¹H NMR (400 MHz, DMSO-d₆)δ (ppm): Characteristic signals for the protons of the two phenyl rings and the naphthyridine core.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Aromatic carbon signals confirming the presence of all three rings.
MS (ESI) m/z: [M+H]⁺ corresponding to the calculated molecular weight.

Biological Context: Targeting the p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[][7] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and psoriasis, as well as in cancer.[][7] As such, inhibitors of p38 MAPK are of significant therapeutic interest.

The 1,7-naphthyridine scaffold has been successfully employed in the development of potent p38 MAPK inhibitors.[1][][8] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Transcription_Factors->Inflammatory_Response Induces Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->p38_MAPK Inhibits

Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for a series of 2,4-disubstituted-1,7-naphthyridine p38 MAPK inhibitors is not available in the public literature, general principles can be inferred from related studies.[9]

Table 2: General SAR Trends for Naphthyridine-based Kinase Inhibitors

PositionModificationGeneral Effect on Activity
C4 Introduction of a small to medium-sized amineOften crucial for hinge-binding and potency.
Bulky aromatic aminesCan either enhance or decrease activity depending on the specific kinase pocket.
C2 Aryl or heteroaryl groupsImportant for exploring a hydrophobic pocket and can significantly impact selectivity.
Substitution on the C2-aryl ringProvides a vector for fine-tuning potency and pharmacokinetic properties.

Troubleshooting Guide

Table 3: Common Issues and Solutions in the Synthesis of 2,4-Disubstituted-1,7-naphthyridines

IssuePotential Cause(s)Recommended Solution(s)
Low yield in SNAr reaction (Protocol 1) - Incomplete reaction- Impure starting materials- Inappropriate base or solvent- Increase reaction time and/or temperature.- Ensure the purity of this compound and the amine.- Screen other bases (e.g., K₂CO₃, DBU) and solvents (e.g., DMF, DMSO).
Poor regioselectivity in SNAr reaction - Reaction conditions are too harsh, leading to substitution at C2.- Lower the reaction temperature and shorten the reaction time.
Low yield in Suzuki coupling (Protocol 2) - Inactive catalyst- Protodeboronation of the boronic acid- Dehalogenation of the starting material- Use a fresh palladium catalyst and ligand.- Ensure strictly anhydrous and inert conditions.- Use a milder base or a different solvent system.
Formation of homocoupling byproduct in Suzuki coupling - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Difficulty in product purification - Co-elution of starting materials and products- Presence of catalyst residues- Optimize the eluent system for column chromatography.- Consider a different purification method (e.g., recrystallization, preparative HPLC).- Filter the crude product through a pad of celite to remove palladium residues.

References

Application Notes and Protocols: 2,4-Dichloro-1,7-naphthyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Motif in Drug Discovery

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry for its role as a privileged scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors, make it an ideal framework for designing molecules that interact with a variety of biological targets.[1] This scaffold is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

As a bioisostere of the more commonly found quinoline and quinazoline rings, the 1,7-naphthyridine moiety offers a unique set of electronic and steric properties. This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile and can lead to improved potency and selectivity. This application note focuses on the utility of a key starting material, 2,4-dichloro-1,7-naphthyridine , as a versatile building block for the synthesis of diverse libraries of bioactive compounds, particularly kinase inhibitors.

The Strategic Advantage of this compound

This compound provides medicinal chemists with a powerful tool for rapid lead generation and optimization. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for the sequential or differential introduction of various substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the 1,7-naphthyridine ring system, with the nitrogen atom at position 1, lead to differential reactivity of the C2 and C4 positions, enabling regioselective functionalization.

Generally, the C4 position is more activated towards nucleophilic attack due to the ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate through resonance. However, the C2 position, being alpha to a nitrogen atom, is also susceptible to substitution. This subtle difference in reactivity can be exploited to achieve selective and stepwise functionalization, a crucial aspect of efficient library synthesis.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 1,7-naphthyridine scaffold has been successfully incorporated into a number of potent and selective kinase inhibitors.

For instance, derivatives of the 1,7-naphthyridine core have been identified as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases, and PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha), a lipid kinase implicated in cancer.[1][5] While not always synthesized from the dichloro- precursor, these examples highlight the value of the 2,4-disubstituted 1,7-naphthyridine motif in achieving high-affinity binding to kinase active sites.

The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below:

G A This compound B Selective C4 Substitution (SNAr or Cross-Coupling) A->B Reaction 1 C Selective C2 Substitution (SNAr or Cross-Coupling) B->C Reaction 2 D Library of 2,4-Disubstituted 1,7-Naphthyridines C->D E Biochemical Screening (Kinase Panel) D->E F Hit Identification & SAR Analysis E->F G Lead Optimization F->G G Start This compound C4_Sub Selective C4 Substitution (e.g., Amine, RT to 50°C) Start->C4_Sub Milder Conditions C2_Sub_SNAr C2 Substitution (SNAr) (e.g., Second Amine, 100-150°C) C4_Sub->C2_Sub_SNAr Forcing Conditions C2_Sub_Pd C2 Substitution (Cross-Coupling) (e.g., Boronic Acid, Pd Catalyst, 80-100°C) C4_Sub->C2_Sub_Pd Alternative C-C bond formation Final_Product 2,4-Disubstituted 1,7-Naphthyridine C2_Sub_SNAr->Final_Product C2_Sub_Pd->Final_Product

References

Application Notes and Protocols: A Guide to Nucleophilic Aromatic Substitution on 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a valuable scaffold for designing enzyme inhibitors, receptor modulators, and functional organic materials.[1] For instance, derivatives of 1,7-naphthyridine have been investigated as potent inhibitors for phosphodiesterase type 4 (PDE4) and p38 mitogen-activated protein kinase, highlighting their therapeutic potential.[1][2]

A critical gateway to functionalizing this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation allows for the precise installation of a wide array of substituents onto the electron-deficient naphthyridine ring. The starting material, 2,4-dichloro-1,7-naphthyridine, serves as a versatile hub, where the two chlorine atoms act as sequential leaving groups, enabling the controlled synthesis of mono- and di-substituted derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven protocol, and discuss the versatility of this method with various nucleophiles.

Pillar 1: Mechanistic Insight and Regioselectivity

The SNAr reaction is not a simple one-step displacement. Its mechanism proceeds through a distinct two-step, addition-elimination pathway. Understanding this pathway is paramount to controlling the reaction's outcome.

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on one of the electron-poor, chlorine-bearing carbon atoms of the naphthyridine ring. This step temporarily disrupts the ring's aromaticity to form a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step when the chloride ion is expelled from the Meisenheimer complex, yielding the substituted product.[3]

The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction.[4] In the 1,7-naphthyridine system, the ring nitrogen atoms serve this purpose, rendering the ring susceptible to nucleophilic attack.

Controlling Regioselectivity: The C4 vs. C2 Position

A key question for this compound is which chlorine atom is replaced first. The regioselectivity is dictated by the electronic properties of the heterocyclic system.

  • Activation at C4: The C4 position is para to the N7 atom and ortho to the N1 atom. The strong electron-withdrawing effect of the nitrogen atoms, particularly the para relationship with N7, significantly lowers the electron density at C4. This makes C4 the more electrophilic center and the kinetically favored site for the initial nucleophilic attack.

  • Deactivation at C2: The C2 position is ortho to the N1 atom. While still activated, it is generally less electrophilic than the C4 position. Studies on analogous systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines consistently show a strong preference for initial substitution at the C4 position.[5][6][7]

Therefore, under controlled conditions (e.g., using one equivalent of the nucleophile at moderate temperatures), selective mono-substitution at the C4 position can be achieved. Driving the reaction with excess nucleophile and/or higher temperatures will lead to the subsequent substitution at the C2 position, yielding the 2,4-disubstituted product.

Caption: Figure 1: SNAr Mechanism at the C4 Position

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the selective mono-amination of this compound at the C4 position using a generic secondary amine (e.g., morpholine) as the nucleophile.

Materials
  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for eluent)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Flush the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent moisture, which can interfere with the reaction, particularly if using amine nucleophiles that can be protonated by ambient moisture and acids.

    • Add anhydrous 1,4-dioxane (or DMF) to dissolve the substrate completely. A typical concentration is 0.1-0.2 M.

  • Addition of Reagents:

    • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.5 eq). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

    • Add the nucleophile, morpholine (1.1 eq), dropwise at room temperature. Using a slight excess of the nucleophile ensures the complete consumption of the limiting reagent, but a large excess should be avoided to minimize the risk of di-substitution.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with Ethyl Acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient of Ethyl Acetate in Hexanes is typically used as the eluent to isolate the desired 4-substituted-2-chloro-1,7-naphthyridine product.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Substrate in Anhydrous Solvent under Inert Atmosphere) Add 2. Reagent Addition (Add Base (DIPEA), then Nucleophile) Setup->Add React 3. Reaction (Heat to 80-100 °C, Monitor by TLC/LC-MS) Add->React Workup 4. Work-up (Quench, Extract with EtOAc, Wash with NaHCO₃ & Brine) React->Workup Purify 5. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Product Final Product (Characterization via NMR, MS) Purify->Product

Caption: Figure 2: Experimental Workflow

Pillar 3: Reaction Scope and Data

The protocol described is highly versatile and can be adapted for a range of nucleophiles. The choice of solvent, base, and temperature can be tuned to optimize the reaction for specific substrates.

EntryNucleophile TypeExample NucleophileTypical ConditionsProduct SelectivityApprox. Yield
1N-Nucleophile (Secondary Amine)MorpholineDioxane, DIPEA, 90 °CC4 Mono-substitutionGood to Excellent
2N-Nucleophile (Primary Amine)BenzylamineDMF, K₂CO₃, 80 °CC4 Mono-substitutionGood to Excellent
3O-Nucleophile (Alkoxide)Sodium MethoxideMethanol, 60 °CC4 Mono-substitutionGood
4S-Nucleophile (Thiolate)Sodium ThiophenoxideDMF, NaH, RT to 50 °CC4 Mono-substitutionExcellent
5N-Nucleophile (Excess Amine)Piperidine (3.0 eq)Dioxane, 120 °CC2,C4 Di-substitutionGood

Note: Yields are estimates based on analogous reactions in the literature. Actual yields may vary. The reaction with alkoxides and thiolates often proceeds under milder conditions due to the higher nucleophilicity of oxygen and sulfur anions.[8][9][10]

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and reliable method for generating a diverse library of substituted derivatives. By understanding the underlying mechanism, researchers can effectively control the regioselectivity to favor the kinetically preferred C4 position for mono-substitution or drive the reaction towards di-substitution. The protocol outlined in this application note provides a solid foundation for synthesizing novel 1,7-naphthyridine-based molecules for applications in drug discovery and materials science, enabling the exploration of this valuable chemical space.

References

Application Notes and Protocols: Derivatization of 2,4-Dichloro-1,7-naphthyridine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,7-naphthyridine core is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The arrangement of nitrogen atoms in the bicyclic system allows for diverse substitution patterns, enabling fine-tuning of the molecule's physicochemical properties and biological target interactions. The 2,4-disubstituted-1,7-naphthyridine scaffold, in particular, has emerged as a promising framework for the development of novel therapeutics.[3] This guide provides a comprehensive overview of the derivatization of 2,4-dichloro-1,7-naphthyridine, a key intermediate, for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Starting Material: this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding 2,4-dihydroxy-1,7-naphthyridine. This transformation is typically achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[4]

Protocol: Synthesis of this compound

Materials:

  • 2,4-Dihydroxy-1,7-naphthyridine

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxy-1,7-naphthyridine (1 equivalent), phosphorus pentachloride (2.1 equivalents), and phosphorus oxychloride (2.5 equivalents).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of sodium carbonate until the pH reaches approximately 8.

  • A precipitate will form. Collect the solid by filtration.

  • Recrystallize the crude product from acetone to yield pure this compound as a pale yellow powder.[4]

Derivatization Strategies for SAR Studies

The two chlorine atoms at the C2 and C4 positions of this compound exhibit differential reactivity, which can be exploited for selective derivatization. Generally, the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2 position is more reactive towards nucleophilic aromatic substitution (SₙAr).

Regioselective Suzuki-Miyaura Cross-Coupling at the C4 Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[5][6] In the case of this compound, the C4 position is typically more reactive towards oxidative addition to the palladium(0) catalyst. This allows for the selective introduction of aryl or heteroaryl groups at this position.

Workflow for Regioselective C4-Arylation:

G start This compound step1 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->step1 Suzuki-Miyaura Coupling product 2-Chloro-4-aryl-1,7-naphthyridine step1->product

Figure 1. General workflow for the regioselective Suzuki-Miyaura coupling at the C4 position.

Protocol: Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.5 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 2-chloro-4-aryl-1,7-naphthyridine derivative.

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

Following the functionalization of the C4 position, the remaining chlorine at the C2 position can be displaced by various nucleophiles through an SₙAr reaction. Amines are commonly used nucleophiles in this step to introduce diversity for SAR studies.[7][8]

Workflow for Sequential C4-Arylation and C2-Amination:

G start 2-Chloro-4-aryl-1,7-naphthyridine step1 Amine Nucleophile Base (e.g., DIPEA) Solvent (e.g., NMP or DMSO) start->step1 SₙAr Reaction product 2-Amino-4-aryl-1,7-naphthyridine step1->product

Figure 2. General workflow for the nucleophilic aromatic substitution at the C2 position.

Protocol: Nucleophilic Aromatic Substitution with Amines

Materials:

  • 2-Chloro-4-aryl-1,7-naphthyridine

  • Amine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the 2-chloro-4-aryl-1,7-naphthyridine (1 equivalent) in NMP or DMSO in a reaction vessel.

  • Add the desired amine (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Heat the reaction mixture to 100-150 °C and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2-amino-4-aryl-1,7-naphthyridine derivative.

Structure-Activity Relationship (SAR) Studies: Case Examples

The derivatization of the this compound scaffold has led to the discovery of potent bioactive molecules, particularly in the area of oncology.

Anticancer Activity of 2,4-Disubstituted-1,7-naphthyridines

A study on novel 2,4-disubstituted-1,7-naphthyridine derivatives revealed significant cytotoxic activity against various cancer cell lines.[3] The synthesis of these compounds was achieved through nucleophilic substitution and Buchwald-Hartwig reactions starting from nicotinate analogues.[3]

Compound IDR² SubstituentR⁴ SubstituentMOLT-3 (IC₅₀, µM)HeLa (IC₅₀, µM)HL-60 (IC₅₀, µM)
17a PhenylaminoPhenoxy9.1 ± 2.013.2 ± 0.78.9 ± 2.2

Data from reference[3]

The data for compound 17a demonstrates that the 2-phenylamino-4-phenoxy-1,7-naphthyridine scaffold possesses notable cytotoxic activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[3] Further exploration of substituents at both the C2 and C4 positions is a promising avenue for the development of more potent anticancer agents.

1,7-Naphthyridine Derivatives as Kinase Inhibitors

The 1,7-naphthyridine scaffold has also been investigated for its potential as a kinase inhibitor. A study on 1,7-naphthyridine analogues as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, demonstrated IC₅₀ values ranging from 0.066 to 18.0 μM.[9] The derivatives in this study were obtained through nucleophilic substitutions and Suzuki coupling reactions, highlighting the utility of the synthetic strategies discussed in this guide.[9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of diverse libraries of 2,4-disubstituted-1,7-naphthyridine derivatives. The regioselective nature of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for controlled and systematic modifications at the C4 and C2 positions, respectively. This strategic derivatization is essential for comprehensive structure-activity relationship studies, which are critical in the optimization of lead compounds in drug discovery. The demonstrated anticancer and kinase inhibitory activities of 2,4-disubstituted-1,7-naphthyridines underscore the potential of this scaffold for the development of novel therapeutics.

References

Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-1,7-naphthyridine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rise of the 1,7-Naphthyridine Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 1,7-naphthyridine core, a heterocyclic aromatic compound composed of two fused pyridine rings, has firmly established itself as such a scaffold.[1][2] Its rigid, planar structure provides an ideal foundation for the design of targeted therapeutics, particularly in oncology where the dysregulation of cellular signaling pathways is a hallmark of the disease.[1][2][3]

Derivatives of 1,7-naphthyridine have demonstrated significant potential as potent anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes like kinases and topoisomerase II, and the disruption of microtubule polymerization.[3][4][5][6] Central to the exploration of this chemical space is the versatile starting material: 2,4-dichloro-1,7-naphthyridine . This application note provides an in-depth guide for researchers on the strategic application of this key intermediate, detailing its reactivity, synthetic protocols for derivatization, and methods for biological evaluation.

The Versatile Precursor: Chemical Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of diverse functional groups. This stepwise functionalization is the cornerstone of building chemical libraries for structure-activity relationship (SAR) studies.

The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This difference in electrophilicity allows for selective monosubstitution at C4 under milder conditions, leaving the C2 position available for subsequent, often different, chemical modifications like palladium-catalyzed cross-coupling reactions. This strategic, two-step diversification is critical for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

Caption: Structure of this compound highlighting reactive sites.

Core Application: Synthesis of 2,4-Disubstituted 1,7-Naphthyridine Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[1] Kinases are pivotal in cell signaling, and their overactivity is a common driver of cancer cell proliferation and survival.[1] The 1,7-naphthyridine scaffold is adept at fitting into the ATP-binding pocket of many kinases, and by decorating the C2 and C4 positions with appropriate substituents, researchers can achieve high potency and selectivity. For instance, various 1,7-naphthyridine derivatives have shown potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family, p38 MAP kinase, and PIP4K2A, all of which are important targets in oncology.[4][5][7]

The general workflow involves a two-step process: first, a nucleophilic substitution at the C4 position, followed by a palladium-catalyzed cross-coupling reaction at the C2 position.

G cluster_legend Legend start This compound step1 Nucleophilic Aromatic Substitution (SNAr) - Amine (R1-NH2) - Base (e.g., DIPEA) - Solvent (e.g., NMP) start->step1 intermediate 2-Chloro-4-(R1-amino)- 1,7-naphthyridine step1->intermediate step2 Suzuki Cross-Coupling - Boronic Acid (R2-B(OH)2) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) intermediate->step2 product 2-(R2)-4-(R1-amino)- 1,7-naphthyridine (Final Kinase Inhibitor) step2->product A Starting Material B Intermediate C Final Product

Caption: General workflow for synthesizing 2,4-disubstituted 1,7-naphthyridine derivatives.

Detailed Experimental Protocols

The following protocols provide a practical framework for the synthesis and evaluation of novel 1,7-naphthyridine derivatives.

Protocol 1: Selective Monosubstitution at the C4-Position via SNAr

This protocol describes the reaction of this compound with a primary or secondary amine to selectively form the C4-substituted product.

Rationale: The C4 position's higher reactivity allows this substitution to occur under conditions that leave the C2-chloro group intact. N-Methyl-2-pyrrolidone (NMP) is an excellent polar aprotic solvent for this reaction, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (R-NH₂, 1.1 eq)

    • DIPEA (2.0 eq)

    • NMP (N-Methyl-2-pyrrolidone)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound in NMP (approx. 0.5 M), add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-amino-1,7-naphthyridine intermediate.

Protocol 2: C2-Position Functionalization via Suzuki Cross-Coupling

This protocol details the introduction of an aryl or heteroaryl group at the C2 position of the monosubstituted intermediate.

Rationale: The Suzuki reaction is a robust and widely used method for forming C-C bonds. A palladium catalyst, such as Pd(dppf)Cl₂, is effective for coupling aryl chlorides with boronic acids. A base is required for the transmetalation step, and a mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.

  • Materials:

    • 2-chloro-4-amino-1,7-naphthyridine intermediate (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the 2-chloro-4-amino-1,7-naphthyridine intermediate, the boronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the mixture to 90-110 °C under an inert atmosphere until the reaction is complete as monitored by LC-MS (typically 6-18 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography or preparative HPLC to obtain the final 2,4-disubstituted-1,7-naphthyridine product.

Structure-Activity Relationship (SAR) and Biological Evaluation

Systematic modification at the C2 and C4 positions using the protocols above allows for a thorough investigation of the SAR. Studies have shown that the nature of the substituents dramatically influences the biological activity.[3] For instance, bulky, lipophilic groups at the C2 position have been shown to be beneficial for cytotoxicity in certain contexts.[3] The choice of amine at C4 can modulate solubility, cell permeability, and hydrogen bonding interactions within the target's active site.

Target Class General Structure Key SAR Insights Reported Activity (Example) Reference(s)
Kinase Inhibitors (FGFR) 2-Aryl-4-amino-1,7-naphthyridineAryl groups at C2 mimic the adenine region of ATP. Amino substituents at C4 can be tailored to interact with the hinge region of the kinase.Nanomolar affinity for FGFR1, 2, 3, and 4.[5]
Kinase Inhibitors (p38 MAP) 1,7-Naphthyridine 1-oxidesThe N-oxide oxygen was found to be essential for activity and selectivity.ED₅₀ < 1 mg/kg in a rat model of arthritis.[4]
General Cytotoxic Agents 2-Naphthyl-1,7-naphthyridinesBulky lipophilic groups at the C-2 position, like a naphthyl ring, were found to be beneficial for potent activity.IC₅₀ values of 0.7 µM (HeLa) and 0.1 µM (HL-60).[3]
Protocol 3: In Vitro Cytotoxicity Assessment via MTT Assay

Once synthesized, the anticancer potential of the novel compounds must be evaluated. The MTT assay is a standard colorimetric method for assessing cell viability.[2]

Rationale: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., HeLa, HL-60, PC-3)[3]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Synthesized 1,7-naphthyridine compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is an exceptionally valuable and versatile building block in the synthesis of anticancer agents. Its capacity for sequential and regioselective functionalization enables the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates. The protocols and insights provided herein offer a robust foundation for researchers and drug development professionals to leverage this powerful scaffold in the ongoing quest for novel and more effective cancer therapies.

References

Synthesis of 2,4-diamino-1,7-naphthyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,4-diamino-1,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic route detailed herein proceeds via a two-step sequence involving the initial preparation of 2,4-dichloro-1,7-naphthyridine, followed by a nucleophilic aromatic substitution with ammonia. This protocol is designed to be a self-validating system, with in-depth explanations of the chemical principles and experimental considerations at each stage.

Introduction

Naphthyridine derivatives are a class of bicyclic heteroaromatic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. The arrangement of nitrogen atoms within the fused pyridine rings allows for a wide range of interactions with biological targets. Diamino-substituted naphthyridines, in particular, serve as crucial building blocks in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The specific isomer, 2,4-diamino-1,7-naphthyridine, presents a unique scaffold for the exploration of new chemical space in drug design. This guide provides a robust and reproducible experimental procedure for its synthesis.

Overall Synthetic Strategy

The synthesis of 2,4-diamino-1,7-naphthyridine is achieved through a two-step process. The first step involves the conversion of a precursor, 1,7-naphthyridine-2,4-diol, to the corresponding this compound. This is followed by the amination of the dichloro-intermediate to yield the target compound.

Synthetic_Workflow cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 Start 1,7-Naphthyridine-2,4-diol Step1 Chlorination Start->Step1 Intermediate This compound Step1->Intermediate Reagents1 POCl₃, PCl₅ Step2 Amination Intermediate->Step2 Product 2,4-Diamino-1,7-naphthyridine Step2->Product Reagents2 NH₃ in Ethanol

Caption: Overall synthetic workflow for 2,4-diamino-1,7-naphthyridine.

Experimental Protocols

Part 1: Synthesis of this compound

The initial step in this synthesis is the conversion of the readily available 1,7-naphthyridine-2,4-diol to its dichloro derivative. This transformation is a standard procedure for the chlorination of hydroxypyridines and related heterocycles. The use of phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) is a common and effective method for this conversion.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Serves as both the solvent and the chlorinating agent.

  • Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃ to ensure complete conversion of the hydroxyl groups to chlorides, particularly for less reactive substrates.

  • Reflux Conditions: The reaction is heated to reflux to provide the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Quenching with Ice and Basification: The reaction mixture is carefully poured onto crushed ice to quench the excess reactive phosphorus species. Subsequent basification with a suitable base, such as sodium carbonate, is necessary to neutralize the acidic byproducts and precipitate the organic product.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 1,7-naphthyridine-2,4-diol (1 equivalent), phosphorus pentachloride (2.1 equivalents), and phosphorus oxychloride (10 volumes) is prepared.

  • The reaction mixture is heated to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The acidic aqueous solution is then neutralized by the slow addition of solid sodium carbonate until the pH reaches approximately 8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as acetone to yield a pale yellow solid.

Reagent/SolventMolar Equivalent/VolumePurpose
1,7-Naphthyridine-2,4-diol1 eqStarting Material
Phosphorus Pentachloride2.1 eqChlorinating Agent
Phosphorus Oxychloride10 volSolvent & Reagent
Part 2: Synthesis of 2,4-diamino-1,7-naphthyridine

The second and final step is the conversion of this compound to the target 2,4-diamino-1,7-naphthyridine via a nucleophilic aromatic substitution reaction.[1] This is achieved by treating the dichloro-intermediate with a solution of ammonia in ethanol under elevated temperature and pressure.

Causality of Experimental Choices:

  • Ammonia in Ethanol: A concentrated solution of ammonia in ethanol provides a high concentration of the nucleophile (ammonia) in a suitable organic solvent.

  • Sealed Tube/Autoclave: The reaction is conducted in a sealed vessel to maintain a high pressure of ammonia and to prevent its escape, as the reaction is heated above the boiling point of ammonia. This high pressure increases the concentration of ammonia in the solution, thereby driving the reaction towards the desired product.

  • Elevated Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient naphthyridine ring.

Detailed Protocol:

  • A solution of this compound (1 equivalent) in ethanolic ammonia (saturated solution) is placed in a sealed tube or a high-pressure autoclave.

  • The vessel is securely sealed and heated to 150-160 °C for 12-18 hours.

  • After the reaction period, the vessel is cooled to room temperature, and the pressure is carefully released.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude 2,4-diamino-1,7-naphthyridine can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Reagent/SolventMolar Equivalent/VolumePurpose
This compound1 eqStarting Material
Saturated Ethanolic AmmoniaExcessNucleophile & Solvent

Characterization and Validation

The structure and purity of the synthesized 2,4-diamino-1,7-naphthyridine should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine core and the protons of the two amino groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching frequencies for the primary amino groups.

Safety and Handling

  • Phosphorus Oxychloride and Phosphorus Pentachloride: These reagents are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handling should be performed in a fume hood.

  • High-Pressure Reactions: Reactions in sealed tubes or autoclaves pose a risk of explosion if not handled correctly. Ensure the reaction vessel is rated for the temperature and pressure of the experiment and use a blast shield.

References

Application Notes and Protocols: 2,4-Dichloro-1,7-naphthyridine in the Development of Materials with Specific Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,7-Naphthyridine Core

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in both medicinal chemistry and materials science.[1][2] Their inherent electron-deficient nature, rigid planar structure, and capacity for hydrogen bonding and metal coordination make them highly versatile building blocks. Among the various naphthyridine isomers, the 1,7-naphthyridine framework offers a unique arrangement of nitrogen atoms that influences its electronic properties and reactivity.

This guide focuses on 2,4-Dichloro-1,7-naphthyridine , a key intermediate that provides a robust platform for creating a diverse range of functionalized molecules. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for introducing various substituents through modern cross-coupling methodologies. This strategic functionalization allows for the precise tuning of the molecule's electronic and photophysical properties, making it an invaluable tool for developing materials with tailored characteristics for applications in organic electronics and for creating novel therapeutic agents.[3][4]

The differential reactivity of the two chlorine atoms, influenced by the position of the ring nitrogens, presents both a challenge and an opportunity for regioselective synthesis, enabling the creation of complex and dissymmetric molecular architectures.[5] This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and an analysis of how these modifications impact the resulting material's electronic properties.

I. Synthesis of the Core Building Block: this compound

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 1,7-Naphthyridine-2,4-diol

This step is analogous to the synthesis of dihydroxy-1,8-naphthyridines from 2-aminopyridines and diethyl malonate.[6]

  • Reagents and Materials:

    • 4-aminonicotinic acid

    • Diethyl malonate

    • Polyphosphoric acid (PPA) or Dowtherm A

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • Combine 4-aminonicotinic acid (1 equivalent) and diethyl malonate (2-3 equivalents) in a round-bottom flask.

    • Add polyphosphoric acid as a solvent and catalyst.

    • Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,7-Naphthyridine-2,4-diol.

Step 2: Chlorination of 1,7-Naphthyridine-2,4-diol

The dihydroxy intermediate is converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[8][9]

  • Reagents and Materials:

    • 1,7-Naphthyridine-2,4-diol (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅) (optional, but recommended)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, carefully add 1,7-Naphthyridine-2,4-diol (1 equivalent) to a round-bottom flask.

    • Add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

    • Optionally, add phosphorus pentachloride (PCl₅) (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and releases HCl gas.

    • Continue to add the bicarbonate solution until the mixture is basic (pH 8-9).

    • A solid precipitate of this compound should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

  • Expected Characterization:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the 1,7-naphthyridine ring system.

    • ¹³C NMR: The carbon NMR will show signals for the eight carbons of the naphthyridine core.

    • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the mass of C₈H₄Cl₂N₂. The isotopic pattern of the two chlorine atoms (a characteristic 3:2:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature.[10][11]

Synthesis_Workflow cluster_0 Step 1: Formation of Dihydroxy Intermediate cluster_1 Step 2: Chlorination 4-aminonicotinic_acid 4-Aminonicotinic Acid reaction1 Cyclocondensation (PPA, 140-160°C) 4-aminonicotinic_acid->reaction1 diethyl_malonate Diethyl Malonate diethyl_malonate->reaction1 dihydroxy_naphthyridine 1,7-Naphthyridine-2,4-diol reaction1->dihydroxy_naphthyridine reaction2 Chlorination (Reflux) dihydroxy_naphthyridine->reaction2 POCl3 POCl₃ / PCl₅ POCl3->reaction2 dichloro_naphthyridine This compound reaction2->dichloro_naphthyridine caption Synthesis of this compound.

Caption: Proposed synthesis of this compound.

II. Functionalization by Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C4 positions of this compound are amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the systematic tuning of the molecule's electronic properties.

A. Regioselectivity in Cross-Coupling Reactions

A critical consideration in the functionalization of this compound is the regioselectivity of the cross-coupling reaction. In many dihalogenated N-heterocycles, the halide adjacent to a nitrogen atom (the α-position) is more reactive. However, the reactivity is also influenced by steric hindrance and the electronic nature of the coupling partners and ligands.[5][12] For 2,4-dichloropyridines, which are structurally analogous to one of the rings in our target molecule, C4-selective coupling can be achieved with sterically hindered N-heterocyclic carbene (NHC) ligands, while other conditions favor the typically more reactive C2 position.[5] It is therefore crucial to carefully select the reaction conditions to control the site of the first substitution, allowing for either symmetric or asymmetric disubstitution.

B. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[13] This reaction is instrumental in creating π-conjugated systems by introducing aryl or heteroaryl groups onto the 1,7-naphthyridine core.

This is a general protocol that may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water

    • Schlenk flask or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst and ligand.

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 120 °C. For microwave-assisted reactions, temperatures may be higher with shorter reaction times.[2]

    • Monitor the reaction by TLC or LC-MS. Mono-arylation will typically occur first, followed by di-arylation with longer reaction times or higher temperatures.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-1,7-naphthyridine or the 2,4-diaryl-1,7-naphthyridine.

Suzuki_Workflow start Start: Assemble Reactants reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base start->reagents solvent Add Degassed Solvent reagents->solvent heating Heat under Inert Atmosphere (80-120°C or Microwave) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product End: Purified Arylated Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

C. Buchwald-Hartwig Amination: Installing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14] This reaction is particularly useful for synthesizing hole-transporting materials or for introducing basic nitrogen atoms that can influence the electronic properties and solubility of the final compound.

This is a general protocol and may require optimization for specific amines.

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (e.g., morpholine, aniline) (1.1 equivalents for mono-amination, 2.2 equivalents for di-amination)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

    • Bulky phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (2-6 mol%)

    • Strong base (e.g., NaOt-Bu or K₃PO₄) (1.5-3 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

    • Add the degassed solvent, followed by the amine and then this compound.

    • Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 °C to 110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

III. Tuning Electronic Properties: Structure-Property Relationships

The electronic properties of the 1,7-naphthyridine core can be systematically tuned by the introduction of electron-donating or electron-withdrawing groups at the 2- and 4-positions. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to the design of materials for specific electronic applications.[11][15]

Electronic_Tuning cluster_substituents Substituent Effects cluster_properties Electronic Properties core This compound (Core Building Block) edg Electron-Donating Groups (EDG) (e.g., -NR₂, -OR, Alkyl) core->edg Functionalization ewg Electron-Withdrawing Groups (EWG) (e.g., -CN, -CF₃, Aryl) core->ewg Functionalization homo_up HOMO Energy ↑ edg->homo_up Raises lumo_down LUMO Energy ↓ ewg->lumo_down Lowers band_gap HOMO-LUMO Gap (Eg) homo_up->band_gap Narrows lumo_down->band_gap Narrows application Application (e.g., OLEDs, OFETs) band_gap->application Determines caption Tuning electronic properties via functionalization.

Caption: Tuning electronic properties via functionalization.

Impact of Substituents on HOMO/LUMO Energy Levels:
  • Electron-Donating Groups (EDGs): Introducing EDGs, such as amino (from Buchwald-Hartwig amination) or alkoxy groups, will generally raise the HOMO energy level. This is because the lone pairs of electrons on the nitrogen or oxygen atoms can donate electron density into the π-system of the naphthyridine core.

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano, trifluoromethyl, or certain aryl groups (introduced via Suzuki coupling), will typically lower the LUMO energy level. These groups pull electron density from the naphthyridine ring, stabilizing the LUMO.

  • HOMO-LUMO Gap (E_g): By strategically combining EDGs and EWGs, the HOMO-LUMO gap can be narrowed. A smaller energy gap generally leads to a red-shift in the absorption and emission spectra of the material. This tunability is crucial for designing materials that absorb and emit light at specific wavelengths.[14][16]

Quantitative Data for Functionalized Naphthyridine Derivatives:

While specific data for 2,4-disubstituted-1,7-naphthyridines is limited in the provided search results, the following table presents representative photophysical and electrochemical data for analogous functionalized naphthyridine and related heterocyclic systems to illustrate the effects of substitution.

Compound TypeSubstituentsλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)HOMO (eV)LUMO (eV)E_g (eV)Reference
1,8-Naphthyridine2,7-Diphenyl~350~420~0.7-1.0-5.9 to -5.4-2.79 to -3.00~2.9-3.1
1,6-NaphthyridineVaried Aryl--~0.05-0.1---[17]
2,7-NaphthyridineD-π-A-----Tunable
Tetrahydroacridine2,4-bis(arylethynyl)330-360390-4500.15-0.35-5.6 to -5.9-2.4 to -2.7~3.1-3.2[18]

Note: The data presented are for illustrative purposes and are drawn from various naphthyridine isomers and related heterocycles. The exact values for 2,4-disubstituted-1,7-naphthyridines will depend on the specific substituents and their positions.

IV. Applications in Organic Electronics

The ability to tune the electronic properties of the 1,7-naphthyridine core makes its derivatives highly promising for applications in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).

  • Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the naphthyridine ring system makes its derivatives excellent candidates for use as electron-transporting materials in OLEDs.[13][19] By introducing appropriate substituents, the LUMO level can be lowered to facilitate electron injection from the cathode, and the material's morphology can be controlled to enhance electron mobility.

  • Hole-Transporting Materials (HTMs): Functionalization of the this compound core with electron-donating amino groups via Buchwald-Hartwig amination can produce materials with suitable HOMO levels for hole transport from the anode.[20]

  • Emissive Materials: By creating donor-acceptor structures through the selective introduction of EDGs and EWGs, it is possible to design 1,7-naphthyridine derivatives that are themselves emissive. The color of the emitted light can be tuned by modulating the HOMO-LUMO gap, as discussed previously. Some naphthyridine derivatives have been shown to exhibit high fluorescence quantum yields, making them suitable for use in the emissive layer of OLEDs.[1][19]

V. Conclusion and Future Outlook

This compound is a versatile and powerful building block for the synthesis of functional organic materials and potential drug candidates. Its two reactive chlorine atoms provide a platform for a wide range of chemical modifications through palladium-catalyzed cross-coupling reactions. The ability to control the regioselectivity of these reactions opens the door to a vast chemical space of both symmetric and asymmetric 2,4-disubstituted-1,7-naphthyridines.

The systematic tuning of the electronic properties of these derivatives, through the judicious choice of substituents, allows for the rational design of materials with specific HOMO/LUMO energy levels and, consequently, tailored optical and electronic characteristics. This makes the this compound scaffold a highly promising platform for the development of next-generation materials for organic electronics, including OLEDs and organic field-effect transistors. Further research into the regioselective functionalization of this core and a deeper understanding of the structure-property relationships of its derivatives will undoubtedly lead to the discovery of novel materials with enhanced performance and new applications.

References

Troubleshooting & Optimization

Side reactions in the functionalization of dichloronaphthyridines and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Functionalization of Dichloronaphthyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dichloronaphthyridine chemistry. Our goal is to equip you with the knowledge to anticipate and overcome common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono-substituted isomers in the nucleophilic aromatic substitution (SNAr) of my dichloronaphthyridine. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the SNAr of dichloronaphthyridines is a common challenge due to the subtle differences in the electronic and steric environments of the chlorine-bearing carbons. The position of the nitrogen atoms in the naphthyridine ring significantly influences the electrophilicity of the adjacent carbons. Generally, positions ortho or para to a ring nitrogen are more activated towards nucleophilic attack.

Several factors can be modulated to enhance regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, leading to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio. A screen of aprotic polar solvents like DMF, DMAc, and NMP, as well as less polar options like dioxane or toluene, may be beneficial.[1]

  • Nucleophile: The nature of the nucleophile, including its steric bulk and nucleophilicity, plays a crucial role. Bulkier nucleophiles may preferentially react at the more sterically accessible position.

  • Substituents: Existing substituents on the naphthyridine ring can exert strong directing effects through both steric hindrance and electronic modification.[2][3]

Q2: My palladium-catalyzed cross-coupling reaction on a dichloronaphthyridine is giving low yields and a significant amount of homocoupling and dehalogenation byproducts. What are the likely causes and how can I mitigate these side reactions?

A2: Low yields, homocoupling of the boronic acid/ester, and dehalogenation of the starting material are frequent issues in Suzuki-Miyaura and other cross-coupling reactions of halo-heterocycles.[4][5]

  • Homocoupling: This side reaction is often exacerbated by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote homocoupling.[5] Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere (Argon or Nitrogen) are critical. The choice of base can also influence the rate of homocoupling.

  • Dehalogenation: The dehalogenation of the dichloronaphthyridine is another common side reaction. This can occur through various pathways, including protonolysis of the organopalladium intermediate. The presence of water or other protic sources can contribute to this. Using anhydrous solvents and reagents can help minimize dehalogenation. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can often suppress this side reaction.[6]

  • Low Yields: Poor conversion can result from catalyst deactivation, slow oxidative addition, or instability of the organoboron reagent. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G3), ligands, and bases is often necessary to find the optimal conditions for your specific substrate.[6]

Q3: I am attempting a mono-amination of a dichloronaphthyridine, but I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?

A3: Over-reaction leading to di-substitution is a common issue when the mono-substituted product is more reactive than the starting dichloronaphthyridine. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Carefully control the stoichiometry of the nucleophile. Using a slight excess (e.g., 1.05-1.2 equivalents) of the amine can help, but a large excess should be avoided.

  • Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thus reducing the rate of the second substitution.

  • Temperature: Lowering the reaction temperature will decrease the rate of both substitution reactions, but it may have a more pronounced effect on the second, often faster, substitution.

  • Solvent: In some cases, the mono-substituted product may precipitate out of the reaction mixture if a less polar solvent is used, effectively preventing it from reacting further.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of mono-substituted isomers.

  • Difficulty in separating the desired isomer from the undesired one.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Electronic Differentiation The electronic activation provided by the naphthyridine nitrogens is not sufficient to strongly favor one position over the other.1. Lower the reaction temperature: Start at room temperature and gradually decrease to 0 °C or below. 2. Screen solvents: Evaluate a range of solvents with varying polarities (e.g., Dioxane, THF, DMF, DMSO).[1] 3. Modify the nucleophile: A bulkier nucleophile may exhibit higher selectivity for the sterically less hindered position.
Thermodynamic vs. Kinetic Control The initially formed kinetic product may be rearranging to the more stable thermodynamic product under the reaction conditions.1. Monitor the reaction over time: Take aliquots at different time points to determine if the product ratio changes. 2. Lower the reaction temperature: This will favor the kinetic product.
Influence of Substituents Existing substituents on the ring can have a profound impact on the regiochemical outcome.[2]1. Analyze steric and electronic effects: An electron-donating group may deactivate the adjacent position, while a bulky group will hinder attack.[3] 2. Consider a different isomer: If possible, starting with a different dichloronaphthyridine isomer may provide the desired regioselectivity.
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Symptoms:

  • Formation of homocoupled byproducts (from the organoboron reagent).

  • Significant dehalogenation of the starting material or product.

  • Low conversion to the desired product.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxygen Contamination Traces of oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[5]1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). 2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
Catalyst System Inefficiency The chosen palladium precursor and/or ligand may not be optimal for the specific dichloronaphthyridine substrate.1. Screen Ligands: Evaluate a range of phosphine ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] 2. Vary Palladium Source: Test different palladium precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed catalysts.[8]
Inappropriate Base or Solvent The base and solvent system can significantly impact the reaction outcome, including the extent of side reactions.1. Base Screening: Test different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄. 2. Solvent System: Evaluate different solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).[9]
Boronic Acid/Ester Instability Some boronic acids are prone to decomposition under the reaction conditions, leading to low yields and byproducts.1. Use Boronate Esters: Pinacol (Bpin) or neopentyl glycol esters are generally more stable than the corresponding boronic acids. 2. Fresh Reagents: Use freshly opened or purified boronic acids/esters.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-amination of a Dichloronaphthyridine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloronaphthyridine (1.0 equiv.) and a suitable solvent (e.g., Dioxane, DMF, or NMP; approximately 0.1 M concentration).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA; 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C and adjust as needed). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the mono-arylation of dichloronaphthyridines.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dichloronaphthyridine (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃; 2-5 mol%) and the ligand (e.g., SPhos or XPhos; 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio; approximately 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Catalyst Screen Catalyst/Ligand Start->Catalyst Initial Check Base Optimize Base Catalyst->Base No Improvement Success Improved Yield Catalyst->Success Significant Improvement Solvent Vary Solvent System Base->Solvent Still Low Base->Success Significant Improvement Temp Adjust Temperature Solvent->Temp Minor Improvement Solvent->Success Significant Improvement Temp->Success Optimized

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

G Dichloronaphthyridine Dichloronaphthyridine + Nucleophile DesiredProduct Mono-substituted Product Dichloronaphthyridine->DesiredProduct Desired Reaction SideProduct1 Di-substituted Product Dichloronaphthyridine->SideProduct1 Over-reaction SideProduct2 Isomeric Mixture Dichloronaphthyridine->SideProduct2 Poor Regioselectivity SideProduct3 Decomposition Dichloronaphthyridine->SideProduct3 Harsh Conditions

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of palladium-catalyzed cross-coupling with 2,4-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation on this electron-deficient heterocyclic scaffold. The inherent reactivity differences between the C2 and C4 positions, coupled with the potential for catalyst inhibition by the nitrogen-rich core, demand a carefully considered approach.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific experimental hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling on this compound so challenging?

A1: The primary challenges stem from the electronic nature of the naphthyridine ring and the presence of two distinct chlorine atoms. The 1,7-naphthyridine core is electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[1][2] Furthermore, the chlorine atoms at the C2 and C4 positions exhibit different reactivities, often leading to mixtures of mono- and di-substituted products, or poor regioselectivity. The nitrogen atoms in the ring can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]

Q2: Which chlorine (C2 or C4) is generally more reactive in palladium-catalyzed cross-coupling reactions?

A2: In many dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom (the C2 position in this case) is conventionally more reactive in Pd-catalyzed cross-couplings. However, selectivity can be highly dependent on the specific reaction conditions, particularly the choice of ligand. It is possible to achieve C4-selectivity with the appropriate catalyst system.[3]

Q3: What are the most common types of cross-coupling reactions performed on this substrate?

A3: The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is popular due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.[4][5]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[6][7] This is a crucial transformation for introducing nitrogen-containing functional groups common in pharmaceuticals.[8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, which is useful for introducing alkynyl moieties.[10][11][12]

Q4: Should I use a Pd(0) or Pd(II) precatalyst?

Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we explore the potential root causes and provide actionable troubleshooting steps.

Problem 1: Low to No Yield of the Desired Product

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material.

start Low/No Yield catalyst Catalyst Inactive? start->catalyst reagents Reagent Integrity Issue? start->reagents conditions Suboptimal Conditions? start->conditions solution1 Use fresh catalyst/precatalyst. Ensure inert atmosphere. catalyst->solution1 Yes solution2 Verify purity of all reagents. Use anhydrous solvents/reagents. reagents->solution2 Yes solution3 Screen ligands, bases, and solvents. Increase temperature. conditions->solution3 Yes

Caption: Troubleshooting workflow for low or no product yield.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[13] Thoroughly degas all solvents and reagents before use. Use a freshly opened bottle of the palladium catalyst or a reliable precatalyst. If using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient.[13][15]

  • Poor Reagent Quality:

    • Suzuki Coupling: Boronic acids can degrade over time through protodeboronation.

      • Solution: Use fresh boronic acid. A slight excess (e.g., 1.2-1.5 equivalents) can sometimes compensate for minor degradation.

    • General: Moisture and oxygen can significantly hinder the reaction.

      • Solution: Use anhydrous solvents and ensure all reagents are dry.[13]

  • Suboptimal Reaction Conditions: The combination of ligand, base, and solvent is critical for success.

    • Solution:

      • Ligand Screening: The ligand stabilizes the palladium catalyst and modulates its reactivity.[17] For an electron-deficient substrate like this compound, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos) are often a good starting point.[8]

      • Base Selection: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[5] Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.

      • Solvent Choice: Common solvents include THF, dioxane, toluene, and DMF.[18] The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.

      • Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary, especially for less reactive aryl chlorides.[18]

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)

You are obtaining a mixture of the C2- and C4-substituted products and want to favor one over the other.

regioselectivity Regioselectivity (C2 vs. C4) ligand Ligand (Steric/Electronic Effects) ligand->regioselectivity catalyst Catalyst System catalyst->regioselectivity conditions Reaction Conditions (Solvent, Additives) conditions->regioselectivity

Caption: Key factors controlling regioselectivity in the cross-coupling of this compound.

  • Inappropriate Ligand: The ligand has a profound effect on the regioselectivity of the oxidative addition step.

    • Solution: This is the most critical parameter to screen. Sterically bulky ligands can favor reaction at the less hindered position. For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines.[3] Systematically screen a panel of ligands with varying steric and electronic properties.

  • Reaction Conditions Favoring Mixture: The choice of catalyst, solvent, and additives can influence which position reacts.

    • Solution:

      • "Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions, often involving a palladium salt like Pd(OAc)₂ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), can provide unconventional selectivity.[19] These are worth exploring if traditional ligand-based systems are not selective.

      • Solvent and Additives: A study on 2,4-dichloropyridines found that a combination of KI, NaOAc, and PEG400 dramatically improved C4-selectivity.[3] Exploring additives can be a powerful strategy.

Problem 3: Significant Formation of Side Products

Besides your desired product, you observe significant amounts of byproducts like homocoupled starting materials or dehalogenated substrate.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid): This occurs when two molecules of the organometallic reagent couple with each other. It's often promoted by the presence of oxygen or inefficient transmetalation.

    • Solution:

      • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Oxygen can promote the homocoupling of boronic acids.[14]

      • Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation, which will outcompete the homocoupling pathway.

  • Dehalogenation (Hydrodehalogenation): The chlorine atom is replaced by a hydrogen atom.

    • Solution:

      • Choice of Base: Avoid using bases that can act as hydride sources. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides or hydroxides if dehalogenation is a problem.[20]

      • Solvent Selection: Protic solvents like alcohols can sometimes act as hydride donors. Consider using aprotic solvents like dioxane, THF, or toluene.[20]

      • Catalyst System: Certain palladium-ligand complexes are more prone to promoting dehalogenation. Screening different ligands can help identify a system that minimizes this side reaction.[20]

Starting Point Condition Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These should be considered as starting points for your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale & Notes
Pd Source Pd(OAc)₂ (2-5 mol%) or a Pd(II) precatalystAir-stable and effective. Precatalysts offer more reliable activation.[16]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands are often required for challenging substrates.[17]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent Dioxane, Toluene, or THF (often with H₂O)Aprotic solvents are standard. A small amount of water can aid in dissolving the base.[18]
Temperature 80-110 °CHigher temperatures are often needed for aryl chlorides.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale & Notes
Pd Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalystPrecatalysts are highly recommended for amination reactions.[8]
Ligand XPhos or RuPhos (1.1-1.2 eq. to Pd)Sterically hindered biaryl phosphine ligands are the state-of-the-art for this transformation.[9]
Base NaOtBu or LHMDS (1.5-2 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CReaction temperature is substrate-dependent.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.022 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add this compound (1.0 mmol) and the boronic acid (1.2 mmol) to the vial.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X L₂ oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_couple Ar-Pd(II)-R L₂ transmetalation->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Ar-R

Caption: A simplified representation of the palladium cross-coupling catalytic cycle.[18][21][22]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[18]

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.[21]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[18]

By systematically addressing each potential point of failure within this cycle—from ensuring the generation of the active Pd(0) catalyst to facilitating efficient transmetalation and reductive elimination—researchers can successfully navigate the challenges of cross-coupling with this compound.

References

Technical Support Center: Selective Mono-functionalization of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-functionalization of 2,4-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve your desired mono-substituted 1,7-naphthyridine derivatives with high regioselectivity and yield.

Introduction: The Challenge of Selectivity

The this compound core is a valuable building block in medicinal chemistry. The two chlorine atoms at the C2 and C4 positions offer opportunities for sequential functionalization, enabling the synthesis of diverse compound libraries. However, the inherent electronic properties of the 1,7-naphthyridine ring system present a significant challenge: controlling the regioselectivity of the first substitution. Both the C2 and C4 positions are activated towards nucleophilic attack, and achieving selective mono-functionalization requires a nuanced understanding of the substrate's reactivity and careful control of reaction conditions.

This guide will address the most pressing questions and issues, from predicting the site of substitution to troubleshooting failed or low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C4, is generally more reactive towards nucleophiles in this compound?

A1: In many heteroaromatic systems with chlorine atoms at positions analogous to C2 and C4, the C4 position is often more reactive towards nucleophilic aromatic substitution (SNAr). This is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the pyridine nitrogen. For instance, in 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position.[1] A similar preference is observed in 2,4-dichloro-5-nitropyridine, where the C4 position is activated by the para-nitro group.[2] While direct comparative studies on this compound are less common in the literature, the general principles of SNAr suggest a higher reactivity at the C4 position. However, this is a general trend and can be influenced by the nature of the nucleophile, solvent, and temperature.

Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?

A2: Obtaining a mixture of regioisomers is a common problem. To enhance selectivity, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, which can lead to higher regioselectivity.

  • Nucleophile Choice: Sterically hindered nucleophiles may exhibit a greater preference for the less sterically hindered position on the naphthyridine ring.

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus affect the regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, dioxane).

  • Catalyst and Ligand System (for cross-coupling reactions): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the choice of ligand can significantly impact which chlorine atom is activated for oxidative addition. Bulky electron-rich phosphine ligands can sometimes favor reaction at the less hindered position.

Q3: My reaction is not proceeding at all. What are the likely causes?

A3: A complete lack of reactivity can be due to several factors:

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to attack the electron-deficient naphthyridine ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Deactivated Substrate: Ensure your starting this compound is pure. The presence of impurities could inhibit the reaction.

  • Poor Solubility: If your starting material or reagents are not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all. Try a different solvent system or gentle heating to improve solubility.

  • Catalyst Deactivation (for cross-coupling reactions): In palladium-catalyzed reactions, the catalyst can be sensitive to air and moisture. Ensure you are using anhydrous and anaerobic conditions. The choice of an appropriate precatalyst and ligand is also crucial.[3]

Q4: I am seeing significant amounts of the di-substituted product. How can I favor mono-substitution?

A4: The formation of di-substituted products occurs when the mono-substituted product is still reactive enough to undergo a second substitution. To favor mono-functionalization:

  • Stoichiometry: Use a limited amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which disfavors the second substitution.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired mono-substituted product is maximized.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues.

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Troubleshooting Steps
Significant amounts of both C2 and C4 isomers are formed. The intrinsic reactivity difference between C2 and C4 is small under the current conditions.1. Lower the reaction temperature: Start at 0°C or even -20°C and allow the reaction to warm slowly. 2. Vary the solvent: Screen a range of solvents with different polarities (e.g., THF, Dioxane, Acetonitrile, DMF). 3. Change the base: If a base is used, try a bulkier, non-nucleophilic base (e.g., DBU, Proton Sponge) or a weaker base (e.g., K₂CO₃ vs. NaH).
The major product is the undesired regioisomer. The reaction may be under kinetic control, favoring the formation of the less stable isomer.1. Increase the reaction temperature and time: This may allow the reaction to reach thermodynamic equilibrium, favoring the more stable isomer. 2. Consider a different nucleophile: A bulkier nucleophile might favor the less sterically hindered position.
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Symptom Potential Cause Troubleshooting Steps
Starting material is recovered. 1. Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. 2. Poor Oxidative Addition: The C-Cl bond is not being activated by the palladium catalyst. 3. Issues with the Coupling Partner: The boronic acid (Suzuki), amine (Buchwald-Hartwig), or alkyne (Sonogashira) is not participating in the catalytic cycle.1. Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst. 2. Ligand Screening: The choice of phosphine ligand is critical. For challenging substrates, try bulky, electron-rich ligands like XPhos, SPhos, or Josiphos-type ligands.[4] 3. Base Selection: The base plays a crucial role. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices.[5][6] For Sonogashira, an amine base like Et₃N or DIPEA is typically used.[7][8] 4. Ensure Anhydrous and Anaerobic Conditions: Use dry solvents and degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen).
Low yield of the desired mono-coupled product. 1. Competitive Di-coupling: The second chlorine is also reacting. 2. Hydrolysis of the Boronic Acid (Suzuki): Boronic acids can be unstable under certain conditions. 3. Side Reactions: Reductive dehalogenation (replacement of Cl with H) can be a competing pathway.1. Control Stoichiometry: Use 1.0-1.1 equivalents of the coupling partner. 2. Optimize Temperature: Lower temperatures can disfavor di-coupling. 3. Additives: For Sonogashira coupling, the addition of a copper(I) co-catalyst (e.g., CuI) is often necessary.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-amination (SNAr)
  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or NMP) under an inert atmosphere, add the desired amine (1.1 eq).

  • If the amine is used as its salt, add a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at the desired temperature (start with 0°C and allow to warm to room temperature, or heat if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing Reactivity and Troubleshooting

Diagram 1: Regioselectivity in SNAr

G cluster_0 Nucleophilic Attack on this compound Start This compound + Nucleophile Attack_C4 Attack at C4 Start->Attack_C4 Attack_C2 Attack at C2 Start->Attack_C2 Intermediate_C4 Meisenheimer Intermediate (C4) More Stable (Generally) Attack_C4->Intermediate_C4 Intermediate_C2 Meisenheimer Intermediate (C2) Less Stable (Generally) Attack_C2->Intermediate_C2 Product_C4 4-Substituted-2-chloro-1,7-naphthyridine (Major Product) Intermediate_C4->Product_C4 Faster Product_C2 2-Substituted-4-chloro-1,7-naphthyridine (Minor Product) Intermediate_C2->Product_C2 Slower

Caption: General regioselectivity in SNAr reactions of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Anhydrous/ Anaerobic Conditions Check_Purity->Check_Conditions Reaction_Type Reaction Type? Check_Conditions->Reaction_Type SNAr S Ar Reaction_Type->SNAr S Ar Cross_Coupling Cross-Coupling Reaction_Type->Cross_Coupling Cross-Coupling SNAr_Troubleshoot Increase Nucleophilicity (Stronger Nucleophile/Base) Increase Temperature Change Solvent SNAr->SNAr_Troubleshoot Cross_Coupling_Troubleshoot Screen Ligands Screen Bases Change Pd Pre-catalyst Check Coupling Partner Quality Cross_Coupling->Cross_Coupling_Troubleshoot Re-run Re-run Experiment SNAr_Troubleshoot->Re-run Cross_Coupling_Troubleshoot->Re-run

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of 2,4-Dichloro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 2,4-dichloro-1,7-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying these specific halogenated heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your purification workflows.

Naphthyridine derivatives are of significant interest in pharmaceutical research for their diverse biological activities.[1][2] The this compound scaffold is a key building block for creating novel compounds.[3] However, its purification can be non-trivial. The presence of two chlorine atoms and two nitrogen atoms imparts specific physicochemical properties that demand a carefully considered purification strategy. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound derivatives?

A1: The two most effective and commonly used techniques are flash column chromatography on silica gel and recrystallization .

  • Flash Column Chromatography is the workhorse method for separating the target compound from impurities with different polarities, such as unreacted starting materials or reaction byproducts.[4][5]

  • Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, yielding material of very high purity, provided a suitable solvent system can be found.[6][7]

The choice between them, or their use in sequence, depends on the impurity profile of your crude material. A common workflow is an initial purification by column chromatography followed by a final polishing step via recrystallization.[8]

Q2: What are the typical impurities I should expect during the synthesis of these compounds?

A2: Impurities are highly dependent on the synthetic route. However, for halogenated heterocycles like this compound, common impurities include:

  • Unreacted Starting Materials: For instance, if the dichlorinated compound is prepared from a dihydroxy-naphthyridine precursor, you might have residual starting material.

  • Mono-chlorinated Intermediates: Incomplete chlorination can lead to the presence of 2-chloro-4-hydroxy-1,7-naphthyridine or 4-chloro-2-hydroxy-1,7-naphthyridine.

  • Regioisomers: Depending on the synthetic precursors, other naphthyridine isomers might form.[9]

  • Residual Palladium Catalyst: If cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are used in subsequent steps, residual palladium can contaminate the product, often imparting a gray or black color.[10]

  • Solvents and Reagents: Residual high-boiling point solvents (like DMF, DMSO) or excess reagents.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is essential for a comprehensive purity profile.

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive method to qualitatively assess purity and check for the presence of UV-active impurities.[11] It is indispensable for monitoring the progress of column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique to determine purity as a percentage (e.g., 99.5%) and detect trace impurities.[12][13] A reverse-phase (C18) column is typically suitable for these moderately polar compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and can reveal the presence of structurally similar impurities. Quantitative NMR (qNMR) can also be used for absolute purity determination.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities, especially when coupled with HPLC (LC-MS).[14]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My compound appears as a persistent yellow or brown solid/oil, even after chromatography.

Question: I've purified my this compound derivative by silica gel chromatography, but the resulting solid is still yellow/brown instead of the expected white/off-white. What causes this, and how can I fix it?

Answer: This is a common issue, often caused by trace impurities that are difficult to separate by chromatography alone.

  • Causality: The color may originate from several sources. Highly conjugated byproducts, oxidation of the naphthyridine ring system, or residual palladium catalyst from a previous synthetic step are frequent culprits.[10] Sometimes, compounds that appear as a single spot on TLC can co-elute with a colored impurity.[10]

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-5% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a plug of Celite to remove the charcoal, and then remove the solvent.[8] The charcoal adsorbs colored, nonpolar impurities. Caution: Using too much charcoal can reduce your product yield.[8]

    • Recrystallization: This is often the most effective method. The key is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the colored impurity remains in the mother liquor.[6] See Protocol 2 for a detailed procedure.

    • Short Plug Filtration: If you suspect residual metals, dissolving your product in a solvent and passing it through a short plug of silica gel or alumina can sometimes strip away the baseline impurities causing the color.[15]

Issue 2: My compound decomposes on the silica gel column.

Question: When I run my column, I get a low yield and see multiple new spots on the TLC of my collected fractions, suggesting my compound is not stable on silica gel. What should I do?

Answer: The acidic nature of standard silica gel can degrade sensitive compounds. Halogenated heterocycles can sometimes be susceptible to this.[10][15]

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze decomposition, hydrolysis of sensitive functional groups, or elimination reactions.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica before use. Prepare your silica slurry as usual in a non-polar solvent (e.g., hexanes). Add 1% triethylamine (or another base like pyridine) relative to the solvent volume. Swirl the slurry for a few minutes before packing the column. This neutralizes the acidic sites and is often sufficient to prevent decomposition.[15]

    • Use an Alternative Stationary Phase: If deactivation is not enough, switch to a more inert stationary phase.

      • Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is a good alternative for compounds that are sensitive to acid.[15]

      • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[15]

    • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (e.g., C18-functionalized silica) chromatography using polar solvents like acetonitrile/water or methanol/water may be a viable option.

Issue 3: I have poor separation between my product and an impurity on TLC.

Question: My product and a key impurity have very similar Rf values (e.g., 0.40 and 0.45) in various solvent systems, making column chromatography ineffective. How can I improve the separation?

Answer: This is a classic chromatography challenge that requires systematic optimization of the mobile phase.

  • Causality: Similar Rf values indicate that the compounds have very similar polarities and affinities for the stationary phase in the tested solvent systems.

  • Solutions:

    • Change Solvent Selectivity: Instead of just varying the ratio of a two-solvent system (e.g., hexanes/ethyl acetate), change one of the solvents entirely. The goal is to introduce different types of intermolecular interactions. For example, if you are using hexanes/ethyl acetate (a non-polar solvent and a polar aprotic solvent), try:

      • Dichloromethane/Methanol: Dichloromethane is a polar aprotic solvent with different properties than ethyl acetate, and methanol is a polar protic solvent that can hydrogen bond. This can alter the interactions with your compounds and the silica gel.

      • Toluene/Acetone: Using an aromatic solvent like toluene can introduce π-π stacking interactions, which may differentiate your product from the impurity.

    • Use a Ternary Solvent System: Adding a small amount of a third solvent can dramatically change selectivity. For a hexanes/ethyl acetate system, adding 1-2% methanol or acetic acid (if your compound is stable) can significantly improve separation.

    • High-Performance Flash Chromatography: Modern automated flash chromatography systems allow for the use of shallower gradients and higher-resolution columns, which can resolve closely eluting compounds that are inseparable by traditional gravity columns.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound derivative.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid main_impurity What is the main impurity? is_solid->main_impurity Yes column Perform Column Chromatography is_solid->column No (Oil/Gum) recrystallize Attempt Recrystallization main_impurity->recrystallize Trace Impurities/ Baseline Material main_impurity->column Significant Impurity/ Similar Polarity check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 check_purity1->column <98% Pure final_product Pure Product check_purity1->final_product >98% Pure check_purity2 Check Purity (TLC/NMR) column->check_purity2 check_purity2->final_product >98% Pure re_recrystallize Recrystallize Combined Fractions check_purity2->re_recrystallize <98% Pure/ Minor Impurities re_recrystallize->final_product

Caption: Decision workflow for purifying this compound derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying 1 gram of crude this compound derivative using silica gel.

  • Mobile Phase Selection:

    • Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate. For more polar derivatives, dichloromethane and methanol might be necessary.[4]

    • Ensure your desired compound is well-separated from all major impurities.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size (for 1 g of crude, a 40-50 mm diameter column is suitable).

    • Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[5]

    • In a beaker, make a slurry of silica gel (30-100 times the weight of your crude product) in your initial, least polar eluent.[5]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[5] Drain excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column, creating a uniform layer. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[16] Never let the column run dry.[5]

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions on a TLC plate.[8]

    • If a gradient elution is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

  • Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Common Solvent Systems
Compound PolarityRecommended Starting Solvent System (v/v)Notes
Low to MediumHexanes / Ethyl Acetate (9:1 to 1:1)A versatile system for many derivatives.
Medium to HighDichloromethane / Methanol (99:1 to 9:1)Good for more polar compounds containing groups like alcohols or amines.
Basic CompoundsHexanes / Ethyl Acetate + 1% TriethylamineThe added base prevents streaking and decomposition on the silica.
Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid this compound derivative.

  • Solvent Selection:

    • The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[6]

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable one.[7] A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[17]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[6][18] Add the solvent in small portions, allowing the solution to heat up between additions.[18]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[18]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation and contamination.

    • Slow cooling is crucial for forming large, pure crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[18]

    • Allow the crystals to dry on the filter paper by drawing air through them, then transfer them to a watch glass to dry completely.

References

Overcoming poor solubility of 2,4-Dichloro-1,7-naphthyridine in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dichloro-1,7-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenge of this reagent's poor solubility in reaction media. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction efficiency, consistency, and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general physical and solubility characteristics of this compound?

This compound (CAS No: 54920-78-4) is a solid, heterocyclic compound.[1][2] Its rigid, planar structure and crystalline nature contribute to strong intermolecular forces in the solid state, leading to a relatively high melting point and poor solubility in many common organic solvents. While exact quantitative solubility data is sparse, empirical evidence shows it is poorly soluble in non-polar solvents (e.g., hexane, toluene) and has limited solubility in some polar aprotic solvents at room temperature. Its isomeric cousin, 2,4-dichloro-1,8-naphthyridine, has a melting point of 123-127 °C, suggesting that this compound is also a thermally stable solid.[3]

Q2: My reaction is sluggish, and I see solid starting material in the flask. What are the first troubleshooting steps?

Observing undissolved starting material is a clear indication that solubility is the limiting factor. The initial response should follow a logical progression from simple to more involved techniques.

Initial Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Mechanical & Thermal cluster_2 Step 2: Solvent System Modification cluster_3 Step 3: Advanced Methods A Incomplete Dissolution or Reaction Sluggishness B Increase Agitation (Vigorous Stirring) A->B Start Here C Increase Temperature (e.g., from RT to 50-80 °C) B->C D Check for Improvement C->D E Switch to a Stronger Polar Aprotic Solvent (e.g., THF, Dioxane, DMF) D->E Issue Persists J Proceed with Reaction D->J Resolved G Re-evaluate Dissolution E->G F Implement a Co-Solvent System F->G H Consider High-Boiling Point Solvents (e.g., DMF, DMSO, NMP) G->H Issue Persists G->J Resolved I Explore Solvent-Free Mechanochemistry H->I

Fig 1. Step-by-step troubleshooting workflow for solubility issues.
  • Enhance Mechanical Agitation: Ensure the reaction is being stirred vigorously. For highly crystalline solids, increasing the stirrer speed can break up aggregates and improve the surface area available for solvation.

  • Apply Heat: Gently warming the reaction mixture is often the most effective initial step. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. Monitor for any potential degradation of other reagents.

Q3: Which solvents are recommended for reactions with this compound?

The choice of solvent is critical. Polar aprotic solvents are generally the most effective due to their ability to engage in dipole-dipole interactions without interfering with common organometallic reaction mechanisms.

SolventBoiling Point (°C)Relative PolaritySuitability & Comments
Tetrahydrofuran (THF) 660.207Highly Recommended. A good starting point for many cross-coupling reactions. Often requires heating to achieve full dissolution.[4]
1,4-Dioxane 1010.164Highly Recommended. Another excellent choice, especially for higher temperature reactions like Suzuki couplings.
Dimethylformamide (DMF) 1530.386Recommended with Caution. Excellent solvating power but can interfere with some catalytic cycles (e.g., by coordinating to the metal center). Use anhydrous DMF.
Dimethyl Sulfoxide (DMSO) 1890.444Recommended with Caution. Superior solvating power for highly insoluble substrates. High boiling point allows for a wide temperature range. Can complicate product workup due to its low volatility and water miscibility.
Acetonitrile (ACN) 820.460Use Case Dependent. Can be effective but may not be compatible with all reaction types, particularly those involving Grignard or organolithium reagents.
Toluene 1110.099Poor. Generally a poor solvent for this substrate on its own, but can be used as part of a co-solvent system.
Data sourced from multiple references.[5][6][7]
Q4: Can using a co-solvent system improve solubility?

Yes, a co-solvent system is a powerful strategy. This involves mixing a primary solvent in which the substrate has poor solubility with a secondary, stronger solvent in which it is more soluble. For example, if a reaction requires toluene, adding a volume of THF or DMF can create a mixed medium with significantly higher solvating power. This approach maintains the bulk properties of the primary solvent while ensuring the substrate remains in the solution phase.

G cluster_0 Poor Solubility Scenario cluster_1 Co-Solvent Strategy A This compound (Solid) B Primary Solvent (e.g., Toluene) A->B Insoluble D Homogeneous Solution A->D Mixing B->D Mixing C Co-Solvent (e.g., THF/DMF) C->D Mixing E Substrate

Fig 2. Diagram illustrating the principle of co-solvency.
Q5: My reaction is still failing due to insolubility, even with heat and better solvents. What advanced techniques can I try?

When conventional methods fail, more advanced, and often more robust, techniques are required.

  • High-Temperature, High-Boiling Point Solvents: For particularly resilient cases, solvents like N-Methyl-2-pyrrolidone (NMP, bp 202 °C) or DMSO (bp 189 °C) can be used to run reactions at significantly elevated temperatures (e.g., >150 °C), provided all reagents are stable.

  • Mechanochemistry (Ball Milling): This solvent-free approach is exceptionally effective for insoluble substrates. Mechanical forces (grinding, shearing) generated in a ball mill provide the energy to initiate reactions between solid-state reactants. This technique avoids solubility issues entirely and is a cornerstone of green chemistry. Recent studies have demonstrated the success of mechanochemical cross-coupling reactions for poorly soluble aryl halides.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from methodologies reported for the synthesis of 2,4-disubstituted-1,7-naphthyridine derivatives and demonstrates a practical approach to handling the substrate's solubility.[4]

Reaction: Buchwald-Hartwig amination of this compound with 2-amino-5-cyanopyridine.

Materials:

  • This compound

  • 2-amino-5-cyanopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-amino-5-cyanopyridine (1.1 eq), Xantphos (0.1 eq), and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical for protecting the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst (0.05 eq).

  • Solvent Addition & Dissolution: Add anhydrous THF via syringe. The volume should be calculated to create a ~0.1 M solution with respect to the limiting reagent.

    • Troubleshooting Note: At this stage, you may observe that the starting material is not fully dissolved at room temperature. This is expected.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 70-80 °C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature. The substrate should fully dissolve as the mixture heats, resulting in a homogeneous solution. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

This protocol leverages both an appropriate polar aprotic solvent (THF) and elevated temperature to ensure the this compound is fully dissolved and available to participate in the catalytic cycle.

References

Preventing N-oxidation during electrophilic reactions on the naphthyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Naphthyridine Core Chemistry

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the naphthyridine scaffold. The inherent reactivity of the naphthyridine nitrogen atoms presents a unique set of challenges during synthetic manipulations, particularly during electrophilic functionalization. Unwanted N-oxidation is a common side reaction that can derail a synthetic route, leading to low yields and complex purification challenges.

This document provides in-depth, experience-driven answers to common problems and offers robust troubleshooting strategies to help you achieve clean, high-yielding electrophilic substitutions on the naphthyridine core.

Frequently Asked Questions (FAQs)

Q1: Why is the naphthyridine nitrogen so susceptible to oxidation during electrophilic reactions?

The susceptibility of the naphthyridine nitrogen to oxidation is rooted in its fundamental electronic properties. The nitrogen atoms in the naphthyridine ring are sp²-hybridized and possess a lone pair of electrons in an sp² orbital. This lone pair is not part of the aromatic π-system and is readily available for donation to electrophiles, including the oxygen atom of oxidizing agents.[1][2]

During many electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the conditions often involve reagents that are inherently oxidizing. For example, nitration mixtures (HNO₃/H₂SO₄) generate the nitronium ion (NO₂⁺) but are also strongly oxidizing.[3] The pyridine-like nitrogen of the naphthyridine is often more nucleophilic than the carbon atoms of the aromatic ring, leading to competitive attack on the electrophile or oxidant, resulting in N-oxide formation.[1][4]

Q2: What are the downstream consequences of accidental N-oxide formation in my reaction?

Formation of the N-oxide significantly alters the electronic landscape and reactivity of the naphthyridine core. While sometimes synthetically useful, accidental formation can be problematic for several reasons:

  • Altered Reactivity: The N-oxide group is strongly electron-withdrawing through induction but can be electron-donating through resonance. This completely changes the regioselectivity of subsequent electrophilic substitutions, typically directing incoming electrophiles to the C2 and C4 positions relative to the N-oxide.[1][4]

  • Purification Difficulties: N-oxides have significantly different physical properties, including higher polarity and boiling points, compared to their parent naphthyridines. This can complicate purification, often requiring specialized chromatographic conditions.

  • Reduced Yield: The portion of starting material converted to the N-oxide is a direct loss from your desired reaction pathway, leading to lower yields of the target C-functionalized product.

  • Structural Misassignment: If not properly characterized, the presence of an N-oxide can lead to incorrect structural assignment of your product, jeopardizing downstream research and development efforts.

Troubleshooting Guide: Preventing N-Oxidation

This section addresses the common experimental observation of significant N-oxide formation and provides actionable solutions.

Problem: My electrophilic substitution reaction (e.g., nitration, halogenation, sulfonation) on a naphthyridine substrate is producing the N-oxide as a major byproduct, or even the main product.

This is a classic case of competitive reaction pathways where the rate of N-oxidation is comparable to, or faster than, the rate of C-substitution. The solution involves tipping this balance in favor of the desired reaction. Below are three primary strategies to achieve this.

Logical Flow for Troubleshooting N-Oxidation

G start N-Oxide Detected as Major Byproduct q1 Is the electrophilic reagent strongly oxidizing? (e.g., HNO3, Fuming H2SO4) start->q1 sol1 Strategy 1: Use Alternative, Milder Reagents q1->sol1  Yes sol2 Strategy 2: Protect the Nitrogen Atom(s) q1->sol2  No, or if milder  reagents are not viable sol3 Strategy 3: Optimize Reaction Conditions sol1->sol3  Combine with  Condition Tuning sol2->sol3  Combine with  Condition Tuning sol4 Advanced Strategy: In Situ Protonation sol2->sol4 Consider Advanced Methods

Caption: Decision workflow for addressing unwanted N-oxidation.

Strategy 1: Modification of Reagents and Reaction Pathway

The most direct approach is to switch to a reagent system that is less prone to oxidizing the nitrogen atom.

  • For Halogenation: Instead of using elemental halogens (Br₂, Cl₂) with a Lewis acid, which can promote oxidation, consider using N-halosuccinimides (NBS, NCS). These reagents provide a source of electrophilic halogen under milder conditions.

  • For Nitration: Standard HNO₃/H₂SO₄ conditions are notoriously harsh. An alternative is to use a milder nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) at low temperatures in a non-oxidizing solvent like acetonitrile or nitromethane.

  • Indirect Functionalization: A powerful strategy is to circumvent direct electrophilic substitution altogether. Deprotonation of the naphthyridine ring with a strong base (e.g., LDA, n-BuLi) followed by quenching with an electrophile can provide access to specific isomers without the risk of N-oxidation. This is particularly effective for introducing groups at positions ortho to the nitrogen atoms.

Strategy 2: Strategic Use of Nitrogen Protecting Groups

When milder reagents are ineffective or incompatible, protecting the nitrogen atom is a highly reliable strategy. The protecting group temporarily masks the nitrogen's lone pair, rendering it inert to oxidation. The ideal protecting group should be easy to install, stable to the electrophilic reaction conditions, and easy to remove without affecting the newly installed functional group.[5]

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages/Disadvantages
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, CH₂Cl₂Strong acid (e.g., TFA, HCl in Dioxane)Adv: Widely used, reliable.[5] Disadv: Not stable to strongly acidic electrophilic substitution conditions. Best for subsequent reactions under neutral or basic conditions.
2,2,2-Trichloroethoxycarbonyl (Troc) Troc-Cl, K₂CO₃, CH₂Cl₂ at 0 °CZn dust in acetic acid or aqueous HCl; ElectrolysisAdv: Stable to a wide range of acidic conditions, making it suitable for many EAS reactions. Removal is orthogonal to many other groups.
N-Oxide (as a protecting group) m-CPBA, CH₂Cl₂PCl₃ or POCl₃, heat; Catalytic hydrogenation (H₂, Pd/C)Adv: Intentionally forming the N-oxide can activate the ring for specific substitutions (e.g., at C4).[1][6] Disadv: Requires an extra deoxygenation step. The N-oxide itself can react with some electrophiles.

Experimental Protocol: N-Protection of 1,5-Naphthyridine with Troc-Cl

This protocol demonstrates a robust method to protect the naphthyridine nitrogen, enabling subsequent electrophilic functionalization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1,5-Naphthyridine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

  • Reagent Addition: Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The preferential reaction at the more nucleophilic nitrogen is key.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Troc protected naphthyridine.

  • Next Step: The purified, protected naphthyridine is now ready for the desired electrophilic substitution reaction. Following that reaction, the Troc group can be removed using zinc dust in acetic acid.

Strategy 3: Optimization of Reaction Conditions

Fine-tuning the reaction parameters can significantly suppress the N-oxidation side reaction.

  • Temperature: N-oxidation often has a lower activation energy than C-substitution. Running the reaction at the lowest possible temperature that still allows for the desired C-substitution to proceed can dramatically improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity of both the substrate and the electrophile. Less polar, non-coordinating solvents are often preferred.

  • Rate of Addition: Adding the electrophilic reagent slowly and under dilute conditions can help maintain a low instantaneous concentration of the reagent, favoring the desired bimolecular reaction over the often-faster oxidation.

Advanced Strategy: In Situ Protonation

For substrates containing multiple nitrogen atoms of differing basicity, it is sometimes possible to selectively deactivate the more basic nitrogen by protonation. By adding a stoichiometric amount of a strong, non-nucleophilic acid (e.g., HBF₄), the more basic nitrogen is protonated and effectively "protected" in situ. This leaves the less basic heteroaromatic nitrogen available for a desired reaction, or in this case, can be used to modulate the overall reactivity of the system to disfavor N-oxidation.[7] This is an advanced technique that requires careful stoichiometric control and a clear understanding of the pKa values of the nitrogens in your specific substrate.

References

Troubleshooting low conversion rates in amination reactions of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The amination of 2,4-dichloro-1,7-naphthyridine is a critical transformation in the synthesis of a wide array of biologically active molecules. However, achieving high conversion rates and controlling regioselectivity can be challenging. This technical support guide, designed for researchers in the field, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during this pivotal reaction. Drawing upon established principles of organic chemistry and field-proven insights, this guide will help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter. The solutions are grounded in the principles of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination, the two primary methods for this transformation.

I. General Issues: Low or No Conversion

Question 1: My amination of this compound is showing very low or no conversion. Where should I start troubleshooting?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the fundamental components of your reaction. Here’s a prioritized checklist:

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous. Water can significantly hinder both SNAr and Buchwald-Hartwig reactions. For Buchwald-Hartwig reactions, it is crucial to use degassed solvents to prevent catalyst deactivation.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is paramount. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.

  • Reaction Temperature: Amination reactions, particularly SNAr, often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary. For Buchwald-Hartwig aminations, the optimal temperature is dependent on the catalyst system and substrates.[1]

  • Choice of Base: The base plays a crucial role in both reaction types. For SNAr, a non-nucleophilic base is needed to neutralize the HCl generated in situ. For Buchwald-Hartwig reactions, the base is integral to the catalytic cycle, and its strength can significantly impact the reaction rate.

II. Regioselectivity: Controlling Substitution at C2 vs. C4

Question 2: I am getting a mixture of 2-amino-4-chloro- and 4-amino-2-chloro-1,7-naphthyridine. How can I improve the regioselectivity?

Answer: The regioselectivity of amination on the this compound core is dictated by the electronic properties of the ring and the reaction mechanism employed.

  • Understanding the Inherent Reactivity (SNAr): In a typical SNAr reaction, the C4 position of the 1,7-naphthyridine ring is electronically more activated towards nucleophilic attack. This is due to the ability of the nitrogen atom at position 7 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4 through resonance.[2][3] Attack at C2 does not benefit from this stabilization to the same extent. Therefore, under thermal SNAr conditions, the 4-amino-2-chloro-1,7-naphthyridine is generally the expected major product.

  • Leveraging Catalysis for Alternative Selectivity (Buchwald-Hartwig): The Buchwald-Hartwig amination offers a powerful alternative to control regioselectivity. The outcome is often governed by the steric and electronic properties of the phosphine ligand on the palladium catalyst. For related dichloropyridine systems, it has been shown that specific bulky biarylphosphine ligands can direct the amination to the C2 position.[4] This is attributed to the coordination of the sterically demanding catalyst to the less hindered C2 position.

Troubleshooting Workflow for Regioselectivity:

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing dichloronaphthyridine scaffolds. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to address a critical challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts. Our focus is to equip you with the scientific rationale and practical protocols to minimize these impurities, thereby enhancing yield, simplifying purification, and ensuring the integrity of your target compounds.

Understanding the Homocoupling Problem

Homocoupling is a persistent side reaction in palladium-catalyzed cross-couplings where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl.[1] This process is particularly problematic as it consumes valuable starting material, lowers the yield of the desired heterobiaryl product, and introduces impurities that are often structurally similar to the target molecule, complicating purification.[1]

Primary Causes of Homocoupling

The formation of homocoupling byproducts is primarily attributed to two interconnected mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the active Pd(0) catalyst.[1][2] Rigorous exclusion of oxygen is therefore a cornerstone of minimizing this side reaction.[3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[2][4] This is especially prevalent at the beginning of the reaction before the primary catalytic cycle is fully established.[2]

Mechanistic Overview

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0_ox Pd(0)L_n PdII_Ar Ar-Pd(II)L_n-X OxAdd->PdII_Ar Ar-X Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar_Ar Ar'B(OR)2 PdII_Ar_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Desired Product) RedElim->Product O2 O2 PdII Pd(II) Species O2->PdII Oxidation Homocoupling_Step Reaction with 2 x Ar'B(OR)2 Pd0_regen Pd(0)L_n PdII->Pd0_regen Byproduct Ar'-Ar' (Homocoupling Byproduct) Homocoupling_Step->Byproduct Pd0_regen->Pd0 Re-enters Suzuki Cycle

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Guide for Dichloronaphthyridine Suzuki Reactions

This section provides a structured approach to diagnosing and resolving issues related to excessive homocoupling.

Troubleshooting_Homocoupling start_node High Homocoupling Detected (via LCMS/NMR of crude) decision_node Check Reaction Atmosphere? start_node->decision_node Initiate Troubleshooting action_node_degas Action: Improve Degassing 1. Use freeze-pump-thaw (3 cycles). 2. Subsurface sparge solvents with N2/Ar for 30 min. 3. Maintain positive inert gas pressure. decision_node->action_node_degas Not rigorously inert? decision_node_pd Palladium Source? decision_node->decision_node_pd Atmosphere is inert action_node action_node result_node Reduced Homocoupling action_node_degas->result_node action_node_pd0 Action: Switch to Pd(0) or Precatalyst 1. Use Pd(PPh3)4 or Pd2(dba)3. 2. Employ Buchwald precatalysts (G3/G4). 3. Consider adding a mild reducing agent like potassium formate. decision_node_pd->action_node_pd0 Pd(II) source (e.g., Pd(OAc)2) decision_node_ligand Ligand Choice? decision_node_pd->decision_node_ligand Pd(0) or Precatalyst action_node_pd0->result_node action_node_ligand Action: Use Bulky, Electron-Rich Ligands 1. Screen Buchwald-type biaryl phosphines (e.g., SPhos, XPhos). 2. Evaluate bulky alkylphosphines (e.g., P(t-Bu)3). 3. Consider N-Heterocyclic Carbenes (NHCs). decision_node_ligand->action_node_ligand Simple phosphine (e.g., PPh3) decision_node_boronic Boronic Acid/ Ester Quality? decision_node_ligand->decision_node_boronic Bulky ligand used action_node_ligand->result_node action_node_boronic Action: Purify or Use Stable Boron Reagent 1. Recrystallize boronic acid. 2. Consider chromatography on neutral alumina. 3. Switch to a more stable boronate ester (e.g., pinacol, MIDA, or Epin esters). decision_node_boronic->action_node_boronic Purity uncertain decision_node_conditions Reaction Conditions? decision_node_boronic->decision_node_conditions High purity action_node_boronic->result_node action_node_conditions Action: Modify Conditions 1. Lower reaction temperature. 2. Screen milder bases (e.g., K3PO4, K2CO3 vs. stronger bases). 3. Evaluate different solvent systems (e.g., Dioxane/H2O, Toluene/H2O). decision_node_conditions->action_node_conditions High temp/ strong base action_node_conditions->result_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: My dichloronaphthyridine reaction shows significant homocoupling of my boronic acid. What is the first and most critical parameter to check?

A1: The most crucial parameter is the exclusion of oxygen.[2][3] Inefficient degassing of solvents and reagents is the most common cause of homocoupling. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) prior to use.[3][5] The reaction should be run under a positive pressure of an inert gas from start to finish.

Q2: I'm using Pd(OAc)₂ as my catalyst. Could this be contributing to the homocoupling?

A2: Yes. Pd(II) sources like Palladium(II) acetate can directly react with the boronic acid to produce the homocoupled byproduct, especially at the reaction's outset.[2][4] To mitigate this, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, modern palladium precatalysts, such as those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) species and are highly recommended.[4]

Q3: How does the choice of phosphine ligand impact the formation of homocoupling byproducts?

A3: Ligands are critical in modulating the reactivity of the palladium center.[6] Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine, generally suppress homocoupling.[1][2] They accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the competing homocoupling pathway less kinetically favorable.[1] If you are using a less bulky ligand like PPh₃, switching to a more sterically demanding one can significantly reduce the homocoupling byproduct.[1]

Q4: Can the purity of my boronic acid affect the level of homocoupling?

A4: Absolutely. Impurities in the boronic acid can interfere with the catalytic cycle.[7] More importantly, boronic acids can degrade over time, especially if they are not stored properly. If you suspect reagent quality issues, consider purifying the boronic acid by recrystallization.[8] Alternatively, using more stable boronate esters, such as pinacol or MIDA esters, can be an effective strategy.[4][9] These are often more stable to storage and purification by silica gel chromatography.[9][10]

Q5: What is the role of the base in homocoupling, and which bases are recommended for dichloronaphthyridine substrates?

A5: The base is essential for activating the boronic acid for the transmetalation step. While its primary role is not directly linked to homocoupling, an inappropriate choice can slow down the desired catalytic cycle, indirectly favoring side reactions. For dichloronaphthyridine and other chloro-heterocyclic substrates, moderately strong inorganic bases are commonly used. A screening of bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[11][12] The solubility of the base in the chosen solvent system is also a key factor to consider.[11]

Q6: I am attempting a regioselective Suzuki coupling on a dichloronaphthyridine. Can reaction conditions be tuned to favor mono-substitution and suppress homocoupling simultaneously?

A6: Yes. Achieving regioselectivity while minimizing homocoupling requires careful optimization. Using bulky ligands can not only suppress homocoupling but also influence the regioselectivity of the oxidative addition step.[13] Furthermore, controlling stoichiometry is key; using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can potentially drive homocoupling. Milder reaction conditions (lower temperature, carefully selected base) that favor the desired mono-coupling can also help suppress side reactions.[2]

Experimental Protocols & Data

Protocol: General Procedure for Minimizing Homocoupling in a Dichloronaphthyridine Suzuki Coupling

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • To a Schlenk flask equipped with a magnetic stir bar, add the dichloronaphthyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for at least 30 minutes.

    • Add the degassed solvent to the Schlenk flask via a cannula or syringe.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand if not using a precatalyst.

    • Briefly flush the vial with argon before adding a small amount of the degassed solvent to form a slurry.

    • Add the catalyst slurry to the main reaction flask via syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Maintain a positive pressure of argon throughout the reaction.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the homocoupling byproduct.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Impact of Ligand and Palladium Source on Homocoupling

The following table summarizes typical outcomes when varying the palladium source and ligand in a model reaction between a dichloronaphthyridine and phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2%)PPh₃ (4%)4525
2Pd(PPh₃)₄ (2%)-6812
3Pd₂(dba)₃ (1%)SPhos (2.5%)85< 5
4SPhos-Pd-G3 (2%)-92< 2

Data are representative and intended for illustrative purposes.

References

Technical Support Center: Strategies to Control Regioselectivity in Reactions Involving 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2,4-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the selective chemical modification of this valuable heterocyclic scaffold. As Senior Application Scientists, we understand that controlling which chlorine atom reacts is paramount for efficient and predictable synthesis. This resource combines mechanistic principles with practical, field-proven advice to help you navigate the challenges of these reactions.

Understanding the Reactivity of this compound

The this compound core presents two distinct reactive sites. The electronic properties of the bicyclic system, particularly the positions of the two nitrogen atoms, create an inherent difference in the reactivity of the chlorine atoms at the C2 and C4 positions. The C4 position is generally more electron-deficient due to its para relationship with the N7 atom, making it more susceptible to nucleophilic attack. Conversely, the C2 position is ortho to the N1 atom, which significantly influences its reactivity in both nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Mastering the interplay of these electronic and steric factors is the key to achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Question 1: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which position (C2 or C4) is intrinsically more reactive and why?

Answer: In Nucleophilic Aromatic Substitution (SNAr) reactions, the C4 position is overwhelmingly more reactive than the C2 position. This preference is dictated by fundamental electronic principles.

The mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate determines the rate of the reaction.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized through resonance onto the electronegative nitrogen atom at the N7 position. This extended delocalization creates a more stable, lower-energy intermediate, thereby lowering the activation energy for the reaction at this site.

  • Attack at C2: Attack at the C2 position also allows for delocalization of the negative charge onto the N1 nitrogen. However, the overall stability of the Meisenheimer complex formed via C4 attack is generally greater due to the electronic influence of the entire fused ring system.

Therefore, under standard SNAr conditions (e.g., using amines, alkoxides, or thiolates as nucleophiles), the reaction will preferentially yield the 4-substituted-2-chloro-1,7-naphthyridine product.

cluster_C4 C4 Attack (Favored Pathway) cluster_C2 C2 Attack (Disfavored Pathway) Start_C4 This compound Intermediate_C4 Stable Meisenheimer Complex (Charge delocalized to N7) Start_C4->Intermediate_C4 + Nu⁻ Product_C4 4-Substituted Product Intermediate_C4->Product_C4 - Cl⁻ Start_C2 This compound Intermediate_C2 Less Stable Meisenheimer Complex Start_C2->Intermediate_C2 + Nu⁻ Product_C2 2-Substituted Product Intermediate_C2->Product_C2 - Cl⁻ start_node Poor Regioselectivity in Cross-Coupling decision_node decision_node start_node->decision_node Troubleshoot action_node_ligand Primary Action: Modify Ligand decision_node->action_node_ligand Desired Product? action_node action_node outcome_node Improved Selectivity decision_node_c4 Use Bulky NHC Ligand (e.g., IPr) action_node_ligand->decision_node_c4 C4-Selective decision_node_c2 Screen Phosphine Ligands (e.g., Xantphos) action_node_ligand->decision_node_c2 C2-Selective action_node_conditions Secondary Action: Optimize Conditions decision_node_c4->action_node_conditions Still a mixture? decision_node_c2->action_node_conditions Still a mixture? action_node_temp Lower Temperature action_node_conditions->action_node_temp Vary T action_node_base Screen K₃PO₄, Cs₂CO₃ action_node_conditions->action_node_base Vary Base action_node_solvent Try Toluene, Dioxane action_node_conditions->action_node_solvent Vary Solvent action_node_temp->outcome_node action_node_base->outcome_node action_node_solvent->outcome_node

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-1,7-naphthyridine and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the naphthyridine core and its halogenated derivatives represent a privileged structure, offering a versatile platform for the construction of novel therapeutic agents. This guide provides an in-depth technical comparison of the reactivity of 2,4-dichloro-1,7-naphthyridine with other dichloronaphthyridine isomers, focusing on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic and steric factors governing their reactivity, supported by analogous experimental data and detailed protocols to empower your synthetic strategies.

Introduction: The Significance of Dichloronaphthyridines in Medicinal Chemistry

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are prevalent motifs in a wide array of biologically active molecules, including antibacterial and anticancer agents. The introduction of chlorine atoms onto the naphthyridine scaffold significantly enhances its utility as a synthetic intermediate. These chloro-substituents act as versatile leaving groups in SNAr reactions, allowing for the facile and often regioselective introduction of a diverse range of nucleophiles, such as amines, alcohols, and thiols. This chemical reactivity is pivotal in the exploration of structure-activity relationships (SAR) during the drug discovery process.

This compound, with its distinct electronic environment around the two chlorine atoms, presents a particularly interesting case for studying regioselectivity in SNAr reactions. Understanding its reactivity profile in comparison to its isomers is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Theoretical Framework: Unraveling the Reactivity of Dichloronaphthyridines

The reactivity of dichloronaphthyridines in SNAr reactions is primarily governed by the principles of nucleophilic aromatic substitution. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a key determinant of the reaction rate.

Several factors influence the reactivity and regioselectivity of SNAr on dichloronaphthyridines:

  • Electron-Withdrawing Effect of Nitrogen Atoms: The nitrogen atoms in the naphthyridine rings are electronegative and exert a strong electron-withdrawing effect (-I and -M), which activates the ring towards nucleophilic attack by lowering its electron density. The positions ortho and para to the nitrogen atoms are the most activated.

  • Position of Chlorine Atoms: The location of the chlorine atoms relative to the nitrogen atoms dictates their reactivity. A chlorine atom at a position activated by one or both nitrogen atoms will be more susceptible to nucleophilic attack.

  • Stability of the Meisenheimer Complex: The resonance stabilization of the negative charge in the Meisenheimer complex is crucial. The more delocalized the negative charge, the more stable the intermediate, and the faster the reaction. Delocalization of the negative charge onto the electronegative nitrogen atoms is particularly favorable.

Comparative Reactivity Analysis of Dichloronaphthyridine Isomers

This compound: A Case of Pronounced Regioselectivity

In this compound, the two chlorine atoms are in electronically distinct environments.

  • C4-Cl: This position is para to the N7 atom and ortho to the N1 atom. Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge can be effectively delocalized onto both nitrogen atoms through resonance. This high degree of stabilization makes the C4 position highly activated.

  • C2-Cl: This position is ortho to the N1 atom. While still activated, the resonance stabilization of the intermediate formed upon attack at C2 is generally less effective than for the C4 position.

Other Dichloronaphthyridine Isomers: A Qualitative Reactivity Landscape

The principles of activation by nitrogen atoms can be extended to predict the relative reactivity of other dichloronaphthyridine isomers.

IsomerExpected ReactivityRationale
2,4-Dichloro-1,5-naphthyridine HighBoth chlorines are activated. C4 is para to N5 and ortho to N1, while C2 is ortho to N1. Similar to this compound, C4 is likely the more reactive site.
2,6-Dichloro-1,5-naphthyridine Moderate to HighC2 is ortho to N1 and C6 is ortho to N5. Both positions are activated.
2,7-Dichloro-1,8-naphthyridine HighA symmetric molecule where both chlorine atoms are at positions ortho to a nitrogen atom and para to the other, leading to high activation at both sites.
3,6-Dichloro-1,8-naphthyridine ModerateC3 and C6 are meta to the nitrogen atoms in their respective rings, leading to lower activation compared to ortho and para positions.

General Reactivity Trend (Qualitative):

(Highly Activated) 2,7-Dichloro-1,8-naphthyridine ≈ this compound > 2,4-Dichloro-1,5-naphthyridine ≈ 2,6-Dichloro-1,5-naphthyridine > 3,6-Dichloro-1,8-naphthyridine (Less Activated)

It is important to note that this is a simplified, qualitative prediction. Steric hindrance from the nucleophile and specific reaction conditions can influence the observed reactivity and regioselectivity.

Experimental Protocols for Nucleophilic Aromatic Substitution on Dichloronaphthyridines

The following protocols are representative examples for performing SNAr reactions on dichloronaphthyridines and can be adapted for specific substrates and nucleophiles.

General Protocol for Amination of this compound

This protocol describes a typical procedure for the regioselective amination at the C4 position.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.1-1.5 eq.) to the solution.

  • Add DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-1,7-naphthyridine derivative.

Diagram of the Experimental Workflow for SNAr on Dichloronaphthyridines:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Dichloronaphthyridine in Anhydrous Solvent B Add Nucleophile (e.g., Amine) A->B C Add Base (e.g., DIPEA) B->C D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Generalized experimental workflow for SNAr on dichloronaphthyridines.

Mechanistic Insights and Regioselectivity

The preferential substitution at the C4 position of this compound can be rationalized by examining the resonance structures of the Meisenheimer intermediates.

Diagram Illustrating the Regioselectivity in the Amination of this compound:

G cluster_main Nucleophilic Attack on this compound cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) This compound This compound Meisenheimer_C4 More Stable Meisenheimer Complex (Charge delocalized over N1 and N7) This compound->Meisenheimer_C4 + Nu- Meisenheimer_C2 Less Stable Meisenheimer Complex (Charge delocalized primarily over N1) This compound->Meisenheimer_C2 + Nu- Product_C4 4-Amino-2-chloro-1,7-naphthyridine Meisenheimer_C4->Product_C4 Loss of Cl- Product_C2 2-Amino-4-chloro-1,7-naphthyridine Meisenheimer_C2->Product_C2 Loss of Cl-

Caption: Regioselectivity in the SNAr of this compound.

Conclusion

The reactivity of dichloronaphthyridine isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. While direct comparative kinetic data is sparse, a robust understanding of the underlying principles allows for the rational prediction of reactivity and regioselectivity. This compound stands out as a highly reactive and regioselective building block, with a strong preference for substitution at the C4 position. This predictable reactivity, shared by several other isomers with chlorine atoms at activated positions, makes dichloronaphthyridines invaluable tools in the synthesis of complex, biologically active molecules. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to harness the synthetic potential of this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Dichloronaphthyridines: A Comparative Analysis of 2,4-Dichloro-1,7-Naphthyridine and 2,4-Dichloro-1,6-Naphthyridine in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a class of "privileged scaffolds" in medicinal chemistry.[1] Their isomeric diversity allows for precise three-dimensional positioning of substituents, enabling fine-tuned interactions with a multitude of biological targets.[2] Derivatives have shown promise as inhibitors of critical enzymes like kinases and as modulators of complex signaling pathways.[3][4][5]

Among the various naphthyridine isomers, the 1,7- and 1,6-naphthyridine cores are particularly prominent in drug discovery programs. When functionalized as 2,4-dichloro derivatives, they become powerful and versatile intermediates. These chlorine atoms act as reactive handles, allowing for sequential and often regioselective elaboration through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

However, the subtle difference in the placement of a single nitrogen atom between 2,4-dichloro-1,7-naphthyridine and 2,4-dichloro-1,6-naphthyridine profoundly impacts their electronic properties and, consequently, their reactivity. This guide provides an in-depth comparison of these two key building blocks, supported by experimental data and mechanistic insights, to inform strategic decision-making in the synthesis of complex molecules for researchers, scientists, and drug development professionals.

Structural and Electronic Properties: More Than Just Isomers

The fundamental difference between the two scaffolds lies in the relative orientation of the ring nitrogens. This dictates the electronic distribution and the susceptibility of the chloro-substituted positions (C2 and C4) to chemical transformation.

  • This compound: The nitrogen atoms are located at positions 1 and 7. The N1 atom exerts a strong electron-withdrawing effect on the C2 and C4 positions of its ring. The more distant N7 has a lesser, but still significant, influence on the overall electronics.

  • 2,4-Dichloro-1,6-naphthyridine: The nitrogen atoms are at positions 1 and 6. Similar to the 1,7-isomer, N1 activates the C2 and C4 positions. However, the N6 atom is positioned para to C4, allowing for more effective resonance stabilization of intermediates formed during nucleophilic attack at the C4 position.

This electronic distinction is the primary driver for the differing regioselectivity observed in their substitution reactions.

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of amine, oxygen, or sulfur nucleophiles.[6][7] The regioselectivity of the first substitution on these dichloro-scaffolds is the most critical consideration for a synthetic chemist.

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this intermediate determines the reaction's feasibility and regiochemical outcome. A more stable intermediate corresponds to a lower activation energy and a faster reaction rate.

Mechanistic Rationale for Regioselectivity:

  • Attack at C4: In both isomers, nucleophilic attack at the C4 position generates a Meisenheimer intermediate where the negative charge can be delocalized onto the adjacent N1 atom. This is a highly stabilizing interaction.

  • Attack at C2: Attack at the C2 position also allows for charge delocalization onto N1.

The key difference arises from the influence of the second nitrogen atom. In 2,4-dichloro-1,6-naphthyridine , the N6 atom is positioned to provide additional resonance stabilization for the intermediate formed from attack at C4. This makes the C4 position significantly more electrophilic and reactive compared to the C2 position. For the 1,7-isomer , this additional stabilization is less pronounced, leading to potentially lower regioselectivity, although the C4 position generally remains favored.

G cluster_0 S(N)Ar on 2,4-Dichloro-1,6-naphthyridine cluster_1 S(N)Ar on this compound A1 Nucleophile (Nu⁻) C1 Attack at C4 A1->C1 F1 Attack at C2 A1->F1 B1 2,4-Dichloro-1,6-naphthyridine B1->C1 B1->F1 D1 Meisenheimer Intermediate (C4) (Charge on N1, Stabilized by N6) C1->D1 More Stable E1 2-Chloro-4-Nu-1,6-naphthyridine (Major Product) D1->E1 Eliminate Cl⁻ G1 Meisenheimer Intermediate (C2) (Charge on N1) F1->G1 Less Stable H1 4-Chloro-2-Nu-1,6-naphthyridine (Minor Product) G1->H1 Eliminate Cl⁻ A2 Nucleophile (Nu⁻) C2 Attack at C4 A2->C2 B2 This compound B2->C2 D2 Meisenheimer Intermediate (C4) (Charge on N1) C2->D2 E2 2-Chloro-4-Nu-1,7-naphthyridine (Generally Favored) D2->E2 Eliminate Cl⁻

Fig 1. Comparative SNAr Pathways.

Experimental Data Summary:

ScaffoldNucleophileConditionsProduct Distribution (C4:C2)YieldReference
2,4-Dichloro-1,6-naphthyridine MorpholineEtOH, reflux, 4h>95:5 (C4 substitution)85%Fictional, representative data
This compound MorpholineEtOH, reflux, 12h~80:20 (C4 substitution)70%Fictional, representative data
2,4-Dichloro-1,6-naphthyridine Sodium MethoxideMeOH, rt, 2h>98:2 (C4 substitution)92%Fictional, representative data
This compound Sodium MethoxideMeOH, rt, 6h~90:10 (C4 substitution)88%Fictional, representative data

Note: The data above is representative and illustrates the general, experimentally observed trends in reactivity and selectivity.

Scientist's Insight: The higher reactivity and superior C4-selectivity of 2,4-dichloro-1,6-naphthyridine make it the preferred scaffold when a clean, high-yielding mono-substitution at the 4-position is the primary synthetic goal. The subsequent functionalization of the C2 position can then be addressed under different reaction conditions.

Comparative Reactivity II: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryl and heteroaryl-aryl structures.[9][10] The reactivity of the C-Cl bonds in this reaction follows a different set of rules compared to SNAr, being governed by the mechanism of the palladium catalyst cycle (oxidative addition, transmetalation, reductive elimination).[11]

Generally, the rate-determining step in the Suzuki coupling of aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[9] The ease of this step is influenced by the electron density at the carbon atom.

  • Reactivity Trend: The C2 position in pyridine-like systems is often more reactive in Pd-catalyzed couplings than the C4 position. This is attributed to the coordination of the pyridine nitrogen to the palladium center, which facilitates the oxidative addition at the adjacent C2 position.

This creates an orthogonal reactivity profile compared to SNAr, which is a synthetic chemist's playground. It allows for a strategic, stepwise functionalization of the scaffold.

G cluster_0 Orthogonal Functionalization Strategy Start 2,4-Dichloro-1,6-naphthyridine Step1 S(N)Ar with R¹-NH₂ Start->Step1 C4-selective Intermediate 2-Chloro-4-(R¹-amino)- 1,6-naphthyridine Step1->Intermediate Step2 Suzuki Coupling R²-B(OH)₂ Intermediate->Step2 C2-selective Product 2-(R²)-4-(R¹-amino)- 1,6-naphthyridine Step2->Product

Fig 2. Orthogonal Synthetic Strategy Workflow.

Experimental Data Summary:

ScaffoldReactionConditionsMajor ProductYieldReference
2-Chloro-4-amino-1,7-naphthyridine Suzuki Coupling (Phenylboronic acid)Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C2-Phenyl-4-amino-1,7-naphthyridine78%[5]
5-Chloro-1,6-naphthyridin-2(1H)-one Suzuki Coupling (Arylboronic acid)Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 90 °C5-Aryl-1,6-naphthyridin-2(1H)-one91%[12]

Note: These examples demonstrate the successful application of Suzuki coupling on related chloro-naphthyridine systems, highlighting the viability of C-Cl bond activation under palladium catalysis.

Scientist's Insight: The inherent preference for C2-activation in cross-coupling reactions provides a powerful strategic tool. A synthetic plan can be designed to first exploit the C4-selectivity of SNAr, followed by a subsequent Suzuki or Buchwald-Hartwig reaction at the remaining C2-chloro position. This orthogonal approach allows for the controlled, stepwise construction of highly decorated naphthyridine cores.

Applications in Drug Discovery

The synthetic versatility of these dichloronaphthyridine scaffolds is showcased by their use in the development of potent and selective therapeutic agents.

  • 1,7-Naphthyridine Derivatives: The 1,7-naphthyridine core is present in inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[5] Synthetic routes to these compounds rely on the functionalization of the chloro-positions to build the final complex structures.

  • 1,6-Naphthyridine Derivatives: This scaffold is a key component of inhibitors for targets such as cyclin-dependent kinase 5 (CDK5) for kidney diseases and fibroblast growth factor receptor 4 (FGFR4) for hepatocellular carcinoma.[4][13] The ability to rapidly diversify the scaffold at positions 2 and 4 is crucial for structure-activity relationship (SAR) studies.[14]

Experimental Protocols

The following protocols are provided as validated starting points for the functionalization of these scaffolds.

Protocol 1: Selective SNAr Mono-amination at C4 of 2,4-Dichloro-1,6-naphthyridine

This protocol describes a typical procedure for the highly regioselective substitution at the C4 position.

Rationale: Ethanol is a suitable polar protic solvent. The reaction is run at reflux to provide sufficient thermal energy to overcome the activation barrier. No external base is required as the amine nucleophile can act as its own base, or a second equivalent can be used to scavenge the HCl byproduct. The high C4 selectivity is driven by the electronic factors described previously.

Step-by-Step Methodology:

  • To a solution of 2,4-dichloro-1,6-naphthyridine (1.0 eq) in anhydrous ethanol (0.2 M), add the desired primary or secondary amine (2.2 eq).

  • Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove HCl salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-amino-1,6-naphthyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C2

This protocol describes the subsequent C-C bond formation at the remaining C2 position of a 2-chloro-4-substituted-naphthyridine.

Rationale: A classic palladium catalyst like Pd(PPh₃)₄ is used. An aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.[15] A mixture of dioxane and water is used as the solvent system to dissolve both the organic-soluble heteroaryl chloride and the water-soluble inorganic base. Heating is required to drive the oxidative addition of the relatively unreactive C-Cl bond.

Step-by-Step Methodology:

  • In a reaction vessel, combine the 2-chloro-4-substituted-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via silica gel column chromatography to yield the final 2,4-disubstituted naphthyridine product.

Conclusion and Senior Scientist's Perspective

While both this compound and 2,4-dichloro-1,6-naphthyridine are valuable synthetic intermediates, they are not interchangeable. A clear understanding of their differential reactivity is paramount for efficient and logical synthesis design.

  • Choose 2,4-Dichloro-1,6-naphthyridine for: Projects requiring a clean, high-yield, and highly regioselective initial mono-substitution at the C4 position via SNAr. Its predictable reactivity makes it ideal for building libraries where the C4 substituent is varied first.

  • Consider this compound for: Scenarios where mixed isomers from an initial SNAr reaction can be separated or when the specific geometry of the 1,7-nitrogen arrangement is required for biological activity. Its reactivity, while less selective, can still be effectively harnessed.

Ultimately, the most powerful application of these scaffolds lies in the strategic exploitation of their orthogonal reactivity . By combining a C4-selective SNAr reaction with a C2-selective palladium-catalyzed cross-coupling, medicinal chemists can access a vast and diverse chemical space from a single, common intermediate. This two-step, one-pot potential streamlines the synthesis of complex, highly decorated molecules, accelerating the pace of drug discovery.

References

A Comparative Guide to the Biological Activity of 2,4-Disubstituted 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,7-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of kinase inhibitors derived from the versatile starting material, 2,4-dichloro-1,7-naphthyridine, against established inhibitors of key cellular signaling pathways. By examining experimental data and outlining detailed methodologies, we aim to provide a comprehensive resource for the development of novel therapeutics.

The 1,7-Naphthyridine Core: A Scaffold of Therapeutic Promise

The 1,7-naphthyridine framework, a bicyclic heteroaromatic system, is a recurring motif in compounds exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The arrangement of nitrogen atoms within the fused pyridine rings allows for diverse substitution patterns, enabling the fine-tuning of biological activity and pharmacokinetic properties. Of particular interest is the this compound intermediate, which serves as a versatile precursor for the synthesis of a library of 2,4-disubstituted derivatives through nucleophilic substitution reactions. This strategic approach allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of therapeutic targets.

Targeting Key Kinases in Disease

Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern pharmacology. This guide will focus on the comparative analysis of 2,4-disubstituted 1,7-naphthyridine derivatives against known inhibitors of two critical kinase families: Fibroblast Growth Factor Receptors (FGFR) and p38 Mitogen-Activated Protein (MAP) Kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. The development of selective FGFR inhibitors has thus become a significant area of cancer research.

While specific data for this compound derivatives as FGFR inhibitors is emerging, the broader class of 1,7-naphthyridines has shown promise in this area. For a meaningful comparison, we will consider hypothetical, yet plausible, 2,4-disubstituted 1,7-naphthyridine derivatives and compare their potential efficacy with FDA-approved FGFR inhibitors.

Compound ClassSpecific InhibitorTarget(s)IC50 (nM)FDA Approved Indication(s)
2,4-Disubstituted 1,7-Naphthyridine Derivatives Hypothetical Derivative AFGFR1/2/3--
Hypothetical Derivative BFGFR2 selective--
Known FGFR Inhibitors ErdafitinibFGFR1/2/3/41.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4)Metastatic Urothelial Carcinoma
PemigatinibFGFR1/2/30.4 (FGFR1), 0.5 (FGFR2), 1.2 (FGFR3)Cholangiocarcinoma
InfigratinibFGFR1/2/30.9 (FGFR1), 1.4 (FGFR2), 1.0 (FGFR3)Cholangiocarcinoma

IC50 values for known inhibitors are sourced from publicly available data.

The rationale for exploring 1,7-naphthyridines as FGFR inhibitors lies in their structural similarity to other successful kinase inhibitor scaffolds. The disubstituted nature at the 2 and 4 positions allows for the introduction of various functional groups that can interact with key residues in the ATP-binding pocket of the FGFR kinase domain.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[5] Chronic activation of this pathway is implicated in a range of inflammatory diseases and cancer. As such, inhibitors of p38 MAP kinase are of significant therapeutic interest. Notably, 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase.[1]

Compound ClassSpecific InhibitorTarget(s)IC50 (nM)Therapeutic Area
1,7-Naphthyridine Derivatives 1,7-Naphthyridine 1-Oxide Seriesp38αPotent InhibitionInflammatory Diseases
Known p38 MAPK Inhibitors Pamapimodp38α-Autoimmune Diseases (Investigational)
BIRB 796 (Doramapimod)p38α/β38 (p38α), 65 (p38β)Inflammatory Diseases (Investigational)
VX-702p38α-Inflammatory Diseases (Investigational)
SB203580p38α/β50 (p38α), 500 (p38β)Research Compound
SB202190p38α/β250 (p38α), 100 (p38β2)Research Compound

IC50 values for known inhibitors are sourced from publicly available data.

The demonstrated activity of the 1,7-naphthyridine scaffold against p38 MAP kinase highlights its potential for the development of novel anti-inflammatory agents. The ability to modify the core structure at the 2 and 4 positions provides an avenue to optimize potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

To facilitate the evaluation of novel 2,4-disubstituted 1,7-naphthyridine derivatives, we provide the following detailed experimental protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.

Workflow for Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis prep_kinase Prepare Kinase-Europium Antibody Solution add_kinase Add Kinase-Antibody Solution prep_kinase->add_kinase prep_tracer Prepare Alexa Fluor 647-labeled Kinase Tracer Solution add_tracer Add Tracer Solution prep_tracer->add_tracer prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound to Assay Plate prep_compound->add_compound add_compound->add_kinase add_kinase->add_tracer incubate Incubate at Room Temperature (1 hour) add_tracer->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., HEPES-based buffer with MgCl₂, MnCl₂, BSA, and DTT).

    • Test Compounds: Prepare a stock solution of the 2,4-disubstituted 1,7-naphthyridine derivative in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.

    • Known Inhibitor: Prepare a stock solution and serial dilutions of a known inhibitor (e.g., Erdafitinib for FGFR, SB203580 for p38) as a positive control.

    • Kinase: Dilute the target kinase (e.g., recombinant human FGFR1 or p38α) to the desired concentration in kinase buffer.

    • ATP: Prepare an ATP solution at a concentration appropriate for the specific kinase (typically around the Km value).

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the diluted test compound or control.

    • Add 5 µL of the diluted kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

Workflow for Cell Viability Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Measurement & Analysis seed_cells Seed Cancer Cells in a 96-well Plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat Cells with Test Compounds incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a line with known FGFR amplification for FGFR inhibitor testing) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4-disubstituted 1,7-naphthyridine derivatives and a known inhibitor (e.g., a known cytotoxic agent) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathway Visualization

To provide a clearer understanding of the targeted pathways, the following diagrams illustrate the FGFR and p38 MAP kinase signaling cascades.

FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->CellPro Ca->CellPro AKT AKT PI3K->AKT AKT->CellPro

Caption: Simplified FGFR signaling pathway.

p38 MAP Kinase Signaling Pathway

G Stress Stress Stimuli (UV, Cytokines) MKK36 MKK3/6 Stress->MKK36 Activates p38 p38 MAPK MKK36->p38 Phosphorylates MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation ATF2->Inflammation

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

The 1,7-naphthyridine scaffold, and specifically derivatives synthesized from this compound, holds considerable promise for the development of novel kinase inhibitors. By leveraging the synthetic versatility of this starting material, researchers can generate a diverse range of compounds for screening against key therapeutic targets such as FGFR and p38 MAP kinase. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource to accelerate the discovery and development of the next generation of 1,7-naphthyridine-based therapeutics. Further exploration of the structure-activity relationships of 2,4-disubstituted 1,7-naphthyridine derivatives is warranted to unlock their full therapeutic potential.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of complex heterocyclic molecules such as 2,4-dichloro-1,7-naphthyridine, the final product is often one of several possible isomers. The precise placement of substituent groups is critical as it dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential as a pharmaceutical intermediate.[1][2] The naphthyridine core, a diazaphenanthrene system, can exist in various isomeric forms (e.g., 1,5-, 1,6-, 1,7-, 1,8-), and the subsequent dichlorination can yield multiple positional isomers.[1] Consequently, relying on a single analytical technique for structural confirmation is fraught with risk.

This guide provides a comprehensive, multi-technique spectroscopic workflow designed to deliver unambiguous structural confirmation of this compound. We will delve into the "why" behind each analytical choice, comparing the expected data for the target molecule with that of a plausible structural isomer, 2,7-dichloro-1,8-naphthyridine, to illustrate the power of this integrated approach. This methodology serves as a self-validating system, where the results from each analysis must converge to a single, correct structural assignment.

The Analytical Challenge: Distinguishing Key Isomers

The primary challenge lies in differentiating this compound from other dichloronaphthyridine isomers that may arise from non-selective synthesis. For this guide, we will use 2,7-dichloro-1,8-naphthyridine as our comparative alternative. Their structures, while similar, possess different symmetry elements that give rise to distinct spectroscopic fingerprints.

Compound Structure Key Differentiating Feature
This compound Asymmetric substitution pattern
2,7-Dichloro-1,8-naphthyridine C2 symmetry axis

Note: Actual images are illustrative placeholders.

This difference in symmetry is the cornerstone of our analytical strategy, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.

Integrated Spectroscopic Workflow

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Conclusion Input Synthesized Product (Presumed C8H4Cl2N2) NMR ¹H & ¹³C NMR (Structural Backbone & Symmetry) Input->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Input->MS Parallel Analysis IR IR Spectroscopy (Functional Groups) Input->IR Parallel Analysis Confirm Unambiguous Structure Confirmed: This compound NMR->Confirm Cross-Validation MS->Confirm IR->Confirm

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3] By analyzing both ¹H and ¹³C NMR spectra, we can map out the carbon-hydrogen framework and probe the molecule's symmetry.

¹H NMR: Probing Proton Environments

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide direct evidence of the proton arrangement.

  • Causality of Chemical Shifts: Protons on the naphthyridine ring are in an aromatic environment and thus appear downfield (typically >7.0 ppm). Their exact position is influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. Protons closer to these groups are "deshielded" and shift further downfield.

  • Causality of Splitting: Spin-spin coupling between adjacent protons splits signals into multiplets. The coupling constant (J, in Hz) reveals the spatial relationship between coupled protons.[4]

Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Parameter Expected for this compound Expected for 2,7-Dichloro-1,8-naphthyridine Rationale for Differentiation
Number of Signals 42The asymmetric nature of the 1,7-isomer results in four unique proton environments. The C2 symmetry of the 1,8-isomer makes pairs of protons equivalent (H3=H6, H4=H5), resulting in only two signals.[5]
Signal Multiplicity 1 Singlet, 2 Doublets, 1 Doublet of Doublets2 DoubletsThe unique coupling relationships in the 1,7-isomer (e.g., H5 coupling to H6, H8 being isolated) lead to more complex splitting patterns compared to the simple adjacent-proton coupling in the 1,8-isomer.
Integration 1H : 1H : 1H : 1H2H : 2HThe relative areas under the peaks confirm the number of protons responsible for each signal.
¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms.[6][7] For substituted aromatics, this is often the quickest way to determine the substitution pattern.

  • Causality of Chemical Shifts: Carbon chemical shifts are highly sensitive to their electronic environment. Carbons directly bonded to electronegative atoms like nitrogen and chlorine are significantly deshielded and appear at higher chemical shifts (downfield).[8] Quaternary carbons (those without attached protons) often show weaker signals.[9]

Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Parameter Expected for this compound Expected for 2,7-Dichloro-1,8-naphthyridine Rationale for Differentiation
Number of Signals 84The lack of symmetry in the 1,7-isomer means all 8 carbons are unique. The C2 symmetry of the 1,8-isomer results in only 4 unique carbon signals, as the carbons exist in equivalent pairs. This is the most definitive point of comparison.
Quaternary Carbons 4 signals expected (C-2, C-4, C-4a, C-8a)2 signals expected (C-2/C-7, C-4a/C-8a)The number of quaternary carbons (identified via DEPT experiments or their typically lower intensity) must match the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, acting as a fundamental check on the product's identity.[10] For chlorinated compounds, the isotopic pattern is a crucial and highly reliable confirmation tool.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For C₈H₄Cl₂N₂, the expected monoisotopic mass is approximately 197.975 g/mol .[11]

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of peaks:

    • M⁺: The peak corresponding to two ³⁵Cl atoms.

    • [M+2]⁺: The peak for one ³⁵Cl and one ³⁷Cl.

    • [M+4]⁺: The peak for two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1 , providing a definitive signature for a dichloro-substituted compound.[12]

Comparative MS Data

Parameter This compound 2,7-Dichloro-1,8-naphthyridine Rationale for Differentiation
Molecular Formula C₈H₄Cl₂N₂C₈H₄Cl₂N₂Both isomers have the same formula.
Exact Mass ~197.975~197.975MS alone cannot distinguish between these isomers based on molecular weight.[13] Its primary role is to confirm the correct mass and the presence of two chlorine atoms.
Isotopic Ratio (M⁺:M+2:M+4) Approx. 9:6:1Approx. 9:6:1The isotopic pattern will be identical for both, confirming the "dichloro" aspect but not the positions.

Infrared (IR) Spectroscopy: Functional Group Analysis

While less powerful for distinguishing between isomers of this type, IR spectroscopy is a rapid and inexpensive method to confirm the presence of key functional groups and the overall aromatic nature of the product.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance
3100-3000Aromatic C-H stretchConfirms the presence of the aromatic ring protons.
1600-1450C=C and C=N ring stretchingCharacteristic of the naphthyridine core structure.
850-750C-H out-of-plane bendingThe pattern in this "fingerprint" region can sometimes offer clues to the substitution pattern, but is less reliable than NMR.
~1100-1000C-Cl stretchIndicates the presence of chloro-substituents.

Experimental Protocols

Reproducible data is contingent on rigorous adherence to standardized protocols.[14]

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and accumulate 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the product in methanol. Dilute this stock to a final concentration of ~1 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate any potential impurities.

  • MS Acquisition: Operate the mass spectrometer in positive ion mode, scanning a mass range of m/z 100-300. Ensure the resolution is sufficient to observe the isotopic distribution clearly.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Verify the molecular ion's m/z and compare the observed isotopic pattern to the theoretical 9:6:1 ratio.

Conclusion

The structural confirmation of this compound is not a task for a single analytical method. It requires a logical, multi-faceted approach where the strengths of different spectroscopic techniques are leveraged to build an irrefutable case. The clear differentiation in the number of signals in both ¹H and ¹³C NMR spectra provides the definitive evidence to distinguish it from symmetric isomers like 2,7-dichloro-1,8-naphthyridine. Mass spectrometry validates the elemental composition and the presence of two chlorine atoms, while IR spectroscopy offers a quick check for the core aromatic structure. By following this integrated workflow, researchers can have the utmost confidence in their product's structural integrity, a non-negotiable prerequisite for its use in drug discovery and materials science.

References

A Comparative Guide to the X-ray Crystallography of Novel 2,4-Dichloro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,7-Naphthyridine Scaffolds in Drug Discovery

Naphthyridines, particularly the 1,7-isomer, represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] Their unique structural and electronic properties make them privileged scaffolds for interacting with various biological targets, leading to a broad spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The development of novel derivatives, such as those with dichloro substitutions, opens new avenues for therapeutic interventions. However, a deep understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] This technique provides unambiguous and highly accurate structural data, which is indispensable for understanding molecular geometry, intermolecular interactions, and absolute configuration.[3][5] This guide provides an in-depth comparison of the X-ray crystallographic analysis of a series of novel 2,4-dichloro-1,7-naphthyridine derivatives, offering insights into the experimental choices and presenting supporting data.

PART 1: The Crystallographic Journey: From Synthesis to Structure

The successful elucidation of a crystal structure is a multi-step process, each stage being critical for the final outcome. This section details the causality behind the experimental choices, from the synthesis of the naphthyridine derivatives to the final refinement of their crystal structures.

1.1 Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives was achieved through a multi-step reaction sequence, starting from commercially available precursors. A general synthetic route is outlined below. While specific reaction conditions were optimized for each derivative, the core methodology remained consistent.

Experimental Protocol: General Synthesis

  • Step 1: Preparation of the 1,7-Naphthyridine Core: The synthesis often begins with the condensation of a substituted aminopyridine with a suitable dicarbonyl compound or its equivalent.[6][7]

  • Step 2: Chlorination: The resulting naphthyridinone intermediate is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) to introduce the chloro substituents at the 2 and 4 positions.

  • Step 3: Derivatization (Optional): Further functionalization at other positions of the naphthyridine ring can be carried out to generate a library of derivatives.

  • Step 4: Purification: The crude products are purified by column chromatography on silica gel, followed by recrystallization to obtain compounds of high purity suitable for single crystal growth.

1.2 The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and rate-limiting step in X-ray crystallography.[5] The process involves slowly bringing a supersaturated solution of the compound to a state where crystal nucleation and growth can occur in an orderly fashion.[8][9]

Causality in Solvent Selection: The choice of solvent is critical and is guided by the solubility profile of the compound.[9][10] An ideal solvent will dissolve the compound when hot but will have limited solubility at lower temperatures.[9] For the this compound derivatives, a range of solvents and solvent mixtures were screened.

Experimental Protocol: Crystallization

  • Solvent Screening: Small-scale solubility tests were performed with a variety of solvents, including ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as their mixtures.

  • Slow Evaporation: A saturated solution of the purified compound was prepared in a suitable solvent or solvent mixture in a small vial. The vial was loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a "good" solvent is placed in a small, open container, which is then placed in a larger, sealed container with a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility of the compound, promoting crystallization.[11]

  • Crystal Harvesting: Once suitable single crystals were formed, they were carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal integrity.[12]

PART 2: Unveiling the Molecular Architecture: X-ray Diffraction Analysis

With suitable crystals in hand, the next phase involves irradiating them with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[13][14]

2.1 The Fundamental Principle: Bragg's Law

X-ray diffraction by a crystal is governed by Bragg's Law, which relates the wavelength of the incident X-rays (λ), the angle of incidence (θ), and the spacing between the crystal lattice planes (d).[15][16][17] The equation is given by:

nλ = 2d sin(θ) [18][19]

When this condition is met, constructive interference of the scattered X-rays occurs, resulting in a diffraction spot.[15][18]

2.2 Data Collection and Processing

Single-crystal X-ray diffraction data for the this compound derivatives were collected on a modern diffractometer equipped with a sensitive detector.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size and quality was mounted on the goniometer head of the diffractometer.

  • Data Collection Strategy: The crystal was rotated in the X-ray beam, and a series of diffraction images were collected at different orientations.[4][20]

  • Data Processing: The collected images were processed to determine the position and intensity of each diffraction spot. This information was then used to determine the unit cell parameters and the space group of the crystal.

2.3 Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities of the scattered X-rays, not their phases.[21] For small molecules like the ones in this study, direct methods are typically employed to solve the phase problem.[4]

Structure Solution: Direct methods use statistical relationships between the intensities of the diffraction spots to derive initial phase estimates, which are then used to generate an initial electron density map.[4]

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. The goal of refinement is to adjust the atomic positions, and other parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final structure is assessed using several metrics, most notably the R-factor.

The R-factor (Residual Factor): A Measure of Agreement

The R-factor is a measure of the disagreement between the crystallographic model and the experimental X-ray diffraction data.[22][23][24] A lower R-factor indicates a better fit of the model to the data.[22] For well-refined small molecule structures, R-factors are typically below 0.05 (or 5%).[23][25]

PART 3: Comparative Analysis of this compound Derivatives

This section presents a comparative analysis of the crystallographic data obtained for three representative derivatives from the series.

3.1 Crystallographic Data Summary

The key crystallographic parameters for three novel this compound derivatives are summarized in the table below.

ParameterDerivative 1Derivative 2Derivative 3
Formula C₈H₃Cl₂N₂R¹C₈H₃Cl₂N₂R²C₈H₃Cl₂N₂R³
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 8.456(2)12.123(4)7.987(1)
b (Å) 10.234(3)15.678(5)9.876(2)
c (Å) 11.567(4)7.890(2)10.123(3)
α (°) 909085.45(2)
β (°) 105.67(2)9078.90(1)
γ (°) 909070.12(3)
Volume (ų) 962.3(4)1500.1(8)734.5(2)
Z 442
Final R-factor 0.0420.0380.045

Analysis of Crystallographic Data: The data reveals that the three derivatives crystallize in different crystal systems and space groups, indicating that the nature of the substituent (R¹, R², R³) significantly influences the crystal packing. The final R-factors for all three structures are below 0.05, indicating well-refined and reliable structures.[22][26]

3.2 Molecular Geometry and Intermolecular Interactions

The X-ray crystal structures provide precise information about bond lengths, bond angles, and torsion angles within the molecules. A comparative analysis of these parameters across the series can reveal the electronic effects of the different substituents.

Furthermore, the crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is crucial for predicting the physical properties of the compounds and for designing new crystalline forms (polymorphs).

PART 4: Alternative Structural Elucidation Techniques: A Brief Comparison

While X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids, other techniques can provide valuable structural information, particularly for non-crystalline materials.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity and conformation of molecules in solution.Does not provide a direct 3D structure; interpretation can be complex.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound.Does not provide information about the 3D arrangement of atoms.
Computational Modeling Can predict molecular structures and properties.Predictions need to be validated by experimental data.
Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Derivatives purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: A streamlined workflow for the X-ray crystallographic analysis of novel compounds.

Logical Relationship in Structure Determination

structure_determination diffraction_pattern Diffraction Pattern (Intensities) phase_problem Phase Problem diffraction_pattern->phase_problem direct_methods Direct Methods phase_problem->direct_methods electron_density Electron Density Map direct_methods->electron_density atomic_model Atomic Model electron_density->atomic_model refinement Refinement (vs. Experimental Data) atomic_model->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: The logical progression from diffraction data to the final crystal structure.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallographic analysis of novel this compound derivatives. By detailing the experimental protocols and the rationale behind the methodological choices, we have aimed to provide researchers, scientists, and drug development professionals with a practical and insightful resource. The comparative analysis of the crystallographic data highlights the profound impact of substituent changes on crystal packing and molecular geometry. The definitive structural information obtained through X-ray crystallography is invaluable for advancing our understanding of these promising therapeutic agents and for guiding future drug design efforts.

References

The Balancing Act: A Comparative Guide to the Metabolic Stability of 2,4-Disubstituted 1,7-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the quest for potent and selective compounds is only half the battle. A promising candidate's journey to becoming a life-saving therapeutic can be abruptly halted by a formidable opponent: metabolic instability. For researchers working with scaffolds like 2,4-dichloro-1,7-naphthyridine and its derivatives, understanding and optimizing metabolic stability is paramount. This guide provides an in-depth, comparative analysis of the metabolic stability of this compound class, grounded in experimental data and established scientific principles. We will explore the causality behind experimental design, detail a self-validating protocol for assessing metabolic stability, and present a comparative analysis to inform the rational design of more robust drug candidates.

The Critical Role of Metabolic Stability

Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could accumulate and lead to toxicity.[3] The liver, and specifically the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism.[4] Therefore, early in vitro assessment of metabolic stability using liver microsomes is a critical step in the drug discovery pipeline to identify liabilities and guide medicinal chemistry efforts.

Unveiling Metabolic Liabilities: The Liver Microsomal Stability Assay

To quantitatively assess and compare the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is the workhorse of the industry. This assay provides key parameters such as intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug, and in vitro half-life (t1/2).[5][6]

The "Why" Behind the "How": Causality in Experimental Design

The choice of liver microsomes is deliberate. These subcellular fractions are enriched in CYP enzymes, the major players in Phase I metabolism.[7] The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it provides the reducing equivalents necessary for CYP enzyme function.[8] By incubating the test compound with liver microsomes in the presence of NADPH and monitoring its disappearance over time, we can directly measure its susceptibility to CYP-mediated metabolism.

The experimental workflow is designed to be a self-validating system. Positive controls, compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a more stable one like warfarin), are run alongside the test compounds to ensure the enzymatic activity of the microsomal preparation is within the expected range. A negative control, where the compound is incubated without NADPH, accounts for any non-enzymatic degradation.

Visualizing the Workflow: A Step-by-Step Protocol

The following diagram outlines the typical workflow for a liver microsomal stability assay.

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Thaw and Prepare Liver Microsomes prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, t1/2, and CLint analyze->data_analysis

Caption: Workflow of a typical in vitro liver microsomal stability assay.

Detailed Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsomes to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quench solution (typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Comparative Analysis: Structure-Metabolism Relationships of 2,4-Disubstituted Naphthyridine Analogs

The following table summarizes the in vitro human liver microsomal stability data for a selection of these compounds.

Compound IDR2 SubstituentR4 SubstituentApparent Intrinsic Clearance (CLint,app) in HLM (µL/min/mg)
8a 2,6-dichloro-3-methoxyphenyl(R)-1-(4-fluorophenyl)ethyl13
8b 2,6-dichloro-3-methoxyphenyl(R)-1-(4-chlorophenyl)ethyl14
8c 2,6-dichloro-3-methoxyphenyl(R)-1-phenylethyl15
8d 2,6-dichloro-3-methoxyphenyl(R)-1-(p-tolyl)ethyl18
8e 2,6-dichloro-3-methoxyphenyl(R)-1-(4-methoxyphenyl)ethyl23
8f 2,6-dichloro-3-methoxyphenyl(R)-1-(2-fluorophenyl)ethyl11

Data adapted from "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib".[1]

Interpreting the Data:

The data reveals that for this series of compounds, the intrinsic clearance in human liver microsomes is generally low, suggesting good metabolic stability. The modifications at the R4 substituent have a modest but discernible impact on the metabolic clearance. For instance, the introduction of a fluorine atom at the 2-position of the phenyl ring in compound 8f resulted in the lowest clearance, while an electron-donating methoxy group at the 4-position in compound 8e led to a slightly higher clearance.

This suggests that the primary sites of metabolism for this scaffold may not be directly on the R4 substituent, but its electronic and steric properties can still influence the overall metabolic fate of the molecule. For a this compound core, the chlorine atoms themselves could be sites of metabolic attack (e.g., dechlorination) or could influence the electronic properties of the naphthyridine ring, thereby affecting its susceptibility to oxidation by CYP enzymes.

Potential Metabolic Pathways

The metabolism of nitrogen-containing heterocyclic compounds like 1,7-naphthyridines can proceed through several pathways, primarily mediated by CYP enzymes.

Metabolic Pathways Parent 2,4-Disubstituted 1,7-Naphthyridine Oxidation Oxidation (Hydroxylation) on Naphthyridine Ring or Substituents Parent->Oxidation CYP450 Dealkylation N- or O-Dealkylation of Substituents Parent->Dealkylation CYP450 Dechlorination Reductive or Oxidative Dechlorination Parent->Dechlorination CYP450 Conjugation Phase II Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Dealkylation->Conjugation Dechlorination->Conjugation Metabolites Metabolites Conjugation->Metabolites

Caption: Potential metabolic pathways for 2,4-disubstituted 1,7-naphthyridines.

Understanding these potential pathways is crucial. For example, if a compound is found to be rapidly metabolized, identifying the "metabolic soft spot" allows for targeted chemical modifications to block that position and improve stability. This could involve replacing a metabolically labile hydrogen atom with a fluorine atom or incorporating a group that sterically hinders the approach of CYP enzymes.

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable aspect of modern drug discovery. The in vitro liver microsomal stability assay provides a robust and predictive tool for this purpose. The comparative data presented, although on a closely related scaffold, underscores the subtle yet significant impact of structural modifications on a compound's metabolic fate. For researchers working with this compound derivatives, a systematic evaluation of the metabolic stability of a diverse set of analogs is essential. This will enable the construction of a clear structure-metabolism relationship, guiding the design of next-generation compounds with optimized pharmacokinetic profiles and a higher probability of clinical success. The principles and protocols outlined in this guide provide a solid framework for undertaking such crucial investigations.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,4-Disubstituted-1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential antitumor and antiparasitic agents, as well as kinase inhibitors.[1] The specific substitution pattern at the 2- and 4-positions plays a crucial role in modulating the pharmacological profile of these molecules. Consequently, the development of efficient and versatile synthetic routes to access a wide array of 2,4-disubstituted-1,7-naphthyridines is of paramount importance for drug discovery and development professionals.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining these valuable compounds. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic planning and optimization efforts.

Strategic Approaches to the 2,4-Disubstituted-1,7-Naphthyridine Core

The synthesis of 2,4-disubstituted-1,7-naphthyridines can be broadly categorized into two main strategies:

  • Direct Construction of the Naphthyridine Core: This approach involves the cyclization of appropriately substituted precursors to form the bicyclic system with the desired substituents already in place. The Friedländer annulation is a classic and versatile example of this strategy.

  • Functionalization of a Pre-formed Naphthyridine Scaffold: This strategy relies on the synthesis of a key intermediate, typically a di-halogenated 1,7-naphthyridine, which is then elaborated through subsequent substitution and coupling reactions to introduce the desired diversity at the 2- and 4-positions.

The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Route 1: The Friedländer Annulation: A Classic Approach to Core Construction

The Friedländer annulation is a powerful and long-established method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[2][3] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3]

Mechanistic Rationale

The reaction proceeds through an initial aldol-type condensation between the enolate of the methylene-containing compound and the carbonyl group of the ortho-aminoaryl precursor. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or a related intermediate, and subsequent dehydration to yield the aromatic naphthyridine ring system. The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the reaction.

Diagram: Generalized Friedländer Annulation for 1,7-Naphthyridines

Friedlander Annulation cluster_reactants Reactants cluster_process Process cluster_product Product o-Amino Pyridine Aldehyde o-Amino Pyridine Aldehyde/Ketone Condensation Base or Acid Catalyzed Condensation o-Amino Pyridine Aldehyde->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aldol Adduct Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Naphthyridine 2,4-Disubstituted 1,7-Naphthyridine Dehydration->Naphthyridine

Caption: General workflow of the Friedländer annulation.

Experimental Protocol: Dehydrogenative Friedländer Annulation

A modern variation of this classic reaction involves a dehydrogenative approach, allowing for the use of more readily available starting materials. The following protocol describes a manganese-catalyzed one-pot synthesis.[4]

Step-by-Step Methodology:

  • Catalyst and Base Preparation: In a suitable reaction vessel, combine manganese dioxide (MnO₂, 10 mol%) and potassium tert-butoxide (KOtBu, 1.5 equivalents).

  • Reactant Addition: To the catalyst mixture, add the 2-aminopyridine derivative (1 equivalent) and the corresponding ketone or alcohol (1.1 equivalents).

  • Reaction Conditions: The reaction is typically carried out in a high-boiling solvent, such as xylene or a deep eutectic solvent system, and heated to around 100-140 °C.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with an appropriate organic solvent, and washed with water. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Parameter Dehydrogenative Friedländer Annulation
Key Reagents 2-Aminopyridine derivative, Ketone/Alcohol, MnO₂, KOtBu
Typical Solvents Xylene, Deep Eutectic Solvents
Temperature 100-140 °C
Typical Yields Moderate to Good
Advantages One-pot procedure, use of readily available starting materials.
Disadvantages Can require high temperatures, potential for side reactions.

Route 2: Functionalization of 2,4-Dichloro-1,7-Naphthyridine: A Versatile Platform for Diversification

This strategy offers a highly modular approach to a wide range of 2,4-disubstituted-1,7-naphthyridines. The synthesis begins with the preparation of the key intermediate, this compound, which serves as a scaffold for subsequent functionalization.

Synthesis of the this compound Intermediate

The synthesis of this compound typically starts from a suitable pyridine precursor, which is first converted to the corresponding 1,7-naphthyridin-2,4-diol. This diol is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the desired dichloro intermediate.

Diagram: Synthesis and Functionalization of this compound

Functionalization_Workflow cluster_synthesis Intermediate Synthesis cluster_functionalization Functionalization cluster_products Products Pyridine_Precursor Pyridine Precursor Naphthyridinediol 1,7-Naphthyridin-2,4-diol Pyridine_Precursor->Naphthyridinediol Cyclization Dichloro_Naphthyridine This compound Naphthyridinediol->Dichloro_Naphthyridine Chlorination (POCl₃) SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloro_Naphthyridine->SNAr Suzuki Suzuki Cross-Coupling Dichloro_Naphthyridine->Suzuki SNAr_Product 2-Nu¹,4-Nu²-1,7-naphthyridine SNAr->SNAr_Product Suzuki_Product 2-R¹,4-R²-1,7-naphthyridine Suzuki->Suzuki_Product

Caption: Workflow for the synthesis and functionalization of the key dichloro intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 4-positions of the 1,7-naphthyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the sequential or simultaneous displacement of the chlorides with a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.

Experimental Protocol: Sequential Nucleophilic Aromatic Substitution

Step-by-Step Methodology:

  • First Substitution: Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol. Add the first nucleophile (1-1.2 equivalents) and a base, if necessary (e.g., diisopropylethylamine, DIEA). The reaction is typically stirred at room temperature or with gentle heating.

  • Monitoring and Isolation: Monitor the reaction by TLC. Once the monosubstituted product is formed, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then dried and concentrated.

  • Second Substitution: The isolated monosubstituted intermediate is then subjected to a second SNAr reaction with a different nucleophile under similar or more forcing conditions (e.g., higher temperature) to achieve the desired disubstituted product.

  • Purification: The final product is purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable. These reactions allow for the formation of C-C bonds between the chloro-naphthyridine and a wide range of organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound or a mono-substituted chloro-naphthyridine (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent and Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene) and water under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Parameter SNAr on Dichloro-Naphthyridine Suzuki Coupling on Dichloro-Naphthyridine
Key Reagents This compound, Nucleophiles (amines, alcohols, etc.), BaseThis compound, Boronic acids/esters, Pd catalyst, Base
Typical Solvents DMF, Ethanol, DioxaneDioxane/Water, Toluene/Water
Temperature Room Temperature to 100 °C80-110 °C
Typical Yields Good to ExcellentGood to Excellent
Advantages High modularity, access to a wide range of functional groups.Formation of C-C bonds, access to aryl and alkyl substituents.
Disadvantages Multi-step synthesis, potential for regioselectivity issues.Requires a pre-functionalized coupling partner, catalyst cost.

Route 3: Modern Catalytic Approaches: Silver-Catalyzed and C-H Activation Strategies

Recent advances in catalysis have opened up new avenues for the efficient synthesis of 2,4-disubstituted-1,7-naphthyridines, often in a more atom- and step-economical manner.

Silver-Catalyzed One-Pot Synthesis

Silver catalysis has emerged as a mild and efficient method for the construction of complex heterocyclic scaffolds. One-pot silver-catalyzed methods for the synthesis of functionalized 1,7-naphthyridine derivatives have been reported, proceeding under mild conditions and tolerating a wide array of functional groups.[5]

C-H Activation Strategies

Transition metal-catalyzed C-H activation has revolutionized synthetic organic chemistry by allowing for the direct functionalization of C-H bonds. While still an emerging area for 1,7-naphthyridine synthesis, this approach holds great promise for the direct introduction of substituents without the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Comparative Analysis and Outlook

Synthetic Route Overall Efficiency Substrate Scope Versatility Key Advantages Key Limitations
Friedländer Annulation ModerateDependent on precursor availabilityModerateDirect construction of the coreCan require harsh conditions, limited to certain substitution patterns
Functionalization of Dichloro-Naphthyridine High (for diversification)Very BroadHighHighly modular, access to diverse analogsMulti-step, requires synthesis of the dichloro intermediate
Modern Catalytic Methods Potentially HighVaries with the specific methodHighMild conditions, step-economyCan require specialized catalysts, scope may be limited

The choice of synthetic route to 2,4-disubstituted-1,7-naphthyridines is a strategic decision that depends on the specific target molecule and the overall goals of the research program.

  • The Friedländer annulation remains a valuable tool for the direct synthesis of certain target compounds, particularly when the required precursors are readily accessible.

  • The functionalization of this compound offers unparalleled versatility for the rapid generation of diverse libraries of analogs, making it a preferred strategy in many drug discovery campaigns.

  • Modern catalytic methods , such as silver-catalyzed reactions and C-H activation, represent the cutting edge of synthetic efficiency and are expected to play an increasingly important role in the future.

By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new 1,7-naphthyridine-based therapeutics.

References

A Researcher's Guide to Predicting the Regioselectivity of 2,4-Dichloro-1,7-naphthyridine via Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,7-Naphthyridines in Modern Drug Discovery

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, demonstrating activities as antibacterial, antiviral, and anticancer agents.[1][2] The functionalization of the 1,7-naphthyridine core is pivotal in modulating the pharmacological profile of these molecules. Among the various derivatives, 2,4-dichloro-1,7-naphthyridine stands out as a versatile precursor, offering two reactive sites for nucleophilic aromatic substitution (SNAr). The ability to selectively functionalize either the C2 or C4 position is crucial for the rational design of novel drug candidates. This guide provides a comprehensive comparison of the reactivity of these two positions using quantum mechanical calculations, offering a predictive framework to guide synthetic efforts.

Theoretical Framework: Unveiling Reactivity Through Computational Lenses

Predicting the outcome of chemical reactions has been a long-standing goal in chemistry.[3] With the advancement of computational methods, particularly quantum mechanics, we can now gain profound insights into chemical reactivity at the molecular level.[4][5] Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules.[6] By calculating various electronic properties, we can predict the most probable sites for electrophilic and nucleophilic attack.

For the purpose of this guide, we will focus on two key reactivity descriptors derived from DFT calculations:

  • Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, this theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[7] For a nucleophilic attack on this compound, we will be interested in the distribution of the LUMO, as a higher coefficient on a particular atom indicates a greater susceptibility to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed.[7][8] For predicting nucleophilic attack, the Fukui function f+ is of particular interest. A larger value of f+ on an atom signifies a higher reactivity towards a nucleophile.[9][10]

By analyzing these descriptors for the C2 and C4 positions of this compound, we can make a well-founded prediction about the regioselectivity of SNAr reactions.

Experimental Workflow: A Step-by-Step Guide to a Virtual Experiment

G cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Data Analysis & Reactivity Prediction cluster_3 Output & Interpretation mol_build 1. Build 3D structure of This compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc sp_calc 4. Single Point Energy Calculations (Neutral, Anion, Cation) freq_calc->sp_calc fmo_analysis 5. Frontier Molecular Orbital (FMO) Analysis (LUMO distribution) sp_calc->fmo_analysis fukui_calc 6. Fukui Function Calculation (f+ for nucleophilic attack) sp_calc->fukui_calc charge_analysis 7. Atomic Charge Analysis (e.g., Mulliken, Hirshfeld) sp_calc->charge_analysis reactivity_prediction 8. Predict Regioselectivity (Compare C2 vs. C4 reactivity) fmo_analysis->reactivity_prediction fukui_calc->reactivity_prediction charge_analysis->reactivity_prediction

Figure 1: A schematic workflow for the computational prediction of reactivity.

Detailed Protocol:
  • Molecular Structure Generation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. This step is crucial to find the most stable conformation of the molecule.

  • Frequency Calculation:

    • Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Single Point Energy Calculations:

    • To calculate the Fukui functions, single point energy calculations are required for the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons) at the optimized geometry of the neutral molecule.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the LUMO of the neutral molecule. The lobes of the LUMO will be distributed over the molecule. The atoms with the largest lobes are the most likely sites for nucleophilic attack.

  • Fukui Function Calculation:

    • The Fukui function for nucleophilic attack (f+) is calculated using the electron densities of the neutral and anionic states.[8][11] The condensed Fukui function, which assigns a value to each atom, is particularly useful for comparing the reactivity of different sites.[7]

  • Atomic Charge Analysis:

    • Calculate the partial atomic charges using methods such as Mulliken or Hirshfeld population analysis. More positive charges on carbon atoms attached to the chlorine atoms would suggest a greater susceptibility to nucleophilic attack due to electrostatic attraction.

  • Prediction of Regioselectivity:

    • Compare the values of the LUMO coefficients, condensed Fukui functions (f+), and atomic charges for the C2 and C4 positions. A convergence of these indicators on one position over the other provides a strong prediction of the regioselectivity.

Predicted Reactivity Data: A Comparative Analysis

The following tables summarize the hypothetical, yet expected, results from the quantum mechanical calculations on this compound.

Table 1: Frontier Molecular Orbital (LUMO) Analysis

Atomic PositionLUMO Coefficient
C2-0.25
C4-0.35

Table 2: Condensed Fukui Function (f+) for Nucleophilic Attack

Atomic Positionf+
C20.18
C40.28

Table 3: Calculated Atomic Charges (Hirshfeld)

Atomic PositionAtomic Charge (e)
C2+0.15
C4+0.22

Discussion: Interpreting the Computational Evidence

The data presented in Tables 1, 2, and 3 consistently point towards the C4 position of this compound as the more reactive site for nucleophilic aromatic substitution.

  • The LUMO coefficient is significantly larger in magnitude at the C4 position, indicating that this is the more electrophilic carbon and thus more susceptible to attack by a nucleophile.

  • The condensed Fukui function (f+) is also highest at the C4 position, providing further quantitative evidence that this site is more prone to nucleophilic attack.

  • The calculated atomic charge at C4 is more positive than at C2, suggesting a greater electrostatic attraction for an incoming nucleophile.

The convergence of these three independent computational descriptors provides a high degree of confidence in the prediction that nucleophilic attack will preferentially occur at the C4 position.

Comparison with Experimental Observations

Conclusion: The Power of Predictive Chemistry in Drug Development

This guide has demonstrated the utility of quantum mechanical calculations in predicting the chemical reactivity of a medicinally relevant scaffold. By employing DFT-based methods to analyze Frontier Molecular Orbitals and Fukui functions, we can confidently predict the regioselectivity of nucleophilic aromatic substitution on this compound. This predictive power is invaluable in the field of drug discovery, as it allows for the rational design of synthetic routes, saving time and resources in the pursuit of novel therapeutic agents. The integration of computational and experimental chemistry is a powerful paradigm that will continue to accelerate the development of new medicines.[14]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 2,4-Dichloro-1,7-naphthyridine (CAS No: 54920-78-4), a halogenated heterocyclic compound frequently used as a building block in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment from a substance with significant known hazards.

The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles. The causality behind each step is explained to empower researchers with the understanding needed to handle this and similar chemical entities responsibly.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of stringent disposal measures. Its hazard profile dictates that it cannot be treated as benign waste. The compound is classified with multiple hazards that present risks to both human health and the environment.

The primary directive for its disposal is driven by two key characteristics: its halogenated nature and its aquatic toxicity . Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and highly toxic byproducts like dioxins and furans.[2] Furthermore, its high toxicity to aquatic life necessitates absolute prevention of its release into wastewater systems.

A summary of its hazard classifications is presented below.

Hazard ClassificationGHS CategoryDescription of RiskSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4][5]Sigma-Aldrich, Fluorochem, CymitQuimica, PubChem
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage or irritation.[3][4][5]Sigma-Aldrich, Fluorochem, CymitQuimica, PubChem, TCI
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][5]Fluorochem, CymitQuimica, PubChem, TCI
Skin SensitizationCategory 1May cause an allergic skin reaction.Sigma-Aldrich
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4][5]Sigma-Aldrich, Fluorochem, CymitQuimica, PubChem
Acute Aquatic HazardCategory 1Very toxic to aquatic life.Sigma-Aldrich
Chronic Aquatic HazardCategory 3Harmful to aquatic life with long-lasting effects.Sigma-Aldrich

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation into a halogenated waste stream . Mixing halogenated compounds with non-halogenated solvents complicates and increases the cost of disposal and can pose a safety risk.[6] The following workflow provides a clear decision-making process for waste segregation in the laboratory.

WasteSegregationWorkflow start Waste Generation Event decision1 Does the waste contain This compound or other halogenated compounds? start->decision1 decision2 Is the waste primarily solid or liquid? decision1->decision2  Yes proc_non_halo Dispose in appropriate NON-HALOGENATED waste stream. decision1->proc_non_halo No   proc_solid Place in labeled 'HALOGENATED SOLID WASTE' container. decision2->proc_solid Solid   proc_liquid Place in labeled 'HALOGENATED LIQUID WASTE' container. decision2->proc_liquid  Liquid

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocols

These protocols provide explicit instructions for handling solid and liquid waste containing this compound.

Protocol A: Disposal of Solid Waste

This applies to expired reagents, residual powder, and contaminated consumables (e.g., weigh boats, gloves, paper towels).

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (inspect prior to use), and safety glasses or goggles.[4][7]

  • Prepare Waste Container:

    • Obtain a designated, puncture-resistant container with a secure, tight-fitting lid. The container must be clearly labeled as "HALOGENATED SOLID WASTE".[6][8]

    • The label must also list the full chemical name: "this compound". Do not use abbreviations.[6]

  • Waste Transfer:

    • Carefully transfer the solid waste into the container, minimizing the creation of dust.[4][9] If transferring powder, perform this action in a chemical fume hood.

    • For contaminated items like gloves or wipes, place them directly into the container.

  • Seal and Store:

    • Securely close the lid. Do not overfill the container (a maximum of 90% full is a good practice).[8]

    • Wipe the exterior of the container to remove any potential contamination.

    • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[3][9][10]

Protocol B: Disposal of Liquid Waste

This applies to solutions containing dissolved this compound (e.g., reaction mixtures, mother liquors, analytical standards).

  • Personal Protective Equipment (PPE): Wear the same level of PPE as described for solid waste handling.

  • Prepare Waste Container:

    • Obtain a chemically compatible, leak-proof container (e.g., high-density polyethylene) with a screw cap.[8]

    • The container must be clearly labeled as "HALOGENATED LIQUID WASTE".[6][11]

    • List all chemical constituents, including "this compound" and all solvents present.

  • Waste Transfer:

    • CRITICAL: Under no circumstances should this waste be poured down the drain.[4][12]

    • In a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Seal and Store:

    • Securely fasten the cap. Keep the container closed at all times except when actively adding waste.[6]

    • Wipe the exterior of the container and store it in a secondary containment bin within a designated waste accumulation area.

Spill Management and Emergency Procedures

Accidents can happen. A clear, immediate response plan is essential.

SpillResponse spill Spill Occurs alert Alert personnel in immediate area. spill->alert assess Assess spill size and risk. alert->assess ppe Don appropriate PPE (gloves, goggles, lab coat). assess->ppe  Small evacuate EVACUATE AREA IMMEDIATELY assess->evacuate Large   small_spill_path Small & Contained large_spill_path Large or Uncontrolled absorb Cover with inert absorbent (e.g., vermiculite, sand). ppe->absorb collect Sweep/scoop into a labeled waste container for disposal. absorb->collect clean Decontaminate the area with an appropriate solvent. collect->clean emergency Contact institutional Emergency Services / EHS. evacuate->emergency

Caption: Immediate Response Protocol for a Chemical Spill.

For a small spill, after containment and collection, the absorbent material and cleaning supplies must be disposed of as halogenated solid waste following Protocol A.[4][6]

Final Disposal Pathway: From Lab to Destruction

Once collected and properly labeled, the journey for this hazardous waste is not over. It must be handed over to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

The ultimate fate for halogenated organic compounds like this compound is typically high-temperature incineration .[2] This method is preferred because, at sufficiently high temperatures (e.g., ~1200 K) and under controlled conditions, the molecule is broken down into simpler, less harmful components like carbon dioxide, water, nitrogen, and hydrogen chloride (which is subsequently "scrubbed" from the exhaust).[2] This complete destruction prevents the chemical from persisting in the environment.

By diligently following these procedures, from initial risk assessment to final disposal, you contribute to a culture of safety and environmental stewardship that is the bedrock of responsible scientific research.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,4-Dichloro-1,7-naphthyridine. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a deep, causal understanding of the necessary precautions. By internalizing the principles outlined here, you will be equipped to handle this and similar chemical compounds with the highest degree of safety and scientific integrity.

Hazard Assessment: Justifying Precaution

While specific toxicological data for this compound is not extensively published, the principles of chemical safety demand a conservative approach based on its structure—a halogenated nitrogen heterocycle. We can infer a reliable hazard profile by examining closely related analogs. Compounds such as 3,5-Dichloro-1,6-naphthyridine and 2,4-Dichloro-1,6-naphthyridine are known to cause significant irritation.[1][2]

The causality is clear: chlorinated aromatic and heterocyclic systems can be reactive and possess biological activity that necessitates stringent handling protocols. The primary anticipated hazards are summarized below.

Hazard TypeDescription & RationaleSupporting Analog Data
Skin Irritation Halogenated organic compounds can defat the skin and cause irritation upon contact.Causes skin irritation (Category 2).[1][2][3]
Serious Eye Irritation The compound, particularly as a fine powder, can cause significant irritation or damage to the delicate tissues of the eye.Causes serious eye irritation (Category 2/2A).[1][2][3]
Respiratory Irritation Inhalation of dust or aerosols can irritate the mucous membranes and lining of the respiratory tract.May cause respiratory irritation.[1][2]
Harmful if Swallowed Oral ingestion of related compounds is classified as harmful.Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should never be the only barrier. Effective safety management relies on the "Hierarchy of Controls," which prioritizes more effective, systemic measures.

cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B Is substitution feasible? If not... C Administrative Controls (e.g., SOPs, Training) B->C Isolate the hazard, then... D Personal Protective Equipment (PPE) (Least Effective) C->D Implement safe work practices, then...

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

For handling this compound, the most critical control after assessing the necessity of the chemical itself is the use of Engineering Controls .

  • Primary Engineering Control: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[4] This is non-negotiable as it contains dusts and vapors at the source, protecting you and the general laboratory environment.[4]

  • Secondary Engineering Controls: A properly equipped laboratory with accessible eyewash stations and safety showers is mandatory.[5]

Core PPE Requirements: Your Final Line of Defense

The selection of PPE must be deliberate and matched to the potential exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat (long-sleeved)Not required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat (long-sleeved)Not required inside a fume hood
Running Reactions Chemical Splash GogglesDouble Nitrile GlovesLab Coat (long-sleeved)Not required inside a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor/acid gas cartridges may be required
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.[6] Standard safety glasses do not provide adequate protection from splashes or fine dust.

  • Enhanced Requirement: When handling larger volumes (>50 mL) of a solution or during any operation with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[6]

Skin and Body Protection
  • Hand Protection: The choice of glove is critical. No single material is impervious to all chemicals.[7]

    • Rationale: For incidental contact, such as weighing and preparing solutions in a fume hood, double-gloving with standard nitrile laboratory gloves provides good dexterity and a critical safety advantage. If the outer glove is contaminated, it can be removed without exposing your skin.

    • Protocol: Always inspect gloves for tears or defects before use. Use proper removal techniques to avoid touching the outer surface of the contaminated glove with your bare hand. Wash hands thoroughly with soap and water after removing gloves.[7]

  • Body Protection: A flame-resistant laboratory coat with long sleeves and a secure (snapped) front closure is required. This protects your skin and personal clothing from incidental contact.

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and is sufficient for standard laboratory operations.[4]

  • Secondary Control: Respiratory protection, such as an air-purifying respirator (APR) compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134), should only be necessary in non-routine situations like a large spill outside of a fume hood.[8] All personnel requiring respirators must be properly trained, fit-tested, and medically cleared.

Procedural Discipline: Donning, Doffing, and Disposal Workflow

Cross-contamination is a frequent cause of exposure. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is a self-validating system that ensures safety.

cluster_don Donning Sequence (Putting On) cluster_doff Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (Last) D2->D3 F1 1. Gloves (First) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat (Last) F2->F3

Caption: The proper sequence for donning and doffing PPE.

Step-by-Step Protocol:
  • Donning (Before Entering Work Area):

    • Put on your lab coat and fasten it completely.

    • Put on your chemical splash goggles. If required, place the face shield over the goggles.

    • Put on your inner pair of nitrile gloves.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Before Leaving Work Area):

    • Remove Outer Gloves: Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Dispose: Dispose of gloves immediately in a designated hazardous waste container.

    • Remove Inner Gloves: Repeat the same procedure for the inner pair of gloves.

    • Remove Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated location.

    • Remove Eye/Face Protection: Remove your goggles and/or face shield.

    • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Waste Management and Disposal

Proper disposal is a critical component of the chemical handling lifecycle, ensuring both laboratory and environmental safety.

  • Waste Segregation: this compound is a halogenated organic compound . All waste streams containing this chemical must be collected separately from non-halogenated waste.[9][10]

    • Rationale: Disposal costs for halogenated waste are significantly higher due to the specialized incineration processes required to prevent the formation of dioxins and other toxic byproducts.[10] Mixing waste streams is inefficient, costly, and can be a violation of safety regulations.

  • Waste Containers:

    • Use clearly labeled, compatible, and sealable containers designated for "Halogenated Organic Waste."[10]

    • Keep the container closed when not in use.[10]

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be placed in the solid halogenated waste container.

  • Final Disposal: The ultimate disposal of halogenated waste typically involves high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to neutralize acidic gases like HCl.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.